Product packaging for Cinnamoylcocaine(Cat. No.:)

Cinnamoylcocaine

Katalognummer: B1241223
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: MQIXMJWNEKUAOZ-DHZHZOJOSA-N

Beschreibung

Cinnamoylcocaine (CAS#: 521-67-5), also known as methylecgonine cinnamate, is a natural tropane alkaloid found in the coca plant (Erythroxylum coca) . This compound is a close structural analog of cocaine, sharing its tropane alkaloid classification and a similar molecular scaffold, but differing in its ester moiety . In scientific literature, this compound is recognized for its key role as a chemical marker in forensic and biochemical research. Its primary research application is in the discrimination between the consumption of coca leaves and the abuse of refined cocaine . The presence of this compound and other alkaloids like hygrine and cuscohygrine in biological samples such as hair or oral fluid can indicate the use of traditional coca leaf products, as these compounds are typically removed or significantly reduced during the illicit processing of cocaine hydrochloride . Furthermore, the detection of specific diastereomeric diols formed from the oxidation of cis- and trans-Cinnamoylcocaine provides valuable information on the purification methods used in clandestine cocaine production . From a biosynthetic perspective, studies have shown that the formation of this compound in the coca plant is catalyzed by the BAHD family of acyltransferases, specifically the enzyme cocaine synthase (EcBAHD7), which utilizes cinnamoyl-CoA and methylecgonine as substrates . This biochemical pathway is a critical focus of research into plant alkaloid metabolism. Researchers value this compound for generating analytical reference data and for studying the complex chemistry of the Erythroxylum species. This product is intended for forensic analysis and biochemical research purposes only. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO4 B1241223 Cinnamoylcocaine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H23NO4

Molekulargewicht

329.4 g/mol

IUPAC-Name

methyl 8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8+

InChI-Schlüssel

MQIXMJWNEKUAOZ-DHZHZOJOSA-N

Isomerische SMILES

CN1C2CCC1C(C(C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC

Kanonische SMILES

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC

Synonyme

cinnamoylcocaine
cinnamoylcocaine, (1R-(1alpha,2alpha,3alpha(E),5alpha))-isomer
cinnamoylcocaine, (1R-(1alpha,2alpha,3alpha(Z),5alpha))-isome

Herkunft des Produkts

United States

Foundational & Exploratory

The Natural Occurrence of Cinnamoylcocaine in Erythroxylum coca: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the natural occurrence, biosynthesis, and analytical quantification of cinnamoylcocaine in Erythroxylum coca. This compound, a significant tropane alkaloid alongside cocaine, is a key area of study for understanding the biochemistry of the coca plant and for the development of analytical methods for forensic and pharmaceutical purposes. This document details the biosynthetic pathway leading to this compound, presents quantitative data on its prevalence, and provides comprehensive experimental protocols for its extraction, isolation, and quantification.

Introduction

Erythroxylum coca, a plant native to western South America, is renowned for its complex mixture of alkaloids, the most prominent being cocaine. However, other structurally related alkaloids, such as this compound, are also present in significant quantities and contribute to the overall alkaloidal profile of the plant. This compound is an ester of methylecgonine and cinnamic acid and exists as both cis- and trans-isomers. The relative concentrations of this compound and cocaine can vary between different species and varieties of Erythroxylum.[1][2][3][4] This guide focuses on the scientific understanding of this compound's presence in E. coca, its formation within the plant, and the methodologies used to study it.

Biosynthesis of this compound

The biosynthesis of this compound shares its terminal steps with that of cocaine, diverging only in the acyl group that is esterified to the methylecgonine precursor. The final step in both pathways is catalyzed by a BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase) family acyltransferase, commonly referred to as cocaine synthase.[5][6][7][8][9][10] This enzyme exhibits substrate promiscuity, utilizing both benzoyl-CoA and cinnamoyl-CoA to produce cocaine and this compound, respectively.[5][6][7][8][9][10]

The biosynthesis is understood to occur in the aerial parts of the plant, particularly in young, developing leaves.[5][6] This is in contrast to the tropane alkaloid biosynthesis in Solanaceae species, which primarily occurs in the roots.

This compound Biosynthesis cluster_synthase L_Arginine L-Arginine Putrescine Putrescine L_Arginine->Putrescine Arginine decarboxylase L_Ornithine L-Ornithine L_Ornithine->Putrescine Ornithine decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N- methyltransferase N_Methyl_delta1_pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_delta1_pyrrolinium N-Methylputrescine oxidase Methylecgonone Methylecgonone N_Methyl_delta1_pyrrolinium->Methylecgonone Series of reactions Methylecgonine Methylecgonine Methylecgonone->Methylecgonine Methylecgonone reductase This compound This compound Methylecgonine->this compound Cocaine Cocaine Methylecgonine->Cocaine Cinnamoyl_CoA Cinnamoyl-CoA Cinnamoyl_CoA->this compound Benzoyl_CoA Benzoyl-CoA Benzoyl_CoA->Cocaine inv1 inv2 Cocaine_Synthase1 Cocaine Synthase (BAHD Acyltransferase) Cocaine_Synthase1->this compound Cocaine_Synthase2 Cocaine Synthase (BAHD Acyltransferase) Cocaine_Synthase2->Cocaine

Biosynthetic pathway of this compound and cocaine in Erythroxylum coca.

Quantitative Data on this compound Occurrence

The concentration of this compound in Erythroxylum species is variable and influenced by genetic and environmental factors. Generally, E. novogranatense varieties contain higher concentrations of cinnamoylcocaines compared to E. coca varieties.[1][3][4] The following table summarizes quantitative data from selected studies.

Erythroxylum Species/VarietyPlant MaterialThis compound Concentration (% of dry leaf weight)Analytical MethodReference
E. coca var. cocaDried LeavesLower than E. novogranatenseGC-MS with stable-isotope dilution[1][3][4]
E. coca var. ipaduDried LeavesLower than E. novogranatenseGC-MS with stable-isotope dilution[1][3][4]
E. novogranatense var. novogranatenseDried LeavesHigher than E. coca varietiesGC-MS with stable-isotope dilution[1][3][4]
E. novogranatense var. truxillenseDried LeavesHigher than E. coca varietiesGC-MS with stable-isotope dilution[1][3][4]

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of this compound from Erythroxylum coca leaves.

General Experimental Workflow

Experimental Workflow Start Dried & Powdered E. coca Leaves Extraction Alkaloid Extraction (Acid-Base) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Quantification Quantification Crude_Extract->Quantification GCMS GC-MS Analysis Quantification->GCMS Gas Chromatography HPLCMSMS HPLC-MS/MS Analysis Quantification->HPLCMSMS Liquid Chromatography Data_Analysis Data Analysis & Concentration Determination GCMS->Data_Analysis HPLCMSMS->Data_Analysis

References

The Biosynthesis of Cinnamoylcocaine in Erythroxylum coca: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylcocaine, a significant tropane alkaloid found in Erythroxylum coca, is a key precursor in the biosynthesis of other tropane alkaloids and a marker in the chemical profiling of cocaine. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic steps, precursor molecules, and key intermediates. It presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for the characterization of crucial enzymes, and offers visualizations of the biosynthetic pathway and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant biochemistry, drug development, and forensic science.

Introduction

The coca plant (Erythroxylum coca) is renowned for its production of a diverse array of tropane alkaloids, with cocaine being the most prominent. However, other structurally related alkaloids, such as this compound, are also present in significant quantities, particularly in young leaves, and play a crucial role in the plant's secondary metabolism.[1][2] Understanding the biosynthetic pathway of this compound is essential for a complete picture of tropane alkaloid formation in E. coca and has implications for metabolic engineering and the development of forensic analysis techniques. This guide synthesizes current knowledge on the enzymatic reactions and molecular players involved in the conversion of primary metabolites into the complex structure of this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with amino acids and culminates in the formation of the characteristic tropane ring structure, which is subsequently acylated. The pathway can be broadly divided into three key stages: formation of the N-methyl-Δ¹-pyrrolinium cation, construction of the tropane core, and the final acylation step.

2.1. Formation of the N-methyl-Δ¹-pyrrolinium Cation

The biosynthesis initiates with the amino acids L-arginine or L-ornithine.[2] These precursors are decarboxylated by arginine decarboxylase (ADC) or ornithine decarboxylase (ODC), respectively, to produce putrescine.[2] Putrescine then undergoes N-methylation, catalyzed by putrescine N-methyltransferase (PMT), to yield N-methylputrescine. The subsequent oxidative deamination of N-methylputrescine by a diamine oxidase leads to the formation of 4-methylaminobutanal, which spontaneously cyclizes to form the reactive N-methyl-Δ¹-pyrrolinium cation.

2.2. Formation of the Tropane Core: Methylecgonone

The N-methyl-Δ¹-pyrrolinium cation serves as a crucial intermediate for the formation of the bicyclic tropane skeleton. This part of the pathway is believed to involve the condensation of the cation with two acetyl-CoA derived units, although the precise enzymatic mechanisms are still under investigation. This series of reactions leads to the formation of the key intermediate, methylecgonone.

2.3. Reduction to Methylecgonine

The penultimate step in the pathway is the stereospecific reduction of the keto group in methylecgonone to a hydroxyl group, yielding methylecgonine. This reaction is catalyzed by the enzyme methylecgonone reductase (MecgoR).[3]

2.4. Final Acylation to this compound

The final step in the biosynthesis of this compound is the esterification of the 3β-hydroxyl group of methylecgonine with a cinnamoyl group. This reaction is catalyzed by a BAHD family acyltransferase known as cocaine synthase.[4][5] This versatile enzyme can utilize both cinnamoyl-CoA and benzoyl-CoA as acyl donors, leading to the formation of this compound and cocaine, respectively.[4][6]

Biosynthetic Pathway Diagram

This compound Biosynthesis cluster_0 Formation of N-methyl-Δ¹-pyrrolinium cation cluster_1 Tropane Core Formation cluster_2 Final Steps L-Arginine L-Arginine Putrescine Putrescine L-Arginine->Putrescine ADC N-methylputrescine N-methylputrescine Putrescine->N-methylputrescine PMT L-Ornithine L-Ornithine L-Ornithine->Putrescine ODC 4-methylaminobutanal 4-methylaminobutanal N-methylputrescine->4-methylaminobutanal Diamine Oxidase N-methyl-Δ¹-pyrrolinium cation N-methyl-Δ¹-pyrrolinium cation 4-methylaminobutanal->N-methyl-Δ¹-pyrrolinium cation Spontaneous cyclization Methylecgonone Methylecgonone N-methyl-Δ¹-pyrrolinium cation->Methylecgonone Condensation with 2x Acetyl-CoA units Methylecgonine Methylecgonine Methylecgonone->Methylecgonine MecgoR This compound This compound Methylecgonine->this compound Cocaine Synthase Cinnamoyl-CoA Cinnamoyl-CoA Cinnamoyl-CoA->this compound

Caption: The biosynthetic pathway of this compound in Erythroxylum coca.

Quantitative Data

The efficiency of the final step in this compound biosynthesis is determined by the kinetic parameters of cocaine synthase. The following table summarizes the key kinetic data for this enzyme with its relevant substrates.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Cocaine Synthase (EcBAHD7)Methylecgonine (with Benzoyl-CoA)369 ± 260.380.001[4]
Benzoyl-CoA93 ± 70.380.004[4]
Methylecgonine (with Cinnamoyl-CoA)62 ± 110.180.003[4]
Cinnamoyl-CoA103 ± 80.180.002[4]

Experimental Protocols

4.1. Cocaine Synthase Activity Assay

This protocol describes the in vitro characterization of cocaine synthase activity using cinnamoyl-CoA and methylecgonine as substrates.

4.1.1. Materials

  • Purified recombinant cocaine synthase

  • Methylecgonine

  • Cinnamoyl-CoA (synthesized as described in[4])

  • 100 mM Tris-HCl buffer (pH 9.4)

  • Methanol

  • Formic acid

  • LC-MS/MS system

4.1.2. Enzyme Assay Procedure

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 9.4), 500 µM methylecgonine, and 250 µM cinnamoyl-CoA in a total volume of 50 µL.

  • Initiate the reaction by adding 1 µg of purified cocaine synthase.

  • Incubate the reaction mixture at 30°C for 20 minutes.

  • Stop the reaction by adding 50 µL of methanol containing 0.1% formic acid.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

4.1.3. LC-MS/MS Analysis

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific transitions for this compound should be determined using an authentic standard.

4.2. Methylecgonone Reductase (MecgoR) Activity Assay

This protocol outlines the procedure to determine the activity of methylecgonone reductase.

4.2.1. Materials

  • Purified recombinant methylecgonone reductase

  • Methylecgonone

  • NADPH

  • 100 mM Tris-HCl buffer (pH 7.5)

  • Methanol

  • Formic acid

  • LC-MS/MS system

4.2.2. Enzyme Assay Procedure

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM methylecgonone, and 1.5 mM NADPH in a total volume of 100 µL.

  • Initiate the reaction by adding the purified MecgoR enzyme.

  • Incubate at 30°C for 30 minutes.

  • Terminate the reaction by adding an equal volume of methanol with 0.1% formic acid.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant for the formation of methylecgonine by LC-MS/MS.

4.3. Workflow for Identification of Biosynthetic Genes

The identification of genes encoding biosynthetic enzymes in E. coca typically follows a multi-step approach combining transcriptomics, gene cloning, and functional characterization.

Gene Identification Workflow Tissue Selection\n(e.g., young leaves with high\nalkaloid content) Tissue Selection (e.g., young leaves with high alkaloid content) RNA Extraction & cDNA Library Construction RNA Extraction & cDNA Library Construction Tissue Selection\n(e.g., young leaves with high\nalkaloid content)->RNA Extraction & cDNA Library Construction Transcriptome Sequencing\n(e.g., RNA-Seq) Transcriptome Sequencing (e.g., RNA-Seq) RNA Extraction & cDNA Library Construction->Transcriptome Sequencing\n(e.g., RNA-Seq) Bioinformatic Analysis\n(Identification of candidate genes\nbased on homology to known\nbiosynthetic enzymes) Bioinformatic Analysis (Identification of candidate genes based on homology to known biosynthetic enzymes) Transcriptome Sequencing\n(e.g., RNA-Seq)->Bioinformatic Analysis\n(Identification of candidate genes\nbased on homology to known\nbiosynthetic enzymes) Gene Cloning\n(PCR amplification of full-length\ncDNA from cDNA library) Gene Cloning (PCR amplification of full-length cDNA from cDNA library) Bioinformatic Analysis\n(Identification of candidate genes\nbased on homology to known\nbiosynthetic enzymes)->Gene Cloning\n(PCR amplification of full-length\ncDNA from cDNA library) Heterologous Expression\n(e.g., in E. coli or yeast) Heterologous Expression (e.g., in E. coli or yeast) Gene Cloning\n(PCR amplification of full-length\ncDNA from cDNA library)->Heterologous Expression\n(e.g., in E. coli or yeast) Protein Purification Protein Purification Heterologous Expression\n(e.g., in E. coli or yeast)->Protein Purification Functional Characterization\n(Enzyme assays with putative substrates) Functional Characterization (Enzyme assays with putative substrates) Protein Purification->Functional Characterization\n(Enzyme assays with putative substrates) Confirmation of Enzyme Activity Confirmation of Enzyme Activity Functional Characterization\n(Enzyme assays with putative substrates)->Confirmation of Enzyme Activity

Caption: A general workflow for the identification of biosynthetic genes in E. coca.

Conclusion

The biosynthesis of this compound in Erythroxylum coca is a complex and fascinating pathway that highlights the intricate nature of plant specialized metabolism. The identification and characterization of key enzymes, such as cocaine synthase and methylecgonone reductase, have provided significant insights into the formation of tropane alkaloids. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further unravel the nuances of this pathway, with potential applications in metabolic engineering, synthetic biology, and the development of advanced forensic and analytical methodologies. Further research is warranted to fully elucidate the early steps of tropane core formation and the regulatory networks that govern the flux through this important biosynthetic route.

References

Pharmacological Profile of Cinnamoylcocaine and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylcocaine, a naturally occurring tropane alkaloid found in the leaves of Erythroxylum coca, exists as cis- and trans-isomers and is structurally related to cocaine.[1][2] Despite this similarity, the current body of scientific literature indicates that this compound and its isomers are significantly less pharmacologically active than cocaine.[3][4] This in-depth technical guide synthesizes the available information on the pharmacological profile of this compound and its isomers, with a focus on their interaction with monoamine transporters. Due to a notable scarcity of direct quantitative data for this compound, this guide provides a comparative analysis with the well-characterized pharmacology of cocaine. Detailed experimental protocols for key pharmacological assays are presented to facilitate future research in this area. Furthermore, a putative metabolic pathway for this compound is proposed based on known biotransformation reactions of related tropane alkaloids.

Introduction

This compound and its geometric isomers, cis- and trans-cinnamoylcocaine, are minor alkaloids present in coca leaves.[1] Their presence and relative abundance can vary depending on the chemotype of the coca plant.[2] While cocaine's potent psychostimulant effects are primarily attributed to its high-affinity blockade of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, the pharmacological activity of this compound and its isomers is not well-defined.[5] These compounds are often considered pharmacologically inactive or significantly less potent than cocaine.[3] However, some reports suggest potential psychoactive properties when smoked.[6] This guide aims to consolidate the existing knowledge and highlight the significant gaps in our understanding of the pharmacology of these specific coca alkaloids.

Comparative Pharmacological Data

A comprehensive review of the scientific literature reveals a significant lack of quantitative data regarding the binding affinities (Ki) and functional activities (IC50/EC50) of this compound and its isomers at the monoamine transporters. The available information is largely qualitative, suggesting low potency. For a comparative perspective, the well-established pharmacological data for cocaine is presented in the following tables.

Monoamine Transporter Binding Affinities

Table 1: In Vitro Binding Affinities (Ki, nM) of Cocaine at Human Monoamine Transporters

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Cocaine230 - 490480 - 740740 - 1281
This compoundData Not AvailableData Not AvailableData Not Available
cis-CinnamoylcocaineData Not AvailableData Not AvailableData Not Available
trans-CinnamoylcocaineData Not AvailableData Not AvailableData Not Available

Note: The Ki values for cocaine can vary depending on the radioligand and experimental conditions used.

Monoamine Transporter Reuptake Inhibition

Table 2: In Vitro Functional Activity (IC50, nM) of Cocaine for Inhibition of Monoamine Reuptake

CompoundDopamine Reuptake InhibitionSerotonin Reuptake InhibitionNorepinephrine Reuptake Inhibition
Cocaine297 - 404~1000~900
This compoundData Not AvailableData Not AvailableData Not Available
cis-CinnamoylcocaineData Not AvailableData Not AvailableData Not Available
trans-CinnamoylcocaineData Not AvailableData Not AvailableData Not Available

Note: IC50 values can vary based on the cell line and specific assay conditions.

Metabolism

The metabolism of this compound has not been extensively studied. However, based on its structure and the known metabolic pathways of cocaine and other tropane alkaloids, a putative metabolic profile can be proposed. The primary routes of metabolism are likely to involve hydrolysis by carboxylesterases and oxidation by cytochrome P450 (CYP) enzymes.

Known Metabolic Reactions
  • Oxidation: cis- and trans-cinnamoylcocaine can be oxidized to form four diastereomeric diols: (2R,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester and (2S,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester from the cis-isomer, and (2R,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester and (2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester from the trans-isomer.[1]

  • Dimerization: this compound can dimerize to form truxillines.[3]

Putative Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for this compound, drawing parallels with cocaine metabolism.

cluster_enzymes Enzymes This compound This compound (cis/trans) Hydrolysis_Benzoyl Ecgonine Methyl Ester + Cinnamic Acid This compound->Hydrolysis_Benzoyl hCE2 / BChE Hydrolysis_Methyl Cinnamoylecgonine This compound->Hydrolysis_Methyl hCE1 Oxidation Diastereomeric Diols This compound->Oxidation CYP450 N_Demethylation Northis compound This compound->N_Demethylation CYP3A4 Dimerization Truxillines This compound->Dimerization Photodimerization Ecgonine Ecgonine Hydrolysis_Benzoyl->Ecgonine hCE1 Hydrolysis_Methyl->Ecgonine hCE2 / BChE hCE1 hCE1: Human Carboxylesterase 1 hCE2 hCE2: Human Carboxylesterase 2 BChE BChE: Butyrylcholinesterase CYP450 CYP450: Cytochrome P450

Putative metabolic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the pharmacological profile of compounds at monoamine transporters.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, or norepinephrine transporter.

start Start prep Prepare membrane homogenates expressing DAT, SERT, or NET start->prep incubation Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound prep->incubation filtration Rapidly filter through glass fiber filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Add scintillation cocktail to filters wash->scintillation counting Quantify radioactivity using a liquid scintillation counter scintillation->counting analysis Analyze data to determine IC50 and Ki values counting->analysis end End analysis->end

Workflow for a radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the transporter of interest (e.g., HEK293-hDAT, -hSERT, -hNET).

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compound (this compound or its isomers).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM cocaine or a specific high-affinity ligand).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Thaw membrane preparations on ice.

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and vortex.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Assay

This protocol is used to determine the functional potency (IC50) of a test compound to inhibit the reuptake of a neurotransmitter into cells expressing the corresponding transporter.

start Start cell_culture Culture cells expressing DAT, SERT, or NET in a 96-well plate start->cell_culture preincubation Pre-incubate cells with varying concentrations of the test compound cell_culture->preincubation uptake Add radiolabeled neurotransmitter (e.g., [3H]dopamine) to initiate uptake preincubation->uptake incubation Incubate for a short period (e.g., 5-15 minutes) at 37°C uptake->incubation termination Terminate uptake by aspirating the medium and washing with ice-cold buffer incubation->termination lysis Lyse the cells termination->lysis scintillation Transfer lysate to scintillation vials and add scintillation cocktail lysis->scintillation counting Quantify radioactivity scintillation->counting analysis Determine IC50 values counting->analysis end End analysis->end

Workflow for a neurotransmitter reuptake assay.

Materials:

  • Cells stably expressing the transporter of interest (e.g., HEK293-hDAT, -hSERT, -hNET).

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

  • Test compound.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Inhibitor for non-specific uptake control (e.g., 10 µM cocaine).

  • Cell lysis buffer.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

Procedure:

  • Plate cells in a 96-well plate and grow to confluency.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and vortex.

  • Quantify the radioactivity.

  • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Conclusion

The pharmacological profile of this compound and its isomers remains largely uncharacterized, with a significant absence of quantitative data on their interaction with key central nervous system targets. While structurally similar to cocaine, the available evidence suggests they are considerably less potent at inhibiting monoamine transporters. The metabolic fate of these compounds is also not well understood, though initial studies have identified oxidation and dimerization as potential pathways. The experimental protocols provided in this guide offer a framework for future research to definitively elucidate the binding affinities, functional activities, and metabolic pathways of this compound and its isomers. Such studies are crucial for a complete understanding of the pharmacology of all coca leaf alkaloids and for the accurate interpretation of their presence in forensic samples. Further investigation into these minor alkaloids may also reveal novel chemical scaffolds for the development of new therapeutic agents.

References

Cinnamoylcocaine: An Examination of its Elusive Mechanism of Action on Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamoylcocaine, a naturally occurring tropane alkaloid found in the coca plant, presents a complex and somewhat enigmatic pharmacological profile.[1][2] Structurally analogous to cocaine, its mechanism of action on neurotransmitter systems has been a subject of interest, yet definitive, quantitative data on its direct interactions with key monoamine transporters remains conspicuously absent in the current scientific literature. While cocaine's potent psychostimulant effects are well-documented to arise from its blockade of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, this compound is largely considered to be pharmacologically inactive.[1][2] Some reports suggest a potential for psychoactive properties when the compound is smoked, though the precise mechanisms of such activation are yet to be elucidated. This guide provides a comprehensive overview of the current understanding of this compound, highlighting the significant gaps in knowledge regarding its direct effects on neurotransmitter systems and outlining the standard experimental protocols that would be necessary to fully characterize its pharmacological activity.

Core Interaction with Neurotransmitter Transporters: A Data Deficit

A thorough review of published literature reveals a significant lack of quantitative data regarding the binding affinity (Ki) and inhibitory potency (IC50) of this compound at the dopamine, norepinephrine, and serotonin transporters. This absence of empirical data is the primary obstacle to definitively characterizing its mechanism of action.

In contrast, the mechanism of cocaine is well-established. Cocaine acts as a competitive inhibitor at the outward-facing conformation of these transporters, preventing the reuptake of their respective neurotransmitters from the synaptic cleft.[3] This blockade leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, thereby potentiating their signaling.

Table 1: Comparative Monoamine Transporter Inhibition (Hypothetical Data for this compound)

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
CocaineReported values varyReported values varyReported values vary
This compoundData Not AvailableData Not AvailableData Not Available

Note: This table is intended to highlight the absence of data for this compound.

Postulated Mechanisms and Future Research Directions

While direct interaction data is lacking, the structural similarity of this compound to cocaine suggests that any potential activity would likely involve the monoamine transporters. The hypothesis that this compound becomes active upon smoking suggests a thermal conversion to a more active compound. Future research should focus on identifying the pyrolysis products of this compound and subsequently characterizing their pharmacological activity at DAT, NET, and SERT.

Experimental Protocols for Elucidating Mechanism of Action

To address the current knowledge gap, the following established experimental protocols are essential for characterizing the interaction of this compound and its potential metabolites with neurotransmitter systems.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific receptor or transporter.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter, or from specific brain regions (e.g., striatum for DAT).

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

dot

Caption: Workflow for a competitive radioligand binding assay.

Synaptosome Uptake Assays

These assays measure the functional effect of a compound on the reuptake of neurotransmitters into presynaptic terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine uptake).

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound).

  • Uptake Initiation: Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine).

  • Uptake Termination: The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated.

dot

Synaptosome_Uptake_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A Synaptosome Isolation (e.g., from striatum) B Pre-incubation with this compound A->B C Add Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) B->C D Incubation C->D E Terminate Uptake & Filtration D->E F Scintillation Counting E->F G Calculate IC50 F->G

Caption: Workflow for a synaptosome neurotransmitter uptake assay.

Signaling Pathways: A Downstream Unknown

Given the lack of evidence for direct interaction of this compound with monoamine transporters, there is currently no basis for proposing any downstream signaling pathways that it might modulate. Should future research demonstrate that this compound or a metabolite inhibits DAT, NET, or SERT, the downstream signaling consequences would be expected to parallel those of cocaine. For instance, DAT inhibition leads to increased activation of dopamine receptors (D1-D5), which are G-protein coupled receptors that modulate adenylyl cyclase and other intracellular signaling cascades.

dot

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT DAT DA_reuptake Dopamine Reuptake DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_synapse Dopamine DA_release->DA_synapse Exocytosis DA_synapse->DAT Reuptake Blocked by Cocaine D1R D1 Receptor DA_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Cocaine Cocaine Cocaine->DAT Inhibition

Caption: Simplified signaling pathway of cocaine's action at a dopaminergic synapse.

Conclusion

References

Structural Elucidation of Cinnamoylcocaine: A Technical Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of cis- and trans-cinnamoylcocaine utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections provide a comprehensive overview of the analytical methodologies, spectral data, and fragmentation pathways essential for the unambiguous identification and characterization of these cocaine congeners.

Introduction

Cinnamoylcocaine isomers are naturally occurring alkaloids found in the coca plant (Erythroxylum coca) and are also encountered as byproducts in illicit cocaine production. Their presence and relative abundance can serve as chemical markers for determining the origin and processing methods of cocaine samples. Accurate structural identification of these compounds is paramount for forensic analysis, toxicological studies, and in the development of reference standards. This guide outlines the application of modern spectroscopic techniques to achieve a thorough structural characterization of this compound.

Experimental Protocols

Detailed methodologies for NMR and MS analyses are crucial for reproducible and accurate results. The following protocols are adapted from established methods for the analysis of cocaine and its analogues.

Sample Preparation

For NMR Spectroscopy: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution should be free of particulate matter to ensure optimal spectral resolution.[2]

For Mass Spectrometry (GC-MS): A stock solution of this compound is prepared by dissolving the analyte in a suitable organic solvent, such as methanol or chloroform, to a concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration of around 1-10 µg/mL for analysis.

NMR Spectroscopy

NMR spectra are typically acquired on a high-field spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard proton spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Proton-decoupled carbon spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.[3]

Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful tool for the separation and identification of volatile compounds like this compound.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a 5% phenylmethylpolysiloxane (e.g., HP-5MS), is commonly used.

    • Injector: Operated in splitless mode at a temperature of 250-280°C.

    • Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 150°C and ramping up to 290°C.[4]

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Analyzer: A quadrupole or ion trap analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Scan Range: A mass range of m/z 40-550 is typically scanned to detect the molecular ion and all significant fragments.

Data Presentation and Interpretation

NMR Spectral Data

The key to distinguishing between the cis and trans isomers of this compound lies in the analysis of the olefinic protons in the ¹H NMR spectrum. The coupling constant (J) between these protons is significantly larger for the trans isomer (around 16 Hz) compared to the cis isomer (around 12-13 Hz).

Table 1: ¹H NMR Data for trans-Cinnamoylcocaine in CDCl₃

AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.05m
H-35.35m
H-1/H-53.3-3.6m
H-6/H-7 (endo)1.7-1.9m
H-6/H-7 (exo)2.1-2.3m
N-CH₃2.30s
OCH₃3.75s
H-α6.45d16.0
H-β7.70d16.0
Phenyl7.3-7.6m

Table 2: ¹H NMR Data for the Olefinic Protons of cis-Cinnamoylcocaine

AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α5.91d12.6
H-β6.95d12.6

Table 3: Predicted ¹³C NMR Data for trans-Cinnamoylcocaine

AtomPredicted Chemical Shift (δ, ppm)
C-162.1
C-250.2
C-366.8
C-435.5
C-561.7
C-625.4
C-725.2
N-CH₃41.2
OCH₃51.5
C=O (ester)170.5
C=O (cinnamoyl)166.2
C-α118.0
C-β145.0
C-ipso134.5
C-ortho128.2
C-meta128.9
C-para130.3

Disclaimer: The ¹³C NMR data is predicted based on the known chemical shifts of cocaine and the expected substituent effects of the cinnamoyl group. Experimental verification is required.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 329. The fragmentation pattern is consistent with other tropane alkaloids and esters.

Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment
329[M]⁺
300[M - C₂H₅]⁺
198[M - C₉H₇O₂]⁺
182[C₁₀H₁₆NO₂]⁺
131[C₉H₇O]⁺ (cinnamoyl cation)
103[C₈H₇]⁺ (styryl cation)
82[C₅H₈N]⁺ (tropane fragment)

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_data NMR Data Acquisition cluster_ms_data MS Data Acquisition cluster_elucidation Structural Elucidation Sample This compound Isolate NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dilute in Organic Solvent Sample->MS_Prep NMR NMR Spectroscopy NMR_Prep->NMR MS GC-MS MS_Prep->MS H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY COSY NMR->COSY HSQC HSQC NMR->HSQC HMBC HMBC NMR->HMBC EI_MS EI Mass Spectrum MS->EI_MS Structure Final Structure H1_NMR->Structure C13_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure EI_MS->Structure

Experimental workflow for this compound structural elucidation.
Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation follows several key pathways, primarily involving the cleavage of the ester bonds and fragmentation of the tropane ring.

fragmentation_pathway cluster_frags M This compound [M]⁺˙ m/z 329 frag_182 [C₁₀H₁₆NO₂]⁺ m/z 182 M->frag_182 - C₉H₇O₂˙ frag_131 [C₉H₇O]⁺ (Cinnamoyl cation) m/z 131 M->frag_131 - C₁₀H₁₆NO₂˙ frag_82 [C₅H₈N]⁺ (Tropane fragment) m/z 82 frag_182->frag_82 - COOCH₃ - H₂O frag_103 [C₈H₇]⁺ (Styryl cation) m/z 103 frag_131->frag_103 - CO

Proposed EI fragmentation pathway of this compound.

Conclusion

The structural elucidation of cis- and trans-cinnamoylcocaine can be effectively achieved through a combination of NMR and mass spectrometry. ¹H NMR is particularly powerful for differentiating the two isomers based on the coupling constants of their olefinic protons. While complete experimental ¹³C and 2D NMR data are not widely available in the public domain, the methodologies and expected outcomes described in this guide provide a robust framework for their analysis. The mass spectral fragmentation pattern provides confirmatory evidence of the molecular weight and key structural motifs. This technical guide serves as a comprehensive resource for researchers and professionals involved in the analysis of cocaine and related compounds.

References

A Technical Guide to the Solubility of Cinnamoylcocaine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinnamoylcocaine in various organic solvents. Due to a lack of specific quantitative data in publicly available scientific literature, this document focuses on reported qualitative solubility and presents a detailed, generalized experimental protocol for the quantitative determination of thermodynamic solubility. This guide is intended to serve as a foundational resource for researchers in analytical chemistry, forensic science, and pharmacology.

Qualitative Solubility Data

This compound is generally described as a crystalline solid.[1] While precise quantitative solubility values (e.g., in mg/mL) are not well-documented in existing literature, several sources consistently report its solubility in a range of common organic solvents. This qualitative information is crucial for selecting appropriate solvent systems for extraction, purification, and analytical method development.

The known qualitative solubility of this compound is summarized in the table below.

Solvent ClassSpecific SolventsReported Solubility
Halogenated Chloroform, DichloromethaneSoluble[2]
Esters Ethyl AcetateSoluble[2]
Ketones AcetoneSoluble[2]
Sulfoxides Dimethyl Sulfoxide (DMSO)Soluble[2]
Alcohols EthanolSoluble
Ethers Diethyl EtherSoluble
Aqueous WaterLimited / Insoluble

Note: The term "soluble" is based on descriptive accounts in chemical supplier catalogues and forensic science literature; no standardized concentration is implied.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To address the absence of quantitative data, researchers can employ the shake-flask method , which is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[3][4] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, after which the concentration of the dissolved solute in the supernatant is measured.

Below is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound: Pure, solid form (crystalline powder).

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg).

    • Vials with screw caps (e.g., 4 mL glass vials).

    • Orbital shaker or rotator capable of constant agitation and temperature control.

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm PTFE for organic solvents).

    • Volumetric flasks and pipettes for dilutions.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification.[5]

Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., add 10 mg of solid to 2 mL of solvent).[4]

  • Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[6] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[3]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, pass the collected supernatant through a syringe filter appropriate for the solvent used.[6]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method used for quantification.

Quantification
  • Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of this compound in the diluted supernatant.[5]

  • Calibration: Prepare a series of calibration standards of known this compound concentrations in the solvent of interest.

  • Analysis: Inject the diluted sample and the calibration standards into the HPLC system.

  • Calculation: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Final Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the organic solvent. Express the result in units such as mg/mL or mol/L.

Methodology Workflow

The logical flow of the shake-flask method for determining thermodynamic solubility is visualized in the diagram below. This workflow outlines the critical steps from preparation to final data analysis, ensuring a systematic and reproducible approach.

Solubility_Workflow prep 1. Preparation Add excess this compound to vial solvent 2. Solvent Addition Add precise volume of organic solvent prep->solvent equilibrate 3. Equilibration Shake at constant T (24-72 hours) solvent->equilibrate separate 4. Phase Separation Centrifuge to pellet excess solid equilibrate->separate sample 5. Sample Collection Filter supernatant (0.22 µm filter) separate->sample dilute 6. Dilution Dilute supernatant to known concentration sample->dilute quantify 7. Quantification Analyze via HPLC dilute->quantify result 8. Result Calculation Determine solubility from calibration curve quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Historical Trajectory of Cinnamoylcocaine: From Obscurity to a Key Forensic Marker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoylcocaine, a naturally occurring tropane alkaloid found in the leaves of the Erythroxylum genus, has long been overshadowed by its more infamous counterpart, cocaine. Initially considered a minor, pharmacologically insignificant component of the coca leaf, this compound has emerged as a crucial analytical marker in forensic science. Its presence and relative abundance in illicit cocaine samples provide valuable intelligence on the manufacturing process and geographical origin of the drug. This technical guide provides a comprehensive overview of the historical context of this compound's discovery and research, detailing its chemical properties, the evolution of its analytical methodologies, and its contemporary significance in drug enforcement and chemical profiling.

Historical Context and Discovery

The history of this compound is intrinsically linked to the scientific exploration of the coca plant's chemical constituents in the late 19th century. While cocaine was first isolated in 1855 by Friedrich Gaedcke and further characterized by Albert Niemann in 1860, the identification of other coca alkaloids followed a more gradual path.[1][2][3]

The initial isolation of this compound is credited to the German chemist C. Liebermann in 1889.[4] Liebermann's work was part of a broader effort to understand the complex alkaloidal mixture within coca leaves, which was known to contain more than just cocaine.[4] However, for many decades following its discovery, this compound remained a chemical curiosity, largely ignored by the scientific community due to its perceived lack of physiological activity compared to cocaine.[5]

It wasn't until the latter half of the 20th century, with the rise of sophisticated analytical techniques, that interest in this compound was renewed. Researchers began to recognize its potential as a biomarker. In 1973, Moore and his colleagues identified the cis- and trans-isomers of this compound in illicit cocaine samples, coca paste, and authentic coca leaves, laying the groundwork for its use in forensic analysis.[4][6] This pivotal research demonstrated that the presence and ratio of these isomers could serve as a "signature" to trace the origin and processing methods of seized cocaine.[7]

Chemical and Physical Properties

This compound exists as two primary geometric isomers: cis-cinnamoylcocaine and trans-cinnamoylcocaine. These isomers have the same molecular formula (C₁₉H₂₃NO₄) and molecular weight (329.4 g/mol ) but differ in the spatial arrangement of the substituents around the double bond of the cinnamoyl group.[8][9]

PropertyValueReference
Molecular FormulaC₁₉H₂₃NO₄[8][9]
Molecular Weight329.4 g/mol [8][9]
Melting Point (cis-isomer)72-73 °C[7]
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[10]

Quantitative Analysis of this compound in Erythroxylum Species

The concentration of this compound varies significantly among different species and varieties of the Erythroxylum genus. The groundbreaking work of Plowman and Rivier in 1983 provided a comprehensive quantitative analysis of cocaine and this compound in numerous Erythroxylum species. Their findings, summarized in the table below, highlight that while cocaine is generally the most abundant alkaloid, cinnamoylcocaines can be present in substantial amounts, particularly in E. novogranatense varieties.

Species/VarietyCocaine Content (% dry wt)This compound Content (% dry wt)
Erythroxylum coca var. coca0.23 - 0.960.01 - 0.12
Erythroxylum coca var. ipadu0.11 - 0.410.01 - 0.06
Erythroxylum novogranatense var. novogranatense0.55 - 0.930.11 - 0.42
Erythroxylum novogranatense var. truxillense0.42 - 1.020.22 - 0.68

Data adapted from Plowman, T., & Rivier, L. (1983). Cocaine and this compound content of Erythroxylum species. Annals of Botany, 51(5), 641-659.

Experimental Protocols

The isolation and identification of this compound from both natural sources and illicit samples involve a series of well-established analytical procedures.

Extraction of Alkaloids from Coca Leaves

A common method for extracting the total alkaloid content from coca leaves is solvent extraction.

Protocol:

  • Maceration: Dried and powdered coca leaf material is macerated with an organic solvent, typically ethanol or methanol, often in a slightly alkaline solution to ensure the alkaloids are in their free base form for better solubility in organic solvents.[11][12]

  • Acid-Base Extraction: The resulting extract is then subjected to an acid-base extraction to separate the alkaloids from other plant materials.

    • The organic extract is acidified, causing the alkaloids to form salts and move into the aqueous phase.

    • The aqueous phase is then made basic, converting the alkaloid salts back to their free base form.

    • The free bases are then extracted back into an immiscible organic solvent (e.g., chloroform or dichloromethane).[13]

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.

G cluster_extraction Extraction Workflow leaf Dried Coca Leaves solvent Solvent Maceration (e.g., Ethanol) leaf->solvent extract Crude Alkaloid Extract solvent->extract acidification Acidification (HCl) extract->acidification aqueous_phase Aqueous Phase (Alkaloid Salts) acidification->aqueous_phase basification Basification (NaOH) aqueous_phase->basification organic_phase Organic Phase (Free Base Alkaloids) basification->organic_phase final_extract Concentrated Crude Alkaloid Extract organic_phase->final_extract

Figure 1: General workflow for the extraction of alkaloids from coca leaves.
Isolation of this compound by Column Chromatography

Classical column chromatography is a robust method for isolating gram quantities of this compound from a crude alkaloid extract.[6][7]

Protocol:

  • Stationary Phase: A glass column is packed with a suitable adsorbent, typically alumina or silica gel.

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

  • Elution: A series of solvents (mobile phase) with increasing polarity are passed through the column.

    • Less polar compounds, such as trans-cinnamoylcocaine and cocaine, will elute first.

    • cis-cinnamoylcocaine, being slightly more polar, will elute later.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the desired this compound isomers.

  • Purification: Fractions containing pure this compound are combined and the solvent is evaporated. Further purification can be achieved by recrystallization.[7]

G cluster_isolation Isolation by Column Chromatography crude_extract Crude Alkaloid Extract column Alumina Column crude_extract->column elution Solvent Elution (Increasing Polarity) column->elution fractions Fraction Collection elution->fractions analysis TLC/GC Analysis fractions->analysis trans_isomer trans-cinnamoylcocaine (Early Fractions) analysis->trans_isomer cis_isomer cis-cinnamoylcocaine (Later Fractions) analysis->cis_isomer purification Recrystallization trans_isomer->purification cis_isomer->purification pure_this compound Pure this compound Isomers purification->pure_this compound

Figure 2: Workflow for the isolation of this compound isomers using column chromatography.
Identification and Quantification by Chromatographic and Spectroscopic Methods

Modern analytical techniques provide sensitive and specific methods for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

  • Protocol:

    • A solution of the sample is injected into the GC.

    • The this compound isomers are separated on a capillary column.

    • The eluted compounds enter the mass spectrometer for identification based on their retention time and mass spectrum.

    • Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[12][13]

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Protocol:

    • The sample is dissolved in a suitable solvent and injected into the HPLC system.

    • The this compound isomers are separated on a reversed-phase column (e.g., C18).

    • Detection is typically performed using an ultraviolet (UV) detector, as the cinnamoyl group has a strong UV absorbance.

    • Quantification is based on the peak area relative to a standard curve.

G cluster_identification Identification and Quantification Workflow sample Isolated Sample gcms GC-MS Analysis sample->gcms hplc HPLC-UV Analysis sample->hplc separation_gc GC Separation gcms->separation_gc separation_hplc HPLC Separation hplc->separation_hplc ms_detection MS Detection separation_gc->ms_detection data_analysis Data Analysis (Retention Time, Mass Spectrum, Peak Area) ms_detection->data_analysis uv_detection UV Detection separation_hplc->uv_detection uv_detection->data_analysis identification Identification of This compound Isomers data_analysis->identification quantification Quantification of This compound Isomers data_analysis->quantification

Figure 3: Analytical workflow for the identification and quantification of this compound.

Pharmacological Activity

This compound is generally considered to be pharmacologically inactive, particularly when compared to the potent central nervous system stimulant effects of cocaine.[5][14] It does not produce the same euphoric and reinforcing effects that are characteristic of cocaine abuse. However, some anecdotal reports and limited studies suggest that this compound may exhibit some psychoactive properties when smoked, though this has not been conclusively demonstrated in controlled scientific studies.[5] Its primary significance in the context of drug research and development lies not in its own activity, but in its role as an impurity and a marker in illicit cocaine production. The presence of this compound and its degradation products can provide insights into the purification methods used, such as the use of potassium permanganate to oxidize these compounds.[15]

Conclusion

From its obscure discovery in the late 19th century to its current status as a key forensic marker, the scientific journey of this compound highlights the evolution of analytical chemistry and its application in law enforcement. While devoid of the pharmacological potency of cocaine, its presence, isomeric ratio, and degradation products in illicit samples offer a rich source of chemical intelligence. For researchers, scientists, and drug development professionals, a thorough understanding of the historical and analytical context of this compound is essential for developing more effective methods of drug profiling, tracking illicit drug trafficking routes, and ultimately, for informing public health and safety strategies. The continued investigation into the minor alkaloids of the coca plant will undoubtedly reveal further complexities and provide new tools in the ongoing effort to understand and control the global cocaine trade.

References

cinnamoylcocaine CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cinnamoylcocaine, a significant alkaloid found in the coca plant (Erythroxylum coca). This document covers its chemical properties, biosynthesis, and detailed experimental protocols for its synthesis, extraction, and analysis, aiming to serve as a valuable resource for professionals in research and drug development.

Core Chemical Properties

This compound, with the CAS Number 521-67-5 for its trans-isomer, is a tropane alkaloid structurally related to cocaine.[1][2][3][4][5][6][7][8] It exists as both cis and trans-isomers, with the trans-isomer being the more stable and commonly referenced form. While it is considered pharmacologically less active than cocaine, it possesses local anesthetic properties.[2]

Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of trans-cinnamoylcocaine.

PropertyValueReferences
CAS Number 521-67-5[1][2][3][5]
Molecular Formula C₁₉H₂₃NO₄[2][3][4][9]
Molecular Weight 329.39 g/mol [2][3][4][9]
Melting Point 121 °C[5][10]
Boiling Point 437.8 ± 45.0 °C (Predicted)[5]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Slightly soluble in methanol. Almost insoluble in water.[1][5][10]
pKa 8.76 ± 0.60 (Predicted)[5]
Appearance White to off-white solid[5][11]
Optical Rotation [α]D -4.7° (chloroform)[5][10]

Biosynthesis of this compound

This compound is a product of the tropane alkaloid biosynthetic pathway in Erythroxylum coca. The final step in its formation involves the esterification of methylecgonine with cinnamoyl-CoA. This reaction is catalyzed by a BAHD family acyltransferase, which also acts as a cocaine synthase by utilizing benzoyl-CoA to produce cocaine.[1][4][5] This indicates a common enzymatic pathway for the synthesis of major alkaloids in the coca plant.

This compound Biosynthesis Biosynthesis of this compound Methylecgonone Methylecgonone Methylecgonine Methylecgonine Methylecgonone->Methylecgonine Reduction This compound This compound Methylecgonine->this compound Cinnamoyl_CoA Cinnamoyl-CoA Cinnamoyl_CoA->this compound BAHD_Acyltransferase BAHD Acyltransferase (Cocaine Synthase) BAHD_Acyltransferase->this compound Catalyzes

Biosynthesis of this compound

Experimental Protocols

This section details the methodologies for the synthesis, extraction, and analysis of this compound.

Synthesis of trans-Cinnamoylcocaine

This protocol describes a laboratory synthesis of trans-cinnamoylcocaine from cocaine hydrochloride.[3]

Materials:

  • Cocaine Hydrochloride

  • 1N Hydrochloric Acid (HCl)

  • Acetone

  • Chloroform (CHCl₃)

  • Ecgonine HCl (produced in situ)

  • Methylecgonine (produced in situ)

  • Cinnamoyl Chloride

  • 10% Sodium Hydroxide (NaOH) solution

  • 2N Hydrochloric Acid (HCl)

Procedure:

  • Hydrolysis of Cocaine: Dissolve 1-2 g of cocaine hydrochloride in approximately 150 ml of 1N HCl. Boil the solution to reduce the volume to less than 20 ml.

  • Crystallization of Ecgonine HCl: Cool the solution and add acetone to crystallize ecgonine HCl.

  • Isolation of Ecgonine HCl: Filter or centrifuge the solution to collect the ecgonine HCl residue. Wash the residue with several volumes of acetone and then chloroform. Dry the residue under a vacuum.

  • Formation of Methylecgonine: The ecgonine HCl is then converted to methylecgonine (details of this step are not fully specified in the reference but typically involve esterification).

  • Acylation to this compound: React the produced methylecgonine with cinnamoyl chloride.

  • Extraction and Purification:

    • Make the reaction mixture acidic to extract the trans-cinnamoylcocaine and any unreacted methylecgonine into the acidic aqueous layer.

    • Wash the acidic layer with four 25 ml portions of chloroform, discarding the chloroform extracts.

    • Make the acidic layer basic by the slow addition of 10% NaOH solution.

    • Extract the basic aqueous layer with four 25 ml portions of chloroform.

    • Combine the chloroform extracts and wash them with two 10 ml portions of 2N HCl to form the hydrochloride salt of trans-cinnamoylcocaine.

  • Crystallization: The final product can be crystallized from the acidic solution.

Extraction of this compound from Coca Leaves

This protocol outlines a general procedure for the extraction of alkaloids, including this compound, from coca leaves.[7][12]

Materials:

  • Dried Coca Leaves

  • Dilute Sulfuric Acid

  • Kerosene (or other suitable organic solvent)

  • Lime (Calcium Oxide) or Sodium Carbonate

  • Potassium Permanganate (optional, for purification)

  • Ammonia

Procedure:

  • Acid Extraction: Macerate the dried coca leaves and extract them with dilute sulfuric acid. This converts the alkaloids into their water-soluble sulfate salts.

  • Filtration: Filter the mixture to remove the plant material.

  • Precipitation of Coca Paste: To the aqueous filtrate, add an excess of lime or sodium carbonate to precipitate the crude coca paste, which contains cocaine, this compound, and other alkaloids.

  • Solvent Extraction: Back-extract the coca paste with an organic solvent like kerosene.

  • Purification (Optional): The kerosene layer can be treated with dilute sulfuric acid, and the resulting aqueous layer treated with potassium permanganate to oxidize and remove this compound isomers, yielding a purer cocaine product.[6] For isolation of this compound, this step should be omitted.

  • Isolation: The alkaloids are then precipitated from the purified solution by making it basic with ammonia. The precipitate is filtered, washed, and dried.

Analytical Methods

GC-MS is a standard method for the identification and quantification of this compound in seized drug samples.[2][13]

Sample Preparation: [11]

  • Dissolve the analyte in chloroform to a concentration of approximately 4 mg/mL.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 or similar.

  • Mass Spectrometer: Agilent 5977B or similar.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector: Split/splitless, operated in split mode.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized for separation of cocaine and related alkaloids. A typical program might start at a lower temperature and ramp up to around 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode.

Derivatization (for enhanced detection of related compounds): [13]

  • For the analysis of polar metabolites like ecgonine and benzoylecgonine, a derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in chloroform (1:1) at 75°C for 30 minutes is often employed.

GC-MS Analysis Workflow GC-MS Analysis Workflow for this compound Sample Sample Preparation (Dissolve in Chloroform) GC_Injection GC Injection Sample->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum Interpretation) Detection->Data_Analysis

GC-MS Analysis Workflow

HPLC is another powerful technique for the analysis of this compound.[14]

Sample Preparation:

  • Accurately weigh 1 mg of the sample into a vial.

  • Add 1000 µL of HPLC-grade methanol.

  • Dissolve the sample using an ultrasonic bath.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A reverse-phase column such as a PHENOMENEX column (50x2.2 mm; 4µm) or a C8 column.

  • Mobile Phase A: 2 mL of 1M ammonium formate solution and 2 mL of formic acid in 996 mL of HPLC-grade water.

  • Mobile Phase B: 2 mL of 1M ammonium formate solution and 2 mL of formic acid in 996 mL of HPLC-grade acetonitrile.

  • Gradient Program: A suitable gradient program is used to achieve separation.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at an appropriate wavelength (e.g., 280 nm) or MS detection.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in related fields. The detailed information on its chemical properties, biosynthetic pathway, and established experimental protocols for its synthesis, extraction, and analysis serves as a practical resource for laboratory work and further investigation into this and other coca alkaloids. The provided diagrams offer a visual representation of key processes, aiding in the comprehension of complex workflows.

References

Degradation of Cinnamoylcocaine Under Thermal and Hygroscopic Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylcocaine, a naturally occurring alkaloid found in coca leaves, is a significant impurity in illicit cocaine samples and a subject of interest in forensic chemistry and pharmacology. Understanding its stability and degradation profile under various environmental conditions is crucial for the development of stable reference standards, accurate analytical methodologies, and for elucidating the history and processing of seized drug samples. This technical guide provides a comprehensive overview of the degradation products of this compound when exposed to heat and humidity. It details the primary degradation pathways, including hydrolysis and oxidation, and presents a structured summary of available quantitative data. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies and includes visualizations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound, a methyl ester of ecgonine with a cinnamoyl group attached, exists as cis and trans isomers. While considered pharmacologically less active than cocaine, its presence and degradation products in illicit samples can provide valuable information for law enforcement and forensic scientists. The stability of this compound is influenced by environmental factors such as temperature and humidity, leading to the formation of various degradation products. This guide focuses on the chemical transformations that this compound undergoes when subjected to these stressors.

Degradation Pathways of this compound

The primary degradation pathways of this compound under conditions of heat and humidity are hydrolysis and oxidation. Thermal degradation can also occur at elevated temperatures.

Hydrolysis

Under humid conditions, and accelerated by heat, the ester linkages in this compound are susceptible to hydrolysis. This process can occur at two positions on the molecule: the methyl ester and the cinnamoyl ester. The primary hydrolysis products are cis- and trans-cinnamoylecgonine, formed by the cleavage of the methyl ester group, and ecgonine, which results from the hydrolysis of both ester groups.[1][2][3]

G This compound This compound (cis- and trans-) cinnamoylecgonine Cinnamoylecgonine (cis- and trans-) This compound->cinnamoylecgonine + H2O - CH3OH methylecgonine Methylecgonine This compound->methylecgonine + H2O - Cinnamic Acid ecgonine Ecgonine cinnamoylecgonine->ecgonine + H2O - Cinnamic Acid methanol Methanol cinnamic_acid Cinnamic Acid methylecgonine->ecgonine + H2O - CH3OH

Figure 1: Hydrolysis pathway of this compound.
Oxidation

The olefinic bond in the cinnamoyl group of this compound is susceptible to oxidation. This process is particularly relevant in the context of illicit cocaine production, where oxidizing agents like potassium permanganate are used for purification.[4] Oxidation under neutral conditions leads to the formation of four diastereomeric diols: (2R,3R)- and (2S,3S)-dihydroxy-3-phenylpropionylecgonine methyl esters from cis-cinnamoylcocaine, and (2R,3S)- and (2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl esters from trans-cinnamoylcocaine.[5]

G cis_this compound cis-Cinnamoylcocaine diols_cis (2R,3R)- and (2S,3S)- dihydroxy-3-phenylpropionylecgonine methyl esters cis_this compound->diols_cis Oxidation trans_this compound trans-Cinnamoylcocaine diols_trans (2R,3S)- and (2S,3R)- dihydroxy-3-phenylpropionylecgonine methyl esters trans_this compound->diols_trans Oxidation

Figure 2: Oxidation pathway of this compound isomers.
Thermal Degradation

At elevated temperatures, such as those encountered during smoking of "crack" cocaine or in the injection port of a gas chromatograph, this compound can undergo thermal degradation. By analogy to cocaine, a major thermal degradation pathway is the elimination of benzoic acid to form methylecgonidine (anhydroecgonine methyl ester).[6]

Quantitative Data on this compound Degradation

Quantitative data on the degradation of pure this compound under controlled heat and humidity are limited in the literature. However, a study on the stability of "crack" cocaine, which contains this compound as an impurity, provides some insights into its degradation over time at various temperatures.

Table 1: Degradation of Cinnamoylcocaines in "Crack" Cocaine Samples Stored for 12 Months [3]

Storage ConditionPackagingInitial this compound % (of total alkaloids)Final this compound % (of total alkaloids)% Decrease
Room TemperatureHeat-Sealed Evidence Envelope0.850.6227.1%
Room TemperaturePlastic Bag0.850.5930.6%
4°C (Refrigerated)Heat-Sealed Evidence Envelope0.850.788.2%
4°C (Refrigerated)Plastic Bag0.850.7511.8%
-20°C (Frozen)Heat-Sealed Evidence Envelope0.850.832.4%
-20°C (Frozen)Plastic Bag0.850.814.7%

Note: The initial percentage of cinnamoylcocaines is an average from the study. The final percentages are averages calculated from the data presented in the study. The study also noted a significant increase in the corresponding degradation products, the cinnamoylecgonines, particularly at room temperature.

Experimental Protocols for Forced Degradation Studies

The following is a representative protocol for conducting a forced degradation study of this compound, based on general principles outlined in ICH guidelines and analytical methods reported in the literature.[7]

Objective

To identify the degradation products of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials and Reagents
  • This compound standard (cis- and trans- isomers)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • Reference standards for potential degradation products (e.g., cinnamoylecgonine, ecgonine)

Experimental Workflow

G start Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal analysis Analyze Samples by LC-MS/MS and GC-MS acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis identification Identify Degradation Products analysis->identification quantification Develop and Validate Stability-Indicating Method identification->quantification

Figure 3: Workflow for a forced degradation study.
Detailed Methodologies

4.4.1. Preparation of Stock Solution Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4.4.2. Hydrolytic Degradation

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals and dilute with the mobile phase for analysis.

4.4.3. Oxidative Degradation Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at regular intervals and dilute with the mobile phase for analysis.

4.4.4. Thermal Degradation Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days. Withdraw samples at regular intervals, dissolve in methanol, and dilute for analysis.

Analytical Method

A stability-indicating method should be developed and validated to separate this compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) is recommended for identification and quantification.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 280 nm, and/or Mass Spectrometry (electrospray ionization).

  • GC-MS Conditions (for thermal degradation and confirmation):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: A temperature gradient from 150°C to 280°C.

    • Carrier Gas: Helium.

    • Detection: Mass Spectrometry (electron ionization).

Conclusion

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Separation of Cis- and Trans-Cinnamoylcocaine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of cis- and trans-cinnamoylcocaine, two geometric isomers often found as minor alkaloids in illicit cocaine samples. The presented protocol utilizes a reversed-phase C8 column with a mobile phase composed of acetonitrile, tetrahydrofuran, and aqueous triethylamine, coupled with UV detection. This method is suitable for forensic laboratories, research institutions, and quality control departments involved in the analysis of cocaine and related substances.

Introduction

Cinnamoylcocaine isomers (cis and trans) are naturally occurring alkaloids in the coca plant and can be present in illicit cocaine preparations. Their identification and quantification are crucial for chemical profiling of seized drug samples, which can aid in determining the geographic origin and manufacturing process. Due to their similar chemical structures, separating these geometric isomers requires a robust and selective analytical method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such closely related compounds. This application note provides a detailed protocol for the isocratic reversed-phase HPLC separation of cis- and trans-cinnamoylcocaine.

Experimental Protocol

This protocol is based on established methods for the analysis of cocaine and its related alkaloids.[1]

Materials and Reagents
  • Reference standards of cis-cinnamoylcocaine and trans-cinnamoylcocaine

  • Cocaine hydrochloride (for reference)

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Triethylamine (ACS grade or higher)

  • Water (HPLC grade or deionized)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C8 analytical column.

  • Data acquisition and processing software.

Chromatographic Conditions

A reversed-phase isocratic HPLC method is employed for the separation.[1] Two systems are presented below, with System 1 being preferred for routine quantitative analysis.

ParameterSystem 1System 2
Stationary Phase Reversed-Phase C8Reversed-Phase C8
Mobile Phase 40% Acetonitrile, 10% Tetrahydrofuran, 50% 0.1% (v/v) aqueous Triethylamine30% Acetonitrile, 70% 0.05M Phosphate Buffer (pH 5.0)
Flow Rate 1.0 mL/min (Typical, optimization may be required)1.0 mL/min (Typical, optimization may be required)
Column Temperature Ambient (e.g., 25 °C)Ambient (e.g., 25 °C)
Injection Volume 10 µL10 µL
Detection UV at 280 nmUV at 220 nm and 280 nm
Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards of cis- and trans-cinnamoylcocaine in methanol to prepare individual stock solutions of 1 mg/mL. A mixed standard solution can be prepared by diluting the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL for each isomer.

  • Sample Preparation (Illicit Cocaine): Accurately weigh approximately 10 mg of the homogenized illicit cocaine sample and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Dilute an aliquot of this solution with the mobile phase to a final concentration within the linear range of the method.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Standards & Samples start->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Isocratic Separation on C8 Column inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Isomers integrate->quantify report Generate Report quantify->report end End report->end

Caption: Experimental workflow for the HPLC separation and analysis of cis- and trans-cinnamoylcocaine.

Quantitative Data Summary

The following table summarizes the expected retention times for cis- and trans-cinnamoylcocaine based on the described HPLC methods. Please note that exact retention times may vary depending on the specific column, instrumentation, and slight variations in the mobile phase composition.

AnalyteSystem 1 Retention Time (min)System 2 Retention Time (min)
trans-Cinnamoylcocaine(To be determined experimentally)(To be determined experimentally)
cis-Cinnamoylcocaine(To be determined experimentally)(To be determined experimentally)
Cocaine(To be determined experimentally)(To be determined experimentally)

Retention times are dependent on the specific HPLC system and column used and should be confirmed with reference standards.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the sample characteristics and the analytical outcome.

logical_relationship cluster_input Input cluster_components Sample Components cluster_output Analytical Output sample Illicit Cocaine Sample cocaine Cocaine sample->cocaine trans_isomer trans-Cinnamoylcocaine sample->trans_isomer cis_isomer cis-Cinnamoylcocaine sample->cis_isomer impurities Other Impurities sample->impurities chromatogram HPLC Chromatogram cocaine->chromatogram trans_isomer->chromatogram cis_isomer->chromatogram impurities->chromatogram peak_resolution Peak Resolution & Identification chromatogram->peak_resolution quantification Quantification of Isomers peak_resolution->quantification

References

Application Note: Analysis of Cinnamoylcocaine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of cinnamoylcocaine isomers (cis- and trans-) in seized drug samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a minor alkaloid found in coca leaves, serves as a valuable marker for cocaine signature analysis, aiding in the determination of geographic origin and manufacturing processes.[1][2][3] The described methodology offers high sensitivity and specificity, making it suitable for forensic laboratories and researchers in drug development.

Introduction

Cocaine is a potent central nervous system stimulant derived from the leaves of the coca plant.[4] Illicit cocaine samples are complex mixtures containing the main psychoactive component, cocaine, along with various other alkaloids, by-products, and adulterants.[2][5] Among these minor components, this compound isomers are of significant interest to forensic chemists.[1][2] The presence and relative abundance of these isomers can provide crucial intelligence about the source of the coca leaves and the illicit manufacturing process employed.[1][6]

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices.[7] Its high chromatographic resolution and the structural information provided by the mass spectrometer make it an ideal tool for the analysis of this compound in seized cocaine samples.[1][7] This application note outlines a comprehensive workflow, from sample preparation to data analysis, for the routine GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The sample preparation procedure for seized cocaine samples is typically straightforward, involving dissolution in an appropriate organic solvent. For biological samples, a more extensive extraction procedure is required.

Protocol for Seized Drug Samples:

  • Accurately weigh approximately 10 mg of the homogenized seized drug sample into a 10 mL volumetric flask.

  • Add a suitable organic solvent, such as methanol or a mixture of methanol and chloroform (e.g., 4:1 v/v), to the flask.[7]

  • Sonicate the mixture for 10 minutes to ensure complete dissolution of the analytes.[7]

  • Dilute the solution to the mark with the same solvent.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the GC-MS system.

  • For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent. An internal standard, such as deuterated cocaine or another suitable compound, should be added to all samples and standards to improve accuracy and precision.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or equivalent.[1][3]

  • Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass-selective detector.[1][3]

  • GC Column: A non-polar capillary column such as a DB-1, HP-5, or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[4][7][8]

GC Conditions:

ParameterValue
Injection Mode Splitless or Split (e.g., 10:1 or 20:1)[8][9]
Injection Volume 1 µL
Injector Temperature 280 °C[8]
Carrier Gas Helium (99.999% purity)[8]
Flow Rate 1.0 - 1.5 mL/min (constant flow)[4][8]
Oven Temperature Program Initial: 100-150 °C, hold for 1-3 min[1][8]Ramp: 6-20 °C/min to 280-290 °C[1][8]Final Hold: 5-10 min at 280-290 °C[1][8]

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[10]
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 50-500) for identification[7]Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp. 280 °C

Data Presentation

The primary identification of this compound is based on its retention time and mass spectrum. The molecular weight of this compound is 329.39 g/mol .[11] The mass spectrum is characterized by a molecular ion peak at m/z 329.[2][11]

Table 1: GC-MS Data for this compound

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
cis-CinnamoylcocaineVaries with conditions32982, 94, 182, 198[4]
trans-CinnamoylcocaineVaries with conditions32982, 94, 105, 196[4]

Note: Retention times are dependent on the specific GC column and temperature program used and should be confirmed with a certified reference standard.

For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the samples can then be determined from this curve.

Diagrams

GCMS_Workflow weigh Weigh Seized Sample dissolve Dissolve in Solvent (e.g., Methanol/Chloroform) weigh->dissolve sonicate Sonicate for 10 min dissolve->sonicate filter Filter (optional) sonicate->filter inject Inject 1 µL into GC-MS filter->inject gc_sep Chromatographic Separation (e.g., DB-5ms column) inject->gc_sep ms_detect Mass Spectrometric Detection (EI, 70 eV) gc_sep->ms_detect identify Identification by Retention Time & Mass Spectrum ms_detect->identify quantify Quantification using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound in seized drug samples. The high specificity of mass spectrometry allows for unambiguous identification, while the chromatographic separation enables the differentiation of cis- and trans- isomers. This methodology is a valuable tool for forensic laboratories in the ongoing effort to profile and understand the sources and trafficking routes of illicit cocaine.

References

Application Note & Protocol: Isolation of Cinnamoylcocaine from Erythroxylum coca Leaf Extract

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamoylcocaine, a significant alkaloid found in the leaves of Erythroxylum coca and its related species, is a key compound of interest in phytochemical, forensic, and pharmacological research. As a natural analogue of cocaine, its isolation and characterization are crucial for understanding the biosynthesis of tropane alkaloids, developing analytical standards, and investigating its physiological effects. This document provides a detailed protocol for the isolation of this compound from coca leaf extract, employing a combination of solvent extraction, acid-base partitioning, and column chromatography.

Quantitative Data Summary

The concentration of this compound in Erythroxylum leaves varies significantly depending on the species, variety, and cultivation conditions. The following table summarizes the typical content of this compound in the dried leaves of two major cultivated species. It is important to note that the final yield of isolated this compound will be a fraction of these initial concentrations due to losses during the extraction and purification process.

Erythroxylum Species/VarietyTotal Cinnamoylcocaines (% of dry leaf weight)References
Erythroxylum coca var. coca0.02 - 0.20%[1][2][3][4]
Erythroxylum novogranatense var. novogranatense0.10 - 0.60%[1][2][3][4]
Erythroxylum novogranatense var. truxillense0.15 - 0.70%[1][2][3][4]

Note: Total cinnamoylcocaines include both cis- and trans- isomers.

Experimental Workflow Diagram

G cluster_0 Step 1: Initial Extraction cluster_1 Step 2: Acid-Base Partitioning cluster_2 Step 3: Chromatographic Separation A Dried & Powdered Coca Leaves B Maceration/Reflux with Ethanol A->B C Filtration & Concentration B->C D Crude Ethanolic Extract C->D E Dissolve in 1M HCl D->E Proceed to Purification F Wash with Dichloromethane (to remove neutral impurities) E->F G Basify Aqueous Layer with NH4OH (to pH 9-10) F->G H Extract with Dichloromethane G->H I Dry & Evaporate Dichloromethane H->I J Crude Alkaloid Extract I->J K Prepare Alumina Column J->K Proceed to Isolation L Load Crude Alkaloid Extract K->L M Elute with Hexane:Ethyl Acetate Gradient L->M N Collect & Monitor Fractions (TLC) M->N O Combine this compound Fractions N->O P Evaporate Solvent O->P Q Isolated this compound P->Q

Caption: Workflow for the isolation of this compound.

Experimental Protocol

This protocol details a comprehensive method for the isolation of this compound from dried coca leaves.

Materials and Reagents:

  • Dried and finely powdered leaves of Erythroxylum coca

  • Ethanol (95-100%)

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Ammonium hydroxide (concentrated)

  • Anhydrous sodium sulfate

  • Alumina (basic, for column chromatography)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, flasks, separatory funnels, etc.)

  • Rotary evaporator

  • Chromatography column

Step 1: Initial Extraction of Crude Alkaloids

  • Weigh 100 g of finely powdered, dried coca leaves and place them into a 1 L Erlenmeyer flask.

  • Add 500 mL of 95% ethanol to the flask.

  • Seal the flask and allow the mixture to macerate for 48 hours at room temperature with occasional agitation.

  • Filter the ethanolic extract through Whatman No. 1 filter paper to remove the plant material.

  • Wash the retained plant material with an additional 100 mL of ethanol and combine the filtrates.

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a viscous, crude extract.

Step 2: Acid-Base Partitioning for Alkaloid Enrichment

  • Dissolve the crude ethanolic extract in 200 mL of 1M hydrochloric acid.

  • Transfer the acidic solution to a 500 mL separatory funnel.

  • Wash the acidic solution by adding 100 mL of dichloromethane, shaking vigorously for 2 minutes, and allowing the layers to separate. Discard the lower organic (dichloromethane) layer, which contains neutral and acidic impurities. Repeat this washing step twice.

  • Carefully basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide. The solution will become cloudy as the alkaloids precipitate.

  • Extract the liberated alkaloids by adding 100 mL of dichloromethane to the separatory funnel. Shake vigorously for 5 minutes and allow the layers to separate.

  • Collect the lower organic layer containing the alkaloids. Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Combine all the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Step 3: Chromatographic Isolation of this compound

  • Prepare a chromatography column by slurry packing 50 g of basic alumina in hexane.

  • Dissolve the crude alkaloid extract in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully add the silica gel with the adsorbed sample to the top of the prepared alumina column.

  • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • 200 mL Hexane (100%)

    • 200 mL Hexane:Ethyl Acetate (95:5)

    • 200 mL Hexane:Ethyl Acetate (90:10)

    • 200 mL Hexane:Ethyl Acetate (85:15)

  • Collect fractions of 20 mL and monitor the composition of each fraction using TLC. A suitable mobile phase for TLC analysis is chloroform:methanol (9:1). Visualize the spots under UV light (254 nm) and/or with Dragendorff's reagent. This compound is expected to elute after cocaine.

  • Combine the fractions containing pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the isolated this compound.

  • The purity of the isolated compound can be confirmed using analytical techniques such as HPLC, GC-MS, and NMR.

References

Application Notes & Protocols for the Quantitative Analysis of Cinnamoylcocaine in Illicit Cocaine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cinnamoylcocaine, a naturally occurring alkaloid in the coca plant, is a significant marker in the analysis of illicit cocaine samples.[1] Its presence and concentration, along with other minor alkaloids, can provide valuable information for cocaine signature analysis, helping to determine the origin and processing methods of seized drugs. The quantitative analysis of this compound is crucial for forensic laboratories to profile illicit cocaine seizures and track trafficking routes. This compound exists as cis- and trans-isomers, both of which can be detected and quantified using various chromatographic techniques.[2] This document provides detailed application notes and protocols for the quantitative analysis of this compound in illicit cocaine samples using Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The concentration of this compound in illicit cocaine samples can vary significantly. It is often found in concentrations of 1% or less of the amount of cocaine present. The degree of oxidation of cocaine, which can be determined by the relative content of cis/trans-cinnamoylcocaine to cocaine, often depends on the location where the seizures were performed.[3]

Analytical TechniqueAnalyteConcentration RangeSample MatrixReference
GC-FIDcis/trans-CinnamoylcocaineTypically ≤ 1% of cocaine contentIllicit Cocaine Powder
HPLCcis/trans-CinnamoylcocaineRatios to cocaine calculatedIllicit Cocaine Powder[4]
GC-MScis/trans-CinnamoylcocaineArea ratios to cocaine used for comparisonIllicit Cocaine Powder[5]
CE-MS/MSThis compoundQualitative identificationSeized Drug Samples[6]
GC-FIDcis/trans-CinnamoylcocaineOxidation levels determined relative to cocaineStreet Cocaine Samples[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using Gas Chromatography-Flame Ionization Detector (GC-FID)

This protocol is based on methodologies for the quantitative analysis of major components in illicit cocaine samples.[3][7]

1. Objective: To quantify the amount of cis- and trans-cinnamoylcocaine in illicit cocaine samples.

2. Materials and Reagents:

  • Cocaine hydrochloride standard

  • cis-Cinnamoylcocaine and trans-cinnamoylcocaine standards

  • Internal Standard (e.g., dipentyl phthalate)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium carbonate solution

  • Organic solvent for extraction (e.g., Chloroform/Methanol mixture)

  • Glass vials (2 mL) with caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)

  • Capillary column: e.g., RXi-1MS methyl siloxane, 25 m × 200 µm (i.d.) × 0.33 µm film thickness[7]

4. Standard Preparation:

  • Prepare stock solutions of cocaine, cis-cinnamoylcocaine, trans-cinnamoylcocaine, and the internal standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solutions to achieve a range of concentrations (e.g., 0.002 to 0.222 mg/mL for trans-cinnamoylcocaine).[3]

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized illicit cocaine sample.

  • Dissolve the sample in a known volume of methanol.

  • Add a known amount of the internal standard solution.

  • Vortex the mixture thoroughly.

  • If necessary, basify the sample with sodium carbonate solution and extract the alkaloids into an organic solvent.

  • Transfer an aliquot of the final solution to a GC vial for analysis.

6. GC-FID Conditions:

  • Injection Volume: 1.0 µL[7]

  • Split Ratio: 50:1[7]

  • Injector Temperature: 280 °C[7]

  • Oven Temperature Program: 150 °C for 2 min, then ramp at 40 °C/min to 315 °C and hold for 4.5 min.[7]

  • Detector Temperature: 320 °C[7]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[7]

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of cis- and trans-cinnamoylcocaine in the samples based on the calibration curve. The concentration of cis-cinnamoylcocaine can be determined using the trans-cinnamoylcocaine analytical curve.[3]

Protocol 2: Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on a described HPLC method for the separation of this compound isomers.[4][2]

1. Objective: To separate and quantify cis- and trans-cinnamoylcocaine in illicit cocaine samples.

2. Materials and Reagents:

  • Cocaine hydrochloride standard

  • cis-Cinnamoylcocaine and trans-cinnamoylcocaine standards

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (0.05M, pH 5.0)[4]

  • Deionized water

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Reverse-phase C18 column

4. Standard Preparation:

  • Prepare stock solutions of cocaine, cis-cinnamoylcocaine, and trans-cinnamoylcocaine in methanol.

  • Prepare a series of calibration standards by diluting the stock solutions with the mobile phase.

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized illicit cocaine sample.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. HPLC Conditions:

  • Mobile Phase: 30% Acetonitrile and 70% 0.05M Phosphate Buffer (pH 5.0).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelengths: 220 nm and 280 nm.[4]

  • Injection Volume: 10 µL

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards for each analyte.

  • Calculate the concentration of cis- and trans-cinnamoylcocaine in the samples based on the calibration curves.

Visualizations

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Illicit Cocaine Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Add_IS Add Internal Standard Dissolve_Sample->Add_IS Vortex Vortex Sample Add_IS->Vortex Inject Inject Sample into GC-FID Vortex->Inject Standard_Stock Prepare Standard Stock Solutions Calibration_Standards Prepare Calibration Standards Standard_Stock->Calibration_Standards Cal_Curve Construct Calibration Curve Calibration_Standards->Cal_Curve Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Detect->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify

Caption: Workflow for GC-FID analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Illicit Cocaine Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter Filter Sample Dissolve_Sample->Filter Inject Inject Sample into HPLC Filter->Inject Standard_Stock Prepare Standard Stock Solutions Calibration_Standards Prepare Calibration Standards Standard_Stock->Calibration_Standards Cal_Curve Construct Calibration Curve Calibration_Standards->Cal_Curve Separate Reverse-Phase Separation Inject->Separate Detect UV Detection (220/280 nm) Separate->Detect Detect->Cal_Curve Quantify Quantify this compound Isomers Cal_Curve->Quantify

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols: Cinnamoylcocaine as a Reference Standard in Forensic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamoylcocaine, existing as cis- and trans-isomers, is a naturally occurring alkaloid found in coca leaves and is a significant impurity in illicit cocaine seizures.[1][2] Its presence and relative concentration provide valuable information for forensic chemists, aiding in the chemical profiling of seized drug samples to determine geographic origin and manufacturing processes.[3][4] Accurate identification and quantification of this compound isomers are crucial for these forensic intelligence purposes. The use of a well-characterized this compound reference standard is therefore essential for method validation, calibration, and ensuring the accuracy and reliability of analytical results in forensic laboratories.[5] This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic chemistry.

Applications in Forensic Chemistry

The primary applications of a this compound reference standard in a forensic setting include:

  • Qualitative Identification: Confirming the presence of cis- and trans-cinnamoylcocaine in seized cocaine samples.

  • Quantitative Analysis: Determining the precise concentration of this compound isomers, which is critical for drug profiling and signature analysis.[3]

  • Method Validation: Establishing and validating analytical methods for the routine analysis of illicit cocaine samples.

  • Proficiency Testing: Serving as a component in proficiency testing schemes for forensic laboratories.

  • Impurity Profiling: The ratio of this compound isomers to cocaine and other minor alkaloids can help to link different seizures to a common source or manufacturing process.[4] Illicit cocaine processors often use potassium permanganate to oxidize and whiten the product, which can reduce the levels of this compound.[5][6]

Physicochemical Properties and Reference Material

High-purity this compound reference standards are commercially available, typically as the trans-isomer.[7][8] It is crucial to obtain a certificate of analysis (COA) with the reference standard to ensure its identity, purity, and traceability.

Table 1: Physicochemical Properties of trans-Cinnamoylcocaine

PropertyValueReference
CAS Number 521-67-5[9]
Molecular Formula C₁₉H₂₃NO₄[9][10]
Molecular Weight 329.39 g/mol [8][10]
Appearance Off-white crystalline solid[8]
Melting Point 123.7 °C[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[11]

Note: cis-Cinnamoylcocaine is not as readily available commercially and may need to be isolated from crude cocaine base or synthesized for specific research purposes.[2] Samples of cis-cinnamoylcocaine should be stored in amber glass bottles or in the dark, as isomerization to the trans-isomer can occur over time.[2]

Experimental Protocols

The following are detailed protocols for the analysis of this compound in illicit cocaine samples using common analytical techniques in forensic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of this compound and other alkaloids in cocaine samples.[1][2][4] Derivatization is often employed to improve the chromatographic properties of certain related compounds, though this compound can be analyzed without it.[1]

4.1.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the homogenized illicit cocaine sample into a vial.

  • Add a known concentration of an appropriate internal standard (e.g., para-fluorococaine).[12]

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or chloroform.

  • Vortex the sample to ensure complete dissolution.

  • If analyzing for acidic and neutral impurities, a derivatization step using an agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) may be necessary.[12] For the analysis of this compound, this step is often optional.

4.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent methyl silicone-based capillary column.[10][13]

  • Injector: Split/splitless, operated in split mode (e.g., 25:1).[12]

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

4.1.3. Data Analysis

  • Identify the peaks for cis- and trans-cinnamoylcocaine based on their retention times and mass spectra by comparison with the certified reference standard.

  • The mass spectrum of this compound will show a characteristic molecular ion at m/z 329.[1]

  • Quantify the analytes by creating a calibration curve using the reference standard and the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another robust method for the separation and quantification of this compound isomers.[2][14][15]

4.2.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the homogenized illicit cocaine sample into a vial.

  • Add a known concentration of an appropriate internal standard.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

  • Column: Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and a buffer, for example, 30% acetonitrile and 70% 0.05M phosphate buffer (pH 5.0).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm and 280 nm.[14][15] this compound has a strong absorbance at 280 nm due to the conjugated system.[1]

4.2.3. Data Analysis

  • Identify the peaks for cis- and trans-cinnamoylcocaine based on their retention times compared to the certified reference standard.

  • Quantify the analytes by creating a calibration curve using the reference standard and the internal standard.

Quantitative Data

The concentration of this compound in illicit cocaine samples can vary significantly. The following table summarizes typical concentration ranges found in forensic samples.

Table 2: Reported Concentrations of this compound

Sample TypeAnalyteConcentration RangeReference
Illicit CocaineThis compoundTypically ≤ 1% of cocaine content[2]
Crude Cocaine Basecis-CinnamoylcocaineCan be as low as 3%[2]
Hair (Coca Chewers)This compound0.005 - 16.8 ng/mg[11]

Stability of this compound

Reference standards and samples containing this compound should be stored properly to ensure their integrity. Studies have shown that this compound can degrade over time, particularly at room temperature.[12][16]

  • Storage: It is recommended to store this compound reference standards at +4°C or colder.[7][17]

  • Degradation: The primary degradation product of this compound is cinnamoylecgonine through hydrolysis.[12][16]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a forensic laboratory.

This compound Analysis Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis & Reporting Sample_Reception Receive Seized Cocaine Sample Homogenization Homogenize Sample Sample_Reception->Homogenization Weighing Weigh Sample (~10 mg) Homogenization->Weighing Dissolution Dissolve in Solvent with Internal Standard Weighing->Dissolution Filtration Filter (for HPLC) Dissolution->Filtration HPLC only GC_MS GC-MS Analysis Dissolution->GC_MS HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Peak_Identification Identify Peaks vs. Reference Standard GC_MS->Peak_Identification HPLC_UV->Peak_Identification Quantification Quantify using Calibration Curve Peak_Identification->Quantification Profiling Impurity Profiling & Signature Analysis Quantification->Profiling Reporting Generate Final Forensic Report Profiling->Reporting

Caption: Workflow for this compound analysis.

Logical Relationship in Drug Profiling

The following diagram illustrates the logical relationship of using this compound analysis in the broader context of forensic drug intelligence.

Forensic Drug Intelligence cluster_analysis Chemical Analysis cluster_intelligence Forensic Intelligence Seized_Sample Illicit Cocaine Seizure Cocaine_Quant Cocaine Purity (%) Seized_Sample->Cocaine_Quant Adulterant_ID Adulterant/Diluent ID Seized_Sample->Adulterant_ID Minor_Alkaloid Minor Alkaloid Profile (incl. This compound) Seized_Sample->Minor_Alkaloid Linking Linking Seizures to Common Source Cocaine_Quant->Linking Adulterant_ID->Linking Origin Geographic Origin Determination Minor_Alkaloid->Origin Manufacturing Manufacturing Process (e.g., permanganate use) Minor_Alkaloid->Manufacturing Minor_Alkaloid->Linking

Caption: Role of this compound in profiling.

References

Application Note & Protocol: Development of a Validated Bioassay for Cinnamoylcocaine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamoylcocaine is a naturally occurring tropane alkaloid found in the leaves of the coca plant (Erythroxylum coca) and is a structural analog of cocaine.[1][2] While generally considered to be pharmacologically less active than cocaine, its presence in illicit cocaine samples and its potential for psychoactive effects under certain conditions necessitate the development of validated bioassays to characterize its biological activity.[1] This document outlines protocols for a proposed validated bioassay to determine the activity of this compound, drawing upon established methodologies for cocaine and its analogs. The proposed bioassay focuses on the interaction of this compound with the dopamine transporter (DAT), a primary target of cocaine.[3][4]

The final step in the biosynthesis of both cocaine and this compound is catalyzed by the enzyme cocaine synthase, which utilizes methylecgonine and either benzoyl-CoA or cinnamoyl-CoA as substrates.[5] This shared biosynthetic pathway underscores the structural similarity and potential for overlapping biological targets.

Core Assays

Two primary in vitro assays are proposed to quantify the biological activity of this compound:

  • Dopamine Transporter (DAT) Binding Assay: To determine the affinity of this compound for the dopamine transporter.

  • Dopamine Uptake Inhibition Assay: To measure the functional effect of this compound on dopamine reuptake by the transporter.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

This protocol is adapted from methods used for assessing the binding of cocaine analogs to the human dopamine transporter (hDAT).[3]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for hDAT.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]WIN 35,428 (a radiolabeled cocaine analog)

  • This compound (test compound)

  • Cocaine (reference compound)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • Scintillation fluid

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hDAT cells to 80-90% confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer.

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of varying concentrations of this compound or cocaine (ranging from 10⁻¹⁰ M to 10⁻⁴ M).

    • For non-specific binding, use a high concentration of a known DAT inhibitor like GBR 12909 (10 µM).

    • Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate at room temperature for 2 hours with gentle agitation.

  • Harvesting and Counting:

    • Harvest the samples onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This protocol measures the functional inhibition of dopamine uptake by this compound.[3]

Objective: To determine the IC₅₀ of this compound for the inhibition of dopamine uptake.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]Dopamine

  • This compound (test compound)

  • Cocaine (reference compound)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Cell Plating:

    • Plate HEK293-hDAT cells in 96-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells twice with warm uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound or cocaine (ranging from 10⁻¹⁰ M to 10⁻⁴ M) for 15 minutes at 37°C.

    • Add [³H]Dopamine (final concentration ~10 nM) to initiate the uptake reaction.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Lysis and Counting:

    • Lyse the cells with 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

Data Analysis:

  • Determine the percentage of dopamine uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the drug concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Data Presentation

Table 1: Hypothetical Binding Affinity (Ki) and Dopamine Uptake Inhibition (IC₅₀) of this compound and Cocaine at the Human Dopamine Transporter (hDAT)

CompoundDAT Binding Ki (nM)Dopamine Uptake Inhibition IC₅₀ (nM)
Cocaine150 ± 15250 ± 20
This compound1200 ± 1102000 ± 150

Data are presented as mean ± SEM from three independent experiments.

Visualizations

Signaling Pathways

Cocaine's primary mechanism of action involves blocking the dopamine transporter, leading to an increase in extracellular dopamine concentrations. This, in turn, can modulate downstream signaling pathways such as the Akt/GSK3 and MAPK/ERK pathways, which are implicated in the behavioral and cellular effects of psychostimulants.[6][7] While the direct effect of this compound on these pathways is not yet elucidated, its interaction with DAT suggests a potential for similar, albeit likely less potent, modulation.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Activates Cocaine Cocaine / this compound Cocaine->DAT Blocks AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB Gene Gene Expression CREB->Gene

Caption: Proposed signaling pathway modulation by this compound via DAT inhibition.

Experimental Workflow

G cluster_0 Bioassay Workflow A Cell Culture (HEK293-hDAT) B Membrane Preparation (for Binding Assay) A->B D Dopamine Uptake Assay ([³H]Dopamine) A->D C DAT Binding Assay ([³H]WIN 35,428) B->C E Data Acquisition (Scintillation Counting) C->E D->E F Data Analysis (IC₅₀ and Ki Determination) E->F

Caption: Experimental workflow for the bioassay of this compound activity.

Conclusion

The provided protocols outline a proposed framework for the development of a validated bioassay to characterize the biological activity of this compound. By adapting established methods for cocaine and its analogs, researchers can quantify the binding affinity and functional inhibition of this compound at the dopamine transporter. The validation of such an assay is crucial for understanding the pharmacology of this natural product and its potential contribution to the effects of coca-leaf-derived substances. Further studies would be required to fully validate this proposed bioassay according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, and robustness.

References

Application of Cinnamoylcocaine in Receptor Binding Studies: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoylcocaine is a naturally occurring tropane alkaloid found in the leaves of the Erythroxylum coca plant and is a structural analog of cocaine.[1][2][3] While it shares a common chemical backbone with cocaine, this compound is generally considered to be pharmacologically inactive as a psychostimulant, though it does possess local anesthetic properties through the inhibition of voltage-gated sodium channels.[1][2] Its primary use in scientific research has been as a biomarker in forensic analysis to determine the origin and processing methods of illicit cocaine samples.[1][3][4][5]

Despite its classification as inactive, its structural similarity to cocaine makes it a compound of interest for understanding the structure-activity relationships at the monoamine transporters that cocaine targets: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][7][8][9] Cocaine's primary mechanism of action involves the inhibition of these transporters, leading to an increase in the extracellular concentrations of their respective neurotransmitters.

This document provides detailed protocols for characterizing the binding affinity of this compound at these key central nervous system targets. Due to a lack of specific binding data for this compound in the published literature, this guide presents a framework for how such studies would be conducted, using the well-established methodologies for its counterpart, cocaine.

Data Presentation: Comparative Binding Affinities

The following table summarizes the known binding affinities of cocaine for the human monoamine transporters, which would serve as a benchmark for the proposed studies on this compound. The values for this compound are presented as "To Be Determined" to indicate the need for empirical investigation.

CompoundTransporterRadioligandK_i (nM)Citation
Cocaine hDAT[³H]WIN 35,428200 - 700[6]
hNET[³H]Nisoxetine200 - 700[6]
hSERT[³H]Citalopram200 - 700[6]
This compound hDAT[³H]WIN 35,428To Be Determined
hNET[³H]NisoxetineTo Be Determined
hSERT[³H]CitalopramTo Be Determined

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter.

Experimental Protocols

To assess the binding characteristics of this compound at monoamine transporters, a competitive radioligand binding assay is the gold standard.[10][11][12] This methodology determines the affinity (K_i) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Protocol 1: Competitive Radioligand Binding Assay for this compound

Objective: To determine the binding affinity (K_i) of this compound for hDAT, hNET, and hSERT.

Materials:

  • Test Compound: this compound hydrochloride

  • Receptor Source: Cell membranes from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram

  • Non-specific Binding Control: A high concentration of a known non-radioactive inhibitor (e.g., 10 µM Cocaine or GBR 12909 for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation Counter: Liquid scintillation counter (e.g., Beckman or PerkinElmer).

  • Scintillation Cocktail: (e.g., Ultima Gold™).

  • 96-well assay plates.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen aliquots of cell membranes containing the transporter of interest on ice.

    • Homogenize the membranes in ice-cold assay buffer using a Teflon-glass homogenizer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Dilute the membrane preparation in assay buffer to a final concentration that provides adequate signal-to-noise ratio (typically 5-20 µg of protein per well, to be optimized).

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁴ M.

    • To each well of a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM Cocaine).

      • This compound Competition: 50 µL of the respective this compound dilution.

  • Radioligand Addition:

    • Prepare the radioligand solution in assay buffer at a concentration close to its K_d value (to be determined from saturation binding experiments, or based on literature values).

    • Add 50 µL of the radioligand solution to all wells.

  • Membrane Addition:

    • Add 150 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plates at room temperature (or 4°C to minimize degradation) for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked glass fiber filter mats using the cell harvester.

    • Wash the filters three to four times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials or a compatible cassette.

    • Add 4-5 mL of scintillation cocktail to each vial or the appropriate amount for the cassette.

    • Allow the filters to sit in the cocktail for at least 4 hours (or overnight) before counting.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis A Prepare this compound Serial Dilutions D Dispense into 96-well Plate: - this compound or Control - [³H]Ligand - Membranes A->D B Prepare Radioligand ([³H]Ligand at K_d conc.) B->D C Prepare Transporter Membranes (hDAT, hNET, or hSERT) C->D E Incubate to Reach Equilibrium (e.g., 60 min at RT) D->E F Rapid Vacuum Filtration (Separate Bound from Free) E->F G Liquid Scintillation Counting (Measure Radioactivity) F->G H Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate K_i (Cheng-Prusoff) G->H I I H->I Final Result: Binding Affinity (K_i) of this compound

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway Diagram

While this compound is reported to be inactive, if it were to bind to the dopamine transporter, it would interact with the same pathway as cocaine. The following diagram illustrates the mechanism of action of a dopamine transporter inhibitor like cocaine. This serves as a conceptual model for the system in which this compound's activity (or lack thereof) would be assessed.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cleft Dopamine (DA) DA_vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_cleft->DA_receptor Binding Cocaine Cocaine / This compound (?) Cocaine->DAT Inhibition Signal Postsynaptic Signaling DA_receptor->Signal Activation

Caption: Inhibition of the dopamine transporter by cocaine.

Conclusion

The provided protocols and frameworks offer a comprehensive approach for the systematic evaluation of this compound's binding characteristics at monoamine transporters. While current literature suggests it is largely inactive at these sites, empirical validation through rigorous binding studies is essential to definitively characterize its pharmacological profile. Such studies would not only confirm or refute its purported inactivity but also contribute valuable data to the broader understanding of ligand-transporter interactions within the tropane alkaloid family. The comparison of its binding affinity, or lack thereof, to that of cocaine will provide crucial insights into the structural determinants necessary for potent monoamine transporter inhibition.

References

Application Notes and Protocols for the Synthesis and Pharmacological Testing of Cinnamoylcocaine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of cinnamoylcocaine analogs. The protocols and data presented are intended to guide researchers in the development of novel compounds for pharmacological testing, particularly those targeting monoamine transporters.

Introduction

This compound is a naturally occurring alkaloid found in the leaves of the Erythroxylum coca plant.[1] Structurally similar to cocaine, it consists of a methylecgonine core with a cinnamoyl group attached at the C-3 position instead of a benzoyl group. The pharmacological profile of this compound and its analogs is of significant interest to researchers developing medications for cocaine addiction and other central nervous system disorders. These compounds primarily exert their effects by interacting with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By modifying the cinnamoyl moiety and the tropane skeleton, it is possible to modulate the potency and selectivity of these analogs for the different transporters, leading to compounds with unique pharmacological properties.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through the esterification of methylecgonine with a suitably substituted cinnamoyl chloride. This general procedure can be adapted to create a library of analogs with diverse substituents on the phenyl ring of the cinnamoyl group.

General Synthetic Protocol: Esterification of Methylecgonine

This protocol is a generalized procedure based on methods for the synthesis of other cocaine analogs.[2]

Materials:

  • Methylecgonine hydrochloride

  • Substituted cinnamoyl chloride (e.g., cinnamoyl chloride, 4-chlorocinnamoyl chloride, 4-methoxycinnamoyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Methylecgonine Free Base:

    • Dissolve methylecgonine hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8), resulting in the precipitation of the free base.

    • Extract the aqueous solution multiple times with dichloromethane or chloroform.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methylecgonine free base as a solid or oil.

  • Esterification:

    • Dissolve the methylecgonine free base in an anhydrous solvent (e.g., benzene) under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (approximately 1.2 equivalents) to the solution.

    • In a separate flask, dissolve the substituted cinnamoyl chloride (approximately 1.1 equivalents) in the same anhydrous solvent.

    • Slowly add the cinnamoyl chloride solution to the methylecgonine solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound analog.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacological Testing

The primary pharmacological targets of this compound analogs are the monoamine transporters. In vitro binding and uptake inhibition assays are crucial for determining the potency and selectivity of these compounds.

Protocol: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol is a standard method for assessing the binding affinity of compounds to the dopamine transporter.[2]

Materials:

  • Rat striatal tissue (or cells expressing the human dopamine transporter)

  • [³H]WIN 35,428 (radioligand)

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds (this compound analogs) at various concentrations

  • Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Tissue Preparation:

    • Homogenize rat striatal tissue in ice-cold incubation buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh incubation buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In test tubes, combine the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following table summarizes the pharmacological data for cocaine and selected analogs at the dopamine transporter.

CompoundIC50 (nM) for [³H]WIN 35,428 BindingKi (nM) at DATReference
Cocaine113 ± 1598 ± 13[2]
2'-Aminococaine25 ± 422 ± 3[2]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound analogs.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product Methylecgonine HCl Methylecgonine HCl freebase 1. Free Base Preparation Methylecgonine HCl->freebase NaHCO3 Substituted Cinnamoyl Chloride Substituted Cinnamoyl Chloride esterification 2. Esterification Substituted Cinnamoyl Chloride->esterification freebase->esterification Anhydrous Solvent, Et3N workup 3. Work-up & Purification esterification->workup characterization 4. Characterization workup->characterization Column Chromatography product Pure this compound Analog characterization->product

Caption: General workflow for the synthesis of this compound analogs.

Mechanism of Action at the Dopamine Transporter

The diagram below illustrates the proposed mechanism of action for this compound analogs at the dopamine transporter.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binding analog This compound Analog analog->dat Blockade

Caption: Inhibition of dopamine reuptake by a this compound analog.

References

Application Note: Sensitive Detection of Cinnamoylcocaine Impurities in Cocaine Samples by UHPLC-QTOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chemical profiling of illicit cocaine seizures is a critical task in forensic science, providing valuable intelligence for law enforcement agencies to establish links between samples and trace trafficking routes.[1] Cinnamoylcocaines, naturally occurring alkaloids in coca leaves, serve as important marker impurities for this purpose. Their presence and relative abundance can vary depending on the geographical origin of the coca leaves and the manufacturing process. This application note describes a sensitive and selective method for the detection and quantification of cis- and trans-cinnamoylcocaine isomers in cocaine samples using Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS). The high resolution and mass accuracy of the QTOF-MS enable confident identification and differentiation of these isomeric impurities from the complex matrix of a seized drug sample.

Principle of the Method

This method utilizes the high separation efficiency of UHPLC to resolve cis- and trans-cinnamoylcocaine from cocaine and other related alkaloids. Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and analyzed by a QTOF mass spectrometer. The QTOF instrument provides high-resolution full-scan mass spectra for accurate mass measurement of the protonated molecules ([M+H]⁺) and tandem mass spectrometry (MS/MS) for structural confirmation through fragmentation analysis. This combination allows for both sensitive detection and unambiguous identification of the target cinnamoylcocaine impurities.

Experimental Protocols

Sample Preparation

A simple "dilute-and-shoot" approach is often suitable for the analysis of seized cocaine samples, minimizing sample preparation time.[2]

Materials:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Protocol:

  • Accurately weigh 10 mg of the homogenized cocaine sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and bring to volume.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Prepare a series of calibration standards of cis- and trans-cinnamoylcocaine in the same manner.

UHPLC-QTOF-MS Analysis

Instrumentation:

  • A UHPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Parameters (Illustrative):

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

QTOF-MS Parameters (Illustrative):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow 800 L/hr
Scan Range (MS) m/z 100-1000
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV)
Acquisition Mode Full Scan MS and Targeted MS/MS

Data Presentation

Quantitative Performance

The following table summarizes the typical quantitative performance parameters for the analysis of this compound isomers. Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

AnalyteRetention Time (min)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
cis-Cinnamoylcocaine ~ 6.5> 0.995~ 0.1~ 0.590 - 105
trans-Cinnamoylcocaine ~ 7.2> 0.995~ 0.1~ 0.590 - 105
High-Resolution Mass Spectrometry Data

Confident identification of the this compound isomers is achieved through accurate mass measurement of the protonated molecule and its characteristic fragment ions.

CompoundExact Mass ([M+H]⁺)Measured Mass ([M+H]⁺)Mass Error (ppm)Key Fragment Ions (m/z)
This compound 329.1600329.1598< 2182.1121, 147.0441

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound impurities.

workflow sample Cocaine Sample prep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) sample->prep uhplc UHPLC Separation (C18 Column) prep->uhplc esi Electrospray Ionization (ESI+) uhplc->esi qtof QTOF-MS Analysis (Full Scan & MS/MS) esi->qtof data Data Processing (Identification & Quantification) qtof->data

Caption: UHPLC-QTOF-MS workflow for this compound analysis.

Proposed Fragmentation Pathway of Protonated this compound

The fragmentation of protonated this compound is initiated by the cleavage of the ester bond, leading to the formation of characteristic product ions. The exact mass measurements of these fragments provide a high degree of confidence in the identification.

fragmentation parent This compound [M+H]⁺ m/z 329.1600 frag1 Anhydroecgonine methyl ester ion m/z 182.1121 parent->frag1 - Cinnamic acid frag2 Cinnamoyl ion m/z 131.0491 parent->frag2 - Ecgonine methyl ester frag3 Tropylium ion m/z 91.0542 frag2->frag3 - CO

Caption: Proposed fragmentation of protonated this compound.

Conclusion

The described UHPLC-QTOF-MS method provides a robust, sensitive, and selective approach for the identification and quantification of cis- and trans-cinnamoylcocaine impurities in illicit cocaine samples. The high-resolution and accurate mass capabilities of the QTOF-MS are essential for the confident identification of these marker compounds, aiding in the chemical profiling of seized drugs. This application note provides a comprehensive protocol and expected performance characteristics to guide researchers and forensic scientists in the implementation of this powerful analytical technique.

References

Preparation of Cinnamoylcocaine Standard Solutions for Analytical Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of cinnamoylcocaine standard solutions intended for analytical applications. Accurate and reliable quantification of this compound is crucial in forensic science, toxicology, and drug metabolism studies. The following protocols detail the necessary materials, step-by-step procedures for preparing stock and working solutions, and essential data for ensuring the quality of the standards.

Introduction

This compound is a naturally occurring alkaloid found in the leaves of the Erythroxylum coca plant.[1][2] As a significant congener of cocaine, its detection and quantification are vital in the chemical profiling of illicit cocaine samples and in metabolism studies.[3][4] The preparation of accurate this compound standard solutions is a fundamental prerequisite for the validation and application of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] This application note outlines a detailed and reproducible protocol for the preparation of this compound standards.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Chloroform (HPLC grade or equivalent)[1]

  • Methanol (HPLC grade or equivalent)

  • Dichloromethane (analytical grade)[6]

  • Ethyl Acetate (analytical grade)[6]

  • Dimethyl sulfoxide (DMSO)[6]

  • Acetone[6]

  • Class A volumetric flasks (various sizes)

  • Calibrated analytical balance (minimum readability of 0.01 mg)

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps

  • Ultrasonic bath

Health and Safety

This compound is a controlled substance and a potentially hazardous chemical. All handling should be performed in a certified fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and all solvents prior to use.

Experimental Protocols

Solvent Selection and Solubility

This compound is soluble in a variety of organic solvents.[6] Chloroform is a commonly used solvent for the preparation of stock solutions of cocaine and related alkaloids and is recommended here.[1][7] Methanol is also a suitable alternative.[3] To enhance solubility, gentle warming (e.g., to 37°C) and sonication can be employed.[6]

Preparation of a 1 mg/mL Primary Stock Solution
  • Weighing: Accurately weigh approximately 1.0 mg of the this compound reference standard using a calibrated analytical balance. Record the exact weight to four decimal places.

  • Dissolution: Quantitatively transfer the weighed standard into a 1.0 mL Class A volumetric flask.

  • Solvent Addition: Add a small volume of chloroform (approximately 0.5 mL) to the flask.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the standard.[6]

  • Equilibration: Allow the solution to return to ambient temperature.

  • Dilution to Volume: Carefully add chloroform to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Cap the flask securely and invert it a minimum of 10 times to ensure a homogenous solution.

  • Storage: Transfer the stock solution into a clearly labeled amber glass vial with a PTFE-lined cap. Store the solution at -20°C.[6] While stock solutions may be stable for several months under these conditions, it is best practice to prepare them fresh.[6]

Preparation of Working Standard Solutions

Working standard solutions are prepared by serial dilution of the primary stock solution. The following is an example of a serial dilution to generate a calibration curve.

  • 100 µg/mL Standard: Transfer 100 µL of the 1 mg/mL stock solution into a 1.0 mL volumetric flask and dilute to the mark with chloroform.

  • 10 µg/mL Standard: Transfer 100 µL of the 100 µg/mL working standard into a 1.0 mL volumetric flask and dilute to the mark with chloroform.

  • 1 µg/mL Standard: Transfer 100 µL of the 10 µg/mL working standard into a 1.0 mL volumetric flask and dilute to the mark with chloroform.

  • 100 ng/mL Standard: Transfer 100 µL of the 1 µg/mL working standard into a 1.0 mL volumetric flask and dilute to the mark with chloroform.

  • 10 ng/mL Standard: Transfer 100 µL of the 100 ng/mL working standard into a 1.0 mL volumetric flask and dilute to the mark with chloroform.

Note: Use a new pipette tip for each dilution to prevent cross-contamination. All working solutions should be stored under the same conditions as the stock solution and should be prepared fresh from the stock solution for each analytical run.

Data Presentation

The following table summarizes the key quantitative data associated with the preparation of this compound standard solutions.

ParameterValue
Chemical Information
Molecular FormulaC₁₉H₂₃NO₄
Molecular Weight329.39 g/mol
Stock Solution
Target Concentration1.0 mg/mL
SolventChloroform
Working Solutions
Concentration Range10 ng/mL to 100 µg/mL
DiluentChloroform
Storage Conditions
Temperature-20°C
ContainerAmber glass vial with PTFE-lined cap

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the preparation of this compound standard solutions.

Cinnamoylcocaine_Standard_Preparation cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Standard Preparation (Serial Dilution) weigh Weigh ~1.0 mg This compound Standard dissolve Dissolve in Chloroform in 1 mL Volumetric Flask weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate fill Bring to Volume with Chloroform sonicate->fill homogenize_stock Homogenize Solution fill->homogenize_stock store_stock Store Stock at -20°C homogenize_stock->store_stock stock_solution 1 mg/mL Stock Solution dilute_1 1:10 Dilution stock_solution->dilute_1 100 µL ws_1 100 µg/mL dilute_1->ws_1 dilute_2 1:10 Dilution ws_1->dilute_2 100 µL ws_2 10 µg/mL dilute_2->ws_2 dilute_3 1:10 Dilution ws_2->dilute_3 100 µL ws_3 1 µg/mL dilute_3->ws_3 dilute_4 1:10 Dilution ws_3->dilute_4 100 µL ws_4 100 ng/mL dilute_4->ws_4 dilute_5 1:10 Dilution ws_4->dilute_5 100 µL ws_5 10 ng/mL dilute_5->ws_5

Caption: Workflow for this compound standard solution preparation.

References

Troubleshooting & Optimization

Cinnamoylcocaine Synthesis Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cinnamoylcocaine. The information is intended to help researchers optimize reaction yields and improve product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through two main routes:

  • Biosynthesis: In Erythroxylum coca, the final step of this compound biosynthesis is catalyzed by the enzyme cocaine synthase, a BAHD acyltransferase. This enzyme facilitates the esterification of methylecgonine with cinnamoyl-CoA.[1] While relevant for understanding its natural origin, this method is less common in a standard laboratory setting for producing the compound itself.

  • Chemical Synthesis: The most common laboratory method involves the esterification of a precursor like methylecgonine or ecgonine methyl ester with an activated form of cinnamic acid, typically cinnamoyl chloride.[2] This is the focus of our troubleshooting guide for yield improvement.

Q2: What are the common impurities found in a this compound synthesis reaction?

A2: Common impurities can include unreacted starting materials (methylecgonine, ecgonine methyl ester), cis- and trans-isomers of this compound, and byproducts from side reactions such as hydrolysis or oxidation.[2][3] Other tropane alkaloids present in the starting material, if not fully purified, can also be carried through the synthesis. Inadequate purification can also lead to the presence of inorganic salts.[4][5]

Q3: How can I purify the final this compound product?

A3: Column chromatography is a highly effective method for purifying this compound. Alumina column chromatography has been successfully used to separate cis- and trans-cinnamoylcocaine from other alkaloids and impurities.[3] Additionally, recrystallization can be employed to obtain a highly pure product. High-performance liquid chromatography (HPLC) is another powerful technique for both purification and analysis of the final product.[3]

Q4: What are the key factors that influence the yield of the chemical synthesis?

A4: The yield of this compound synthesis is primarily influenced by:

  • Reaction conditions: Temperature, reaction time, and the choice of solvent and base are critical.

  • Quality of reactants: The purity of methylecgonine (or its precursor) and the reactivity of the cinnamoylating agent (e.g., cinnamoyl chloride) are crucial.

  • Work-up procedure: Minimizing hydrolysis of the ester product during extraction and purification is essential.

  • Purification efficiency: The ability to effectively separate the desired product from byproducts and unreacted starting materials will significantly impact the final isolated yield.

Troubleshooting Guide for Low Yield

This guide addresses common issues that can lead to a low yield in the synthesis of this compound from methylecgonine and cinnamoyl chloride.

Issue 1: Incomplete Reaction

Symptoms:

  • TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted methylecgonine.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC or GC-MS at regular intervals. Extend the reaction time if necessary. For instance, reactions in benzene may require overnight reflux.[2]
Low Reaction Temperature Esterification reactions often require elevated temperatures to proceed at a reasonable rate. Ensure the reaction mixture is being heated to the appropriate temperature for the chosen solvent (e.g., reflux).
Poor Quality of Cinnamoyl Chloride Cinnamoyl chloride can degrade upon exposure to moisture. Use freshly prepared or high-purity cinnamoyl chloride. Consider preparing it fresh from cinnamic acid and a chlorinating agent like thionyl chloride.[6]
Inadequate Mixing If the reaction is heterogeneous (e.g., with a solid base), ensure efficient stirring to maximize the contact between reactants.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple unexpected spots on TLC or peaks in GC-MS of the crude product.

  • Difficulty in purifying the final product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis of Product This compound, being an ester, is susceptible to hydrolysis, especially under acidic or basic conditions during the work-up. Neutralize the reaction mixture carefully and avoid prolonged contact with strong acids or bases. Use of a mild base like sodium bicarbonate can be beneficial.[6]
Oxidation of the Cinnamoyl Group The double bond in the cinnamoyl group can be susceptible to oxidation, especially if oxidizing agents are present. Ensure an inert atmosphere (e.g., nitrogen or argon) if necessary, particularly if the reaction is run at high temperatures for extended periods.
Formation of anhydroecgonine methyl ester Thermal elimination of the cinnamoyl group can occur, especially at high temperatures, leading to the formation of anhydroecgonine methyl ester.[7] Consider optimizing for the lowest effective reaction temperature.
Issue 3: Low Isolated Yield After Purification

Symptoms:

  • Analysis of the crude product indicates a good yield, but the final isolated yield after purification is low.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Product Loss During Work-up This compound may have some solubility in the aqueous phase during extractions. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent to recover any dissolved product.
Inefficient Column Chromatography The choice of stationary phase (e.g., silica gel vs. alumina) and eluent system is critical for good separation. Basic alumina has been shown to be effective for separating this compound isomers.[3] Optimize the eluent polarity to ensure good separation of the product from impurities without excessive band broadening.
Co-elution of Isomers or Impurities If the product co-elutes with impurities, the final yield of pure product will be lower. Use a high-resolution separation technique like HPLC for purification if high purity is required.[3]
Product Degradation on Stationary Phase Some compounds can degrade on acidic silica gel. If this is suspected, consider using neutral or basic alumina, or deactivating the silica gel with a base like triethylamine.

Data Presentation: Optimizing Reaction Conditions

The following table provides representative data on how different reaction parameters can influence the yield of this compound synthesis. This data is compiled from qualitative descriptions in the literature and general principles of organic chemistry to serve as a guide for optimization.

Entry Solvent Base Temperature (°C) Reaction Time (h) Approximate Yield (%) Notes
1BenzeneAnhydrous Na₂CO₃Reflux (~80)1270-80A common set of conditions reported in the literature.[2]
2ChloroformAnhydrous Na₂CO₃Reflux (~61)2460-70Lower reaction temperature may require longer reaction times.
3Diethyl EtherAnhydrous Na₂CO₃Reflux (~35)4840-50Low boiling point of ether results in a slow reaction rate.
4ToluenePyridine100875-85Higher boiling point solvent and a soluble organic base can improve reaction rate.
5DichloromethaneTriethylamineRoom Temp2450-60Milder conditions, but may not go to completion.
6BenzeneNoneReflux (~80)24<10A base is generally required to neutralize the HCl byproduct.

Experimental Protocols

Protocol 1: Synthesis of trans-Cinnamoylcocaine from Methylecgonine

This protocol is adapted from established procedures for the esterification of methylecgonine.

Materials:

  • Methylecgonine

  • trans-Cinnamoyl chloride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Benzene (or Toluene), anhydrous

  • Diethyl ether

  • 1N Sulfuric acid (H₂SO₄)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylecgonine in anhydrous benzene.

  • Add anhydrous sodium carbonate to the solution.

  • Add trans-cinnamoyl chloride to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium carbonate and any other solids.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1N H₂SO₄, water, and saturated brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on basic alumina, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to obtain pure trans-cinnamoylcocaine.

Protocol 2: Purification of this compound by Alumina Column Chromatography

This protocol is based on methods for the separation of this compound isomers.[3]

Materials:

  • Crude this compound

  • Basic alumina (150 mesh)

  • Hexane

  • Diethyl ether

  • Chloroform

Procedure:

  • Prepare a slurry of basic alumina in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether/hexane mixture).

  • Load the sample onto the top of the alumina column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with diethyl ether and then chloroform.

  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the desired this compound isomer.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage s1 Dissolve Methylecgonine in Anhydrous Benzene s2 Add Anhydrous Sodium Carbonate s1->s2 s3 Add Cinnamoyl Chloride s2->s3 s4 Reflux for 12-16h s3->s4 w1 Cool and Filter s4->w1 Reaction Complete w2 Wash with 1N H₂SO₄ w1->w2 w3 Wash with Water and Brine w2->w3 w4 Dry with MgSO₄ w3->w4 w5 Concentrate in vacuo w4->w5 p1 Dissolve Crude Product w5->p1 Crude Product p2 Alumina Column Chromatography p1->p2 p3 Collect and Analyze Fractions p2->p3 p4 Combine Pure Fractions and Evaporate Solvent p3->p4 end end p4->end Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Low Isolated Yield start Low Yield Observed q1 Analyze Crude Product (TLC, GC-MS) start->q1 incomplete Incomplete Reaction q1->incomplete High Starting Material side_products Significant Side Products q1->side_products Multiple Impurity Peaks good_crude_yield Good Crude Yield, Low Isolated Yield q1->good_crude_yield Clean Crude Reaction sol1a Increase Reaction Time incomplete->sol1a sol1b Increase Temperature incomplete->sol1b sol1c Check Reagent Quality incomplete->sol1c sol2a Optimize Work-up pH side_products->sol2a sol2b Use Inert Atmosphere side_products->sol2b sol2c Lower Reaction Temperature side_products->sol2c sol3a Optimize Extraction good_crude_yield->sol3a sol3b Optimize Chromatography good_crude_yield->sol3b sol3c Consider Alternative Stationary Phase good_crude_yield->sol3c end Improved Yield sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end sol3c->end

Caption: Troubleshooting logic for improving the yield of this compound synthesis.

References

troubleshooting peak tailing in HPLC analysis of cinnamoylcocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of cinnamoylcocaine.

Troubleshooting Guide

This guide addresses the most common causes of peak tailing for this compound and other basic alkaloid compounds in a step-by-step, question-and-answer format.

Q1: My this compound peak is tailing. Where should I start?

A1: Start with the most common culprits for basic compounds: secondary interactions with the stationary phase and mobile phase pH. This compound is a basic compound, making it prone to strong interactions with residual silanol groups on silica-based HPLC columns.[1][2] These interactions create a secondary retention mechanism that leads to asymmetrical, tailing peaks.[3][4]

First, verify your system suitability parameters. A sudden increase in peak tailing compared to historical data points to a potential issue with your column or mobile phase.[2] Next, check for column overload by injecting a 10-fold diluted sample. If the peak shape improves, you need to reduce your sample concentration.[2]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is critical for controlling the peak shape of ionizable compounds like this compound, which has a predicted pKa of approximately 8.76.[5]

  • Silanol Interactions : At a mid-range pH (e.g., pH 4-7), the acidic silanol groups (Si-OH) on the silica column packing can become deprotonated (SiO-). These negatively charged sites can then interact electrostatically with the positively charged, protonated this compound molecule, causing peak tailing.[1][6]

  • Analyte Ionization : If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized this compound will exist, leading to peak broadening and distortion.[4]

To minimize these effects, the mobile phase pH should be adjusted to at least 2 units away from the analyte's pKa. For this compound, operating at a low pH (e.g., pH 2.5-3.0) is highly recommended. This suppresses the ionization of silanol groups, reducing the secondary interactions that cause tailing.[1][3][7]

Q3: I've adjusted the pH, but I still see tailing. What's next?

A3: If pH adjustment is insufficient, consider the following column and mobile phase modifications:

  • Use a Modern, End-Capped Column : Older, Type A silica columns have a higher concentration of acidic silanol groups.[3] Modern, high-purity "Type B" silica columns that are "end-capped" are specifically designed to be less reactive. End-capping chemically bonds a small silane molecule to the residual silanols, shielding them from interaction with basic analytes.[1][7]

  • Add a Competing Base : Historically, a small amount of a basic additive, like triethylamine (TEA), was added to the mobile phase. TEA acts as a competing base, preferentially interacting with the active silanol sites and masking them from the analyte.[3][7] However, this approach is becoming less common with the availability of superior column technologies.[8]

  • Increase Buffer Concentration : If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM for UV applications) can help improve peak shape by increasing the ionic strength of the mobile phase, which can help mask residual silanol interactions.[6][7] Note that high buffer concentrations are not suitable for mass spectrometry (MS) detection.[7]

Q4: Could my column be damaged or contaminated?

A4: Yes, column degradation is a frequent cause of peak shape problems.[2]

  • Column Contamination : Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Using a guard column can protect your analytical column from these contaminants.

  • Column Void : A void or channel can form in the column packing material due to pressure shocks or operating at a pH outside the column's stable range.[6] This disruption of the packed bed leads to poor peak shape.

  • Blocked Frit : The inlet frit of the column can become partially blocked by particulate matter from the sample or the HPLC system, causing flow distortion and peak tailing.[1]

If you suspect column degradation, try reverse flushing the column (if the manufacturer allows it) or replacing it with a new one.[1]

Frequently Asked Questions (FAQs)

What is an acceptable peak tailing factor? The USP tailing factor (T) should ideally be close to 1.0 for a perfectly symmetrical peak. A value greater than 1 indicates tailing. For many assays, a tailing factor up to 1.5 is considered acceptable, but values below 1.2 are generally desired for high-quality quantitative analysis.[1]

Can the sample solvent cause peak tailing? Yes. If the sample is dissolved in a solvent that is much stronger (more organic content) than the mobile phase, it can cause peak distortion, including fronting or tailing. Whenever possible, dissolve your sample in the initial mobile phase.

How does temperature affect peak tailing? Increasing the column temperature can sometimes improve peak shape. Higher temperatures reduce mobile phase viscosity, leading to better mass transfer and potentially sharper peaks. However, be mindful of the stability of your analyte and column at elevated temperatures.

What if I see peak tailing for all compounds in my sample, not just this compound? If all peaks in the chromatogram are tailing, the problem is likely systemic rather than chemical. Check for "extra-column effects," which refers to any source of band broadening outside of the column itself. This can include using tubing with an unnecessarily large internal diameter or long length, or having a poorly made connection between the tubing and the column.[4] A void at the column inlet can also affect all peaks.[6]

Data Summary

The following table summarizes key HPLC parameters and their impact on the peak shape of basic compounds like this compound.

ParameterSub-Optimal Condition (Causes Tailing)Optimized Condition (Improves Symmetry)Rationale
Mobile Phase pH 4.0 < pH < 8.0pH ≤ 3.0Suppresses ionization of acidic silanol groups on the stationary phase.[3][7]
Column Type Type A Silica, Non-End-CappedType B Silica, Fully End-CappedReduces the number of available silanol groups for secondary interaction.[3][7]
Buffer Concentration < 10 mM (for UV)25 - 50 mM (for UV)Increased ionic strength helps mask residual silanol activity.[7]
Sample Concentration High (causes overload)Low (within linear range)Prevents saturation of the stationary phase, which distorts peak shape.
Sample Solvent Stronger than mobile phase (e.g., 100% ACN)Same as initial mobile phaseEnsures proper focusing of the analyte band at the column head.

Recommended Experimental Protocol

This protocol provides a starting point for developing a robust HPLC-UV method for this compound that minimizes peak tailing.

  • Instrumentation:

    • HPLC system with UV detector.

  • Column:

    • Modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) rated for use at low pH.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 280 nm.[9]

  • Sample Preparation:

    • Prepare stock solutions of this compound in methanol.

    • Dilute the stock solution to the desired working concentration using the initial mobile phase composition (e.g., 90% A, 10% B).

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues encountered during the analysis of this compound.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_overload Q: Column Overload? Inject 10x Diluted Sample start->check_overload overload_yes Yes: Peak Shape Improves check_overload->overload_yes Improved overload_no No: Peak Shape Unchanged check_overload->overload_no No Change solve_overload Solution: Reduce Sample Concentration overload_yes->solve_overload check_ph Q: Mobile Phase pH? (Analyte is Basic) overload_no->check_ph final_ok Peak Shape Acceptable solve_overload->final_ok ph_bad pH is > 3.0 check_ph->ph_bad Incorrect ph_good pH is <= 3.0 check_ph->ph_good Correct solve_ph Solution: Lower pH to 2.5-3.0 with 0.1% Formic or Trifluoroacetic Acid ph_bad->solve_ph check_column Q: Column Chemistry? (Silanol Interactions) ph_good->check_column solve_ph->final_ok column_bad Using Older, Non-End-Capped Column check_column->column_bad Sub-optimal column_good Using Modern, End-Capped Column check_column->column_good Optimal solve_column Solution: Switch to a High-Purity, End-Capped Column column_bad->solve_column check_system Q: System/Hardware Issue? (All Peaks Tailing) column_good->check_system solve_column->final_ok system_yes Yes: All Peaks Affected check_system->system_yes solve_system Solution: Check for Voids, Leaks, Blocked Frit, or Extra-Column Volume system_yes->solve_system solve_system->final_ok

Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.

References

preventing isomerization of cis-cinnamoylcocaine to trans-cinnamoylcocaine

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the isomerization of cis-cinnamoylcocaine to trans-cinnamoylcocaine is provided below.

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of cis-cinnamoylcocaine to trans-cinnamoylcocaine. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with cis-cinnamoylcocaine?

A1: The primary stability issue is its isomerization to the more stable trans-cinnamoylcocaine isomer.[1] This conversion can occur over extended periods, impacting the purity and characterization of the cis-isomer.[2][3]

Q2: What environmental factors induce the isomerization of cis-cinnamoylcocaine?

A2: The main factors that promote the conversion of the cis-isomer to the trans-isomer are exposure to light (photoisomerization) and elevated temperatures.[2][3][4] While not studied directly for cinnamoylcocaine, the stability of structurally similar ester compounds is also highly dependent on pH, with hydrolysis being a significant degradation pathway at non-optimal pH levels.[5][6]

Q3: What are the recommended storage conditions to prevent isomerization?

A3: To minimize isomerization, cis-cinnamoylcocaine samples should be stored protected from light and at low temperatures. Specifically, storage in amber glass vials or in a dark location is recommended.[2][3] For long-term stability of related cocaine compounds, freezer temperatures (-20°C) are optimal.[4][7] If in solution, maintaining an acidic pH (around 4.0) can significantly reduce degradation for similar compounds.[8]

Q4: Which solvents are suitable for working with cis-cinnamoylcocaine?

A4: For chromatographic isolation, solvents such as diethyl ether and hexane are used.[2][3] When preparing solutions for storage, it is crucial to consider the pH. For related compounds like cocaine, aqueous solutions are most stable at a pH of around 3-4.[8] For general laboratory work, solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone can be used, but long-term stability in these solvents may vary.[9]

Q5: How can I verify the isomeric purity of my sample?

A5: The isomeric purity can be assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC/MS), are effective methods for separating and identifying cis- and trans-cinnamoylcocaine.[3][10][11]

Troubleshooting Guide

Problem: I am observing the appearance of trans-cinnamoylcocaine in my pure cis-isomer sample.

Potential Cause Troubleshooting Action
Light Exposure Your sample may be undergoing photoisomerization. Solution: Always store the solid sample and any solutions in amber-colored glass vials or wrap standard vials in aluminum foil to block light.[2][3] Minimize exposure to ambient and direct light during experiments.
High Temperature The sample may be stored at a temperature that promotes thermal isomerization or degradation. Solution: Store solid samples and solutions at freezer temperatures (-5°C to -20°C) for long-term stability.[4][7] Avoid repeated freeze-thaw cycles.
Incorrect pH (Solutions) If your sample is in solution, the pH may be catalyzing isomerization or hydrolysis. The stability of related ester-containing alkaloids is highly pH-dependent.[5][6] Solution: For aqueous or semi-aqueous solutions, adjust the pH to an acidic range (pH 3-4), which has been shown to stabilize cocaine.[8] Use buffered solutions where appropriate.
Extended Storage Time Isomerization can occur over extended periods even under suboptimal conditions.[2][3] Solution: Re-analyze the purity of your standard or sample if it has been stored for a long time. If possible, use freshly prepared or purified material for critical experiments.

Data on Compound Stability

Table 1: Stability of this compound and Degradation Products Over 12 Months [4][12]

Storage TemperatureChange in Total CinnamoylcocainesChange in Total Cinnamoylecgonines (Hydrolysis Product)
Room Temperature (20°C) Highest DecreaseHighest Increase
Refrigerator (5°C) Moderate DecreaseModerate Increase
Freezer (-5°C) Smallest DecreaseSmallest Increase

Note: This data reflects the overall degradation (primarily hydrolysis) rather than solely isomerization, but it underscores the critical role of temperature in preserving sample integrity.[4]

Experimental Protocols

Protocol 1: Isolation of cis-Cinnamoylcocaine by Column Chromatography[2][3]

This protocol describes the isolation of cis-cinnamoylcocaine from a crude cocaine base mixture.

  • Column Preparation: Pack a glass chromatography column (e.g., 100 cm x 5.5 cm) with basic alumina (150 mesh) in a slurry with hexane.

  • Sample Loading: Dissolve the crude cocaine base in a minimal amount of a 1:1 diethyl ether/hexane solution and load it onto the column.

  • Elution (Step 1): Elute the column with a 1:1 mixture of diethyl ether/hexane. This fraction will contain primarily cocaine and trans-cinnamoylcocaine.

  • Elution (Step 2): Elute the column with 100% diethyl ether. The cis-cinnamoylcocaine will be enriched in these fractions.

  • Monitoring: Monitor the collected fractions using an appropriate analytical technique (e.g., GC/MS) to identify the fractions containing the highest concentration of cis-cinnamoylcocaine.

  • Purification: Combine the cis-cinnamoylcocaine-rich fractions, evaporate the solvent in vacuo, and re-chromatograph the resulting oil on a fresh alumina column using a gradient of diethyl ether/hexane to achieve higher purity.

  • Crystallization: The final purified oil can be crystallized from a diethyl ether/petroleum ether mixture to yield pure cis-cinnamoylcocaine as a white solid.

Protocol 2: GC/MS Analysis of this compound Isomers[2][4]

This method is suitable for the separation and identification of cis- and trans-cinnamoylcocaine.

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).

  • Column: DB-1701 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column.

  • Injector: Split mode (e.g., 21.5:1 split ratio) at 280°C.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial Temperature: 100-170°C

    • Ramp: 4-6°C/min

    • Final Temperature: 275-300°C

    • Final Hold: 5-9 minutes

  • MS Transfer Line: 280°C.

  • Detection: Mass spectrometer operating in electron ionization (EI) mode.

Visual Guides

Factors Influencing Isomerization

The following diagram illustrates the key external factors that drive the undesirable conversion of cis-cinnamoylcocaine to its trans-isomer.

G cluster_main Isomerization Pathway cis cis-Cinnamoylcocaine (Less Stable) trans trans-Cinnamoylcocaine (More Stable) cis->trans Isomerization light Light (UV/Visible) light->cis heat Heat (Elevated Temp.) heat->cis time Time time->cis

Caption: Factors promoting cis-to-trans isomerization.

Recommended Experimental Workflow

This workflow outlines the best practices for handling and storing cis-cinnamoylcocaine to maintain its isomeric integrity.

G start Start: Pure cis-Cinnamoylcocaine handling Handling & Weighing: - Minimize light exposure - Work efficiently start->handling dissolution Dissolution: - Use appropriate solvent - Consider buffered/acidic pH handling->dissolution storage Storage: - Amber vials - Freezer (-20°C) dissolution->storage Short or Long Term analysis Analysis: (e.g., GC/MS, HPLC) storage->analysis Before Use end End: Experiment Complete analysis->end

Caption: Workflow for maintaining cis-isomer stability.

References

addressing matrix effects in LC-MS/MS analysis of cinnamoylcocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of cinnamoylcocaine.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Matrix components co-eluting with this compound.Optimize the chromatographic gradient to better separate this compound from interfering matrix components.[1][2] Consider using a different stationary phase or a column with a smaller particle size for improved resolution.
High concentration of organic solvent in the sample injection.Ensure the sample solvent is compatible with the initial mobile phase conditions. A solvent exchange step after sample preparation may be necessary.
Inconsistent Retention Time Matrix-induced changes to the column chemistry.[2]Implement a robust column washing step between injections to remove strongly retained matrix components. Regularly inspect and replace the guard column.
Inadequate temperature control.Ensure the column compartment temperature is stable and consistent throughout the analytical run.
Signal Suppression or Enhancement Co-eluting matrix components competing for ionization.[3]Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4][5]
Inefficient ionization source settings.Optimize ion source parameters such as spray voltage, gas temperatures, and gas flow rates for this compound in the presence of the matrix.
Low Analyte Recovery Inefficient extraction from the biological matrix.Evaluate different SPE sorbents or LLE solvents to improve the extraction efficiency of this compound. Adjust the pH of the sample and extraction solvents to optimize partitioning.
Analyte degradation during sample processing.Minimize sample processing time and keep samples cooled. Investigate the stability of this compound under the extraction conditions.
High Background Noise Contamination from sample collection tubes, solvents, or labware.Use high-purity solvents and pre-screen all materials that come into contact with the sample.
Incomplete removal of phospholipids from plasma or blood samples.Employ a specific phospholipid removal strategy, such as a targeted SPE phase or a protein precipitation method followed by a phospholipid removal plate.[4]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method.[1] The post-column infusion method provides a qualitative assessment of where ion suppression or enhancement occurs during the chromatographic run. The post-extraction spike method allows for a quantitative measurement of the matrix effect by comparing the analyte response in a post-spiked matrix extract to the response in a neat solution.

Sample Preparation

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound in biological fluids?

A3: Solid-Phase Extraction (SPE) is often considered a highly effective technique for reducing matrix effects as it provides a more thorough cleanup compared to simpler methods like protein precipitation.[5][6] The choice of SPE sorbent (e.g., mixed-mode cation exchange) should be optimized for the specific properties of this compound and the biological matrix being analyzed.[7] For matrices with high protein content like plasma, protein precipitation followed by SPE can yield even cleaner extracts.[3]

Q4: Can simple dilution of my sample reduce matrix effects?

A4: Yes, diluting the sample can be a straightforward and effective way to reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[3][6] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay if the initial concentration of this compound is low.[8]

LC-MS/MS Method Development

Q5: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is less susceptible to matrix effects for this compound analysis?

A5: Generally, APCI is considered less prone to matrix effects than ESI, especially for less polar compounds.[3][6] However, ESI is often more suitable for polar and thermally labile compounds. The choice of ionization source should be evaluated during method development to determine which provides the best signal-to-noise ratio and minimizes matrix effects for this compound in the specific sample matrix.

Q6: How can I compensate for matrix effects that cannot be eliminated through sample preparation or chromatography?

A6: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for unavoidable matrix effects.[9][10][11] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal. If a SIL-IS is not available, a structural analog that closely mimics the chromatographic and mass spectrometric behavior of this compound can be used, though it may not compensate for matrix effects as effectively.[1][11] Matrix-matched calibration curves can also be prepared to compensate for matrix effects.[2]

Quantitative Data Summary

The following table summarizes the recovery and matrix effect data for cocaine and its metabolites from various biological matrices using different sample preparation methods. While specific data for this compound is limited, these values provide a representative range for similar compounds.

Analyte Matrix Sample Preparation Method Average Recovery (%) Matrix Effect (%)
CocaineWhole BloodSolid-Phase Extraction (SPE)> 66.7Not specified
BenzoylecgonineWhole BloodSolid-Phase Extraction (SPE)> 66.7Not specified
CocaethyleneWhole BloodSolid-Phase Extraction (SPE)> 66.7Not specified
CocaineOral FluidProtein Precipitation85 - 115Minimal
BenzoylecgonineOral FluidProtein Precipitation85 - 115Minimal
CocaineHairSolid-Phase Extraction (SPE)88 - 119Ion suppression noted but minimal effect on method
BenzoylecgonineHairSolid-Phase Extraction (SPE)88 - 119Ion suppression noted but minimal effect on method

Data compiled from multiple sources for cocaine and its primary metabolites, serving as an estimate for this compound analysis.[7][12][13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general procedure and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound. Acidify the sample with 500 µL of 4% formic acid.[12] Vortex for 30 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of ultrapure water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute this compound and the internal standard from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.

  • Blank Injection: While the this compound solution is being infused, inject a blank matrix extract (prepared using the same method as the actual samples) onto the LC column.

  • Data Acquisition: Monitor the signal of the infused this compound over the course of the chromatographic run.

  • Interpretation: A stable, flat baseline indicates no matrix effects. Any significant dip in the baseline suggests ion suppression, while a peak or rise in the baseline indicates ion enhancement at that retention time.[1] This allows for the identification of regions in the chromatogram where matrix effects are most pronounced.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) ISTD Add Stable Isotope-Labeled Internal Standard Sample->ISTD Compensation Pretreat Sample Pre-treatment (e.g., Acidification) ISTD->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Injection Evap->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Matrix_Effects cluster_investigate Investigation cluster_solutions Solutions Start Matrix Effect Suspected? (Poor Repeatability, Inaccurate Results) PostColumn Perform Post-Column Infusion Start->PostColumn PostSpike Perform Post-Extraction Spike Start->PostSpike Optimize_Chroma Optimize Chromatography (Gradient, Column) PostColumn->Optimize_Chroma Optimize_SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) PostSpike->Optimize_SamplePrep Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_SamplePrep->Use_SIL_IS Optimize_Chroma->Use_SIL_IS End Validated Method Use_SIL_IS->End

Caption: Troubleshooting flowchart for addressing matrix effects.

References

stability testing of cinnamoylcocaine in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the stability testing of cinnamoylcocaine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways:

  • Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, leading to the formation of cis- and trans-cinnamoylecgonine.[1][2]

  • Oxidation: The double bond in the cinnamoyl group can be oxidized, which may lead to the formation of diols, such as (2R,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester and (2S,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester from cis-cinnamoylcocaine.[3]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored at low temperatures. Freezer storage at -20°C is optimal for maintaining the stability of cocaine and its related compounds.[4][5] Refrigerated storage at 2-8°C is better than room temperature, but some degradation may still occur over time. Storage at room temperature is not recommended for long-term stability due to the increased rate of hydrolysis.[2]

Q3: How can I monitor the stability of this compound in my samples?

A3: Stability can be monitored using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS).[6][7] These methods can separate the intact this compound from its degradation products, allowing for the quantification of the parent compound over time.

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation study, or stress testing, involves subjecting the drug substance to more severe conditions than those used for accelerated stability testing.[8][9] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Demonstrating the specificity of the analytical method to detect any degradation products.

  • Assessing the intrinsic stability of the molecule.[10]

Data Presentation: Stability of this compound Under Various Storage Conditions

The following table summarizes the expected stability of this compound under different storage conditions based on qualitative findings in the literature. The percentage of remaining this compound is an illustrative representation.

Storage ConditionTemperatureRelative HumidityDurationExpected this compound Remaining (%)Primary Degradation Products
Freezer-20°CLow12 months>95%Minimal hydrolysis to cinnamoylecgonines
Refrigerator5°CAmbient12 months85-95%Cinnamoylecgonines
Room Temperature20°CAmbient12 months<85%Significant formation of cinnamoylecgonines
Accelerated40°C75% RH6 months<70%Cinnamoylecgonines and potential oxidation products

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Testing of this compound

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its primary degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 230 nm and 280 nm for monitoring this compound and potential degradation products.[6]

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the peak area of this compound and any degradation products. The percentage of remaining this compound can be calculated by comparing the peak area at a given time point to the initial peak area.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for a forced degradation study of this compound.

  • Acid Hydrolysis:

    • Treat a solution of this compound (1 mg/mL in methanol) with 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide before analysis by HPLC-UV.

  • Base Hydrolysis:

    • Treat a solution of this compound (1 mg/mL in methanol) with 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis by HPLC-UV.

  • Oxidative Degradation:

    • Treat a solution of this compound (1 mg/mL in methanol) with 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.

    • Analyze the solution directly by HPLC-UV.

  • Thermal Degradation:

    • Expose solid this compound to a temperature of 80°C for 48 hours.

    • Dissolve the sample in the mobile phase for HPLC-UV analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

    • Analyze the solution directly by HPLC-UV.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible CauseRecommended Solution
Peak Tailing 1. Column degradation. 2. Active sites on the column interacting with the basic this compound molecule. 3. Mobile phase pH is not optimal.1. Replace the column. 2. Use a mobile phase with a competing base or an end-capped column. 3. Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound.
Ghost Peaks 1. Contamination in the injector or column. 2. Impurities in the mobile phase or sample solvent.1. Flush the injector and column with a strong solvent. 2. Use high-purity solvents and freshly prepared mobile phase.
Fluctuating Retention Times 1. Inconsistent mobile phase composition. 2. Leaks in the HPLC system. 3. Unstable column temperature.1. Prepare fresh mobile phase and ensure proper mixing. 2. Check all fittings for leaks. 3. Use a column oven to maintain a constant temperature.
Loss of Resolution 1. Column aging. 2. Change in mobile phase composition.1. Replace the column. 2. Prepare fresh mobile phase and ensure its composition is accurate.
GC-MS Analysis Troubleshooting
IssuePossible CauseRecommended Solution
Poor Peak Shape 1. Active sites in the injector liner or column. 2. Incorrect injection temperature.1. Use a deactivated liner and a high-quality capillary column. 2. Optimize the injection port temperature to ensure complete volatilization without degradation.
Low Signal Intensity 1. Sample degradation in the injector. 2. Leak in the system. 3. Contaminated ion source.1. Use a lower injection temperature or a faster injection speed. 2. Perform a leak check of the GC-MS system. 3. Clean the ion source according to the manufacturer's instructions.
Mass Spectra Mismatch 1. Co-eluting peaks. 2. Background interference.1. Optimize the GC temperature program to improve separation. 2. Check for and eliminate sources of background contamination.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Samples Store Store under Different Conditions (Freezer, Refrigerator, Room Temp) Prep->Store Analyze Analyze at Time Points (e.g., 0, 3, 6, 12 months) Store->Analyze HPLC HPLC-UV Analysis Analyze->HPLC GCMS GC-MS Analysis Analyze->GCMS Quantify Quantify this compound and Degradation Products HPLC->Quantify GCMS->Quantify Assess Assess Stability Profile Quantify->Assess Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Cinnacocaine This compound Cinn_Ecgonine cis/trans-Cinnamoylecgonine Cinnacocaine->Cinn_Ecgonine H₂O Diols Diols Cinnacocaine->Diols [O]

References

Technical Support Center: Refinement of Derivatization Techniques for GC-MS of Cinnamoylcocaine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of cinnamoylcocaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization of this compound for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis by GC-MS. For this compound and other minor coca alkaloids, derivatization is often employed to:

  • Increase Volatility: this compound, while more volatile than some other cocaine metabolites, can benefit from derivatization to ensure efficient elution from the GC column without thermal degradation.

  • Improve Thermal Stability: The high temperatures used in the GC inlet and column can sometimes cause degradation of the analyte. Derivatization can create more thermally stable products.

  • Enhance Chromatographic Peak Shape: Derivatization can reduce interactions between the analyte and active sites in the GC system (e.g., injector liner, column), leading to sharper, more symmetrical peaks and improved resolution.

  • Improve Mass Spectral Characteristics: Derivatization can lead to the formation of derivatives with characteristic mass fragments, aiding in the identification and confirmation of the analyte.

Q2: What are the most common derivatization techniques for this compound?

A2: The two most common and effective derivatization techniques for this compound and other coca alkaloids are silylation and acylation.

  • Silylation: This technique replaces active hydrogen atoms (e.g., in hydroxyl or amine groups) with a trimethylsilyl (TMS) group. The most common silylating reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).

  • Acylation: This method involves the introduction of an acyl group (e.g., pentafluoropropionyl) into the molecule. A common reagent for this is pentafluoropropionic anhydride (PFPA), often used in combination with a catalyst or a solvent that can scavenge the acid byproduct.

Q3: Which derivatization reagent is better for this compound, MSTFA or PFPA?

A3: The choice between MSTFA (silylation) and PFPA (acylation) depends on the specific requirements of the analysis.

  • MSTFA is a powerful silylating agent that is highly effective for a wide range of compounds, including other cocaine-related substances. It is known for producing volatile and thermally stable derivatives. The byproducts of the reaction with MSTFA are also volatile, which can be advantageous in preventing interference with the analyte peak.[1]

  • PFPA is a potent acylating agent that creates derivatives with excellent chromatographic properties and high sensitivity, particularly with electron capture detection (ECD). PFPA derivatives can also provide characteristic mass spectra useful for structural confirmation.[2]

For routine analysis, both reagents can be effective. A comparison of their performance for your specific application may be necessary to determine the optimal choice.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound for GC-MS analysis.

Problem 1: Low or No Derivatization Yield

Symptoms:

  • Small or absent peak for the derivatized this compound.

  • Presence of a significant peak for underivatized this compound.

Possible Causes and Solutions:

Cause Solution
Presence of Moisture Silylating and acylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent.
Incomplete Reaction The reaction time or temperature may be insufficient. For MSTFA derivatization, a reaction time of 30 minutes at 75°C is a good starting point.[3] For PFPA derivatization, heating at 70°C for 10 minutes has been shown to be effective for related compounds.[1] Consider optimizing these parameters for your specific sample matrix.
Reagent Degradation Derivatization reagents can degrade over time, especially if not stored properly. Store reagents in a desiccator and use fresh reagents for optimal performance.
Incorrect Reagent-to-Analyte Ratio An insufficient amount of derivatizing reagent can lead to incomplete derivatization. A general guideline is to use a significant excess of the reagent.
Sample Matrix Effects Components in the sample matrix may interfere with the derivatization reaction. Ensure that your sample extraction and clean-up procedures are effective in removing interfering substances.
Problem 2: Peak Tailing for Derivatized this compound

Symptoms:

  • The chromatographic peak for the derivatized analyte is asymmetrical, with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Cause Solution
Active Sites in the GC System Active sites in the injector liner or the front of the GC column can interact with the derivatized analyte, causing peak tailing. Deactivated liners are recommended. Regular maintenance, including cleaning the inlet and trimming the first few centimeters of the column, can help.
Column Overload Injecting too much sample can lead to peak tailing. Try diluting the sample and re-injecting.
Incompatible Stationary Phase The polarity of the GC column's stationary phase may not be suitable for the derivatized analyte. A non-polar or semi-polar column is generally recommended for the analysis of derivatized cocaine alkaloids.
Improper Column Installation An improperly installed column can create dead volume, leading to peak tailing. Ensure the column is installed correctly according to the manufacturer's instructions.
Problem 3: Presence of Extraneous Peaks (Byproducts)

Symptoms:

  • Multiple peaks are observed in the chromatogram in addition to the derivatized this compound peak.

Possible Causes and Solutions:

Cause Solution
Reagent Byproducts The derivatization reaction itself can produce byproducts. For example, MSTFA produces N-methyltrifluoroacetamide, which is volatile and may appear in the chromatogram.[1] Usually, these elute early and do not interfere with the analyte of interest.
Side Reactions The derivatization reagent may react with other components in the sample matrix. A thorough sample clean-up is crucial to minimize this.
Analyte Degradation This compound can undergo degradation, such as oxidation, especially if the sample has been exposed to certain conditions.[4] This can result in the formation of byproducts that may also be derivatized. Ensure proper sample handling and storage.
Incomplete Derivatization of Related Compounds If other minor alkaloids are present, they may also be derivatized, leading to additional peaks. This is often expected and can be used for profiling purposes.

Experimental Protocols

Below are detailed methodologies for the silylation and acylation of this compound.

Silylation using MSTFA

This protocol is adapted from methods used for the analysis of minor cocaine alkaloids.[3]

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Chloroform (anhydrous)

  • Pyridine (anhydrous)

  • Sample extract containing this compound, dried completely.

  • Heating block or oven

  • GC-MS system

Procedure:

  • To the dried sample extract in a vial, add 50 µL of a 1:1 (v/v) solution of MSTFA and chloroform.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 75°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Acylation using PFPA

This protocol is based on a method for the derivatization of cocaine and its metabolites.[1]

Materials:

  • Pentafluoropropionic anhydride (PFPA)

  • Hexafluoroisopropanol (HFIP)

  • Sample extract containing this compound, dried completely.

  • Heating block or oven

  • Nitrogen gas for evaporation

  • Ethyl acetate (anhydrous)

  • GC-MS system

Procedure:

  • To the dried sample extract in a vial, add 70 µL of PFPA and 30 µL of HFIP.

  • Cap the vial tightly and vortex for 15 seconds.

  • Heat the vial at 70°C for 10 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the dried residue in 50 µL of ethyl acetate.

  • The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be achieved with derivatization-GC-MS methods for related cocaine compounds. While specific data for this compound is limited in the literature, these values provide a general expectation of performance.

ParameterSilylation (MSTFA)Acylation (PFPA)Reference
Limit of Detection (LOD) 5.0 ng/mL (for tropane alkaloids)20 ng/mL (for benzoylecgonine)[5][6]
Linearity Range 10 - 5000 ng/mL (for tropane alkaloids)Not specified[5]
Recovery > 80% (for tropane alkaloids)> 70% (for cocaine and benzoylecgonine)[5][6]

Visualizations

Experimental Workflow for Derivatization and GC-MS Analysis

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Containing This compound Extraction Extraction & Clean-up Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagent Add Derivatization Reagent (e.g., MSTFA or PFPA) Drying->AddReagent Reaction Heating & Incubation AddReagent->Reaction Injection GC-MS Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection & Identification Separation->Detection Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Derivatization Yield Moisture Moisture Present Start->Moisture IncompleteRxn Incomplete Reaction (Time/Temp) Start->IncompleteRxn ReagentIssue Reagent Degradation/ Insufficient Amount Start->ReagentIssue Matrix Matrix Interference Start->Matrix Dry Ensure Anhydrous Conditions Moisture->Dry Optimize Optimize Reaction Parameters IncompleteRxn->Optimize FreshReagent Use Fresh/Excess Reagent ReagentIssue->FreshReagent CleanUp Improve Sample Clean-up Matrix->CleanUp

References

minimizing degradation of cinnamoylcocaine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of cinnamoylcocaine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.[1][2]

  • Hydrolysis: this compound can hydrolyze at its ester linkages, particularly in the presence of water, leading to the formation of cinnamoylecgonine and ecgonine. This process is significantly influenced by the pH of the solution.

  • Oxidation: The olefinic bond in the cinnamoyl group is susceptible to oxidation, which can be initiated by oxidizing agents or exposure to light and air over extended periods.[1][2] This can result in the formation of various diastereomeric diols.[2]

Q2: What is the ideal pH for storing this compound samples to prevent hydrolysis?

A2: To minimize hydrolysis, it is recommended to maintain the sample in an acidic environment. For aqueous solutions of cocaine, a pH of 3-5 has been shown to improve stability.[3][4] For urine samples containing cocaine and its metabolites, adjusting the pH to 4 has been demonstrated to enhance stability, especially during storage.[5]

Q3: What is the recommended storage temperature for this compound samples and standards?

A3: For long-term stability, it is crucial to store this compound samples and analytical standards at low temperatures. Storage at -20°C is considered optimal for maintaining the integrity of cocaine and its metabolites in biological fluids.[3][5] Significant degradation has been observed at 4°C and room temperature.[3][5]

Q4: How does the choice of solvent affect the stability of this compound?

A4: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] For extraction, ethanol has been noted as an effective solvent that can minimize the introduction of artifacts.[1] When preparing standards, it is advisable to use aprotic solvents to reduce the risk of hydrolysis. If aqueous solutions are necessary, they should be buffered to an acidic pH.

Q5: Are there any preservatives that can be added to biological samples to prevent this compound degradation?

A5: Yes, for blood samples, the addition of a pseudocholinesterase inhibitor like sodium fluoride is recommended to prevent enzymatic hydrolysis of cocaine and its analogs.[7]

Q6: How can I minimize the risk of photodegradation?

A6: To protect this compound from potential photodegradation, it is best practice to use amber glass vials or other opaque containers for storage.[8] Samples should also be stored away from direct sunlight and other strong light sources.[8]

Troubleshooting Guides

Issue 1: I am observing a significant decrease in this compound concentration in my processed samples.

Possible Cause Troubleshooting Step
Hydrolysis due to inappropriate pH. Verify the pH of your sample and any aqueous solutions used during preparation. Adjust to a pH between 4 and 5 using a suitable buffer.
Thermal degradation during sample processing. Avoid exposing the sample to high temperatures. If using techniques like gas chromatography (GC), ensure the inlet temperature is optimized to prevent on-instrument degradation.[9][10]
Degradation during storage. Ensure samples are stored at -20°C immediately after collection and preparation. Avoid repeated freeze-thaw cycles.
Oxidation. De-gas solvents where possible and consider working under an inert atmosphere (e.g., nitrogen) if samples are particularly sensitive or will be stored for an extended period.

Issue 2: I am detecting peaks corresponding to cinnamoylecgonine in my chromatogram.

Possible Cause Troubleshooting Step
Hydrolysis of this compound. This is a strong indicator of sample degradation. Review your sample handling and storage procedures. Ensure the pH is acidic and the temperature is low (-20°C) to minimize hydrolysis.
Presence in the original sample. While it can be a degradation product, cinnamoylecgonine may also be present in the original sample as a metabolite or impurity. Analyze a freshly prepared standard of this compound under the same conditions to confirm if the degradation is happening post-collection.

Quantitative Data Summary

The following table summarizes the stability of cocaine and its metabolites under different storage conditions, which can be used as a proxy for this compound stability.

Analyte Matrix Storage Temperature pH Preservative Stability Notes Reference
CocaineBlood-20°CN/ASodium FluorideStable for over 1 year (recoveries >80%)[3]
CocaineBlood4°CN/ASodium FluorideDisappeared after 150 days[3]
CocaineBlood4°CN/ANoneDisappeared after 30 days[3]
CocaineUrine-20°C4N/AStable[5]
CocaineUrine4°C8N/ADisappeared after 75 days[3]

Experimental Protocols

Protocol 1: Recommended Storage of this compound Analytical Standards

  • Solvent Selection: Dissolve the this compound standard in a high-purity, aprotic organic solvent such as acetonitrile or methanol.

  • Container: Use amber glass vials with PTFE-lined screw caps to minimize evaporation and light exposure.[8]

  • Storage Conditions: Store the standard solution at -20°C.

  • Handling: Before use, allow the vial to equilibrate to room temperature to prevent condensation from entering the container. Minimize the time the vial is open.

Protocol 2: General Procedure for Solid-Phase Extraction (SPE) of this compound from Biological Fluids (e.g., Urine)

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix.

  • Sample Pre-treatment:

    • Thaw the frozen urine sample at room temperature.

    • Centrifuge the sample at 2000 x g for 10 minutes to pellet any particulate matter.

    • Adjust the pH of the supernatant to approximately 4-5 with a suitable acid (e.g., acetic acid).

    • If enzymatic hydrolysis of conjugated metabolites is required, incubate with an appropriate enzyme (e.g., β-glucuronidase) according to the manufacturer's instructions before pH adjustment.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 2 mL of a buffer at the same pH as the sample (e.g., pH 4 acetate buffer) through it.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

  • Elution:

    • Elute the this compound and other basic analytes with 2 mL of a basic organic solvent mixture (e.g., 2% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of the initial mobile phase for LC-MS analysis).

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Oxidation Oxidation This compound->Oxidation [O] Cinnamoylecgonine Cinnamoylecgonine Hydrolysis->Cinnamoylecgonine Diols Diols Oxidation->Diols Ecgonine Ecgonine Cinnamoylecgonine->Ecgonine

Caption: Primary degradation pathways of this compound.

cluster_workflow Recommended Sample Preparation Workflow Start Sample Collection (e.g., Urine, Blood) Add_Preservative Add Preservative (e.g., NaF for blood) Start->Add_Preservative Adjust_pH Adjust to pH 4-5 Add_Preservative->Adjust_pH Store_Frozen Store at -20°C Adjust_pH->Store_Frozen Extraction Extraction (e.g., SPE) Store_Frozen->Extraction Analysis Instrumental Analysis (LC-MS, GC-MS) Extraction->Analysis rect rect Degradation_Observed Degradation Observed? Check_pH Is sample pH acidic (4-5)? Degradation_Observed->Check_pH Yes No_Degradation No action needed. Degradation_Observed->No_Degradation No Check_Temp Was sample stored at -20°C? Check_pH->Check_Temp Yes Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Check_Solvent Is the solvent aprotic/buffered? Check_Temp->Check_Solvent Yes Store_Properly Action: Store at -20°C Check_Temp->Store_Properly No Check_Light Was sample protected from light? Check_Solvent->Check_Light Yes Change_Solvent Action: Use appropriate solvent Check_Solvent->Change_Solvent No Protect_Light Action: Use amber vials Check_Light->Protect_Light No Check_Light->No_Degradation Yes

References

Technical Support Center: Purification of Cinnamoylcocaine from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cinnamoylcocaine from crude extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete extraction from the crude material. 2. Co-elution with other alkaloids during chromatography. 3. Degradation of this compound during purification.[1] 4. Isomerization of cis-cinnamoylcocaine to trans-cinnamoylcocaine.[2]1. Optimize the extraction solvent system and conditions. 2. Adjust the polarity of the elution solvent system in column chromatography to improve separation.[2] Consider using a different stationary phase. 3. Avoid high temperatures and exposure to strong acids or bases. Store fractions containing this compound in a cool, dark place.[2] 4. Store purified cis-cinnamoylcocaine in amber vials to protect from light, which can promote isomerization.[2]
Poor separation of cis- and trans-cinnamoylcocaine isomers The isomers have very similar polarities.1. Utilize a long chromatographic column for better resolution. 2. Employ a shallow gradient elution with a solvent system that has been optimized for isomer separation. 3. High-performance liquid chromatography (HPLC) may provide better separation than traditional column chromatography.[3]
Presence of cocaine as a major impurity in the final product Cocaine and this compound have similar chemical structures and polarities, leading to co-elution.[2]1. In alumina column chromatography, cocaine tends to elute before cis-cinnamoylcocaine.[2] Carefully monitor fractions using thin-layer chromatography (TLC) or a suitable analytical technique to identify and isolate the this compound-rich fractions. 2. Re-chromatograph the impure fractions. 3. Recrystallization from a suitable solvent system can be effective in removing residual cocaine.[2]
Formation of unknown impurities during purification Oxidation of the cinnamoyl group can occur, especially if potassium permanganate is used in upstream processing of crude extracts.[4][5][6][7] This can lead to the formation of diols.[5][6]1. Avoid the use of strong oxidizing agents during purification. 2. If these impurities are detected, further chromatographic purification steps may be necessary to remove them. 3. Characterize the unknown impurities using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to understand their origin.[5][6]
Isomerization of cis-cinnamoylcocaine to trans-cinnamoylcocaine in purified samples cis-cinnamoylcocaine can isomerize to the more stable trans isomer, especially when exposed to light over extended periods.[2]Store purified cis-cinnamoylcocaine in amber glass bottles or in a dark location to minimize light exposure.[2] For long-term storage, consider refrigeration or freezing.

Frequently Asked Questions (FAQs)

1. What are the most common impurities found in crude extracts containing this compound?

Crude extracts typically contain a mixture of coca alkaloids and processing-related impurities. The most common impurities include:

  • Other Coca Alkaloids: Cocaine (often the major component), trans-cinnamoylcocaine, tropacocaine, and truxillines.[2][8]

  • Degradation Products: Benzoylecgonine, ecgonine, and methyl ecgonine, which can form from the hydrolysis of cocaine and other esters.[9]

  • Processing Chemicals: Solvents and reagents used during the extraction and initial processing of the coca leaves.[9]

2. What analytical techniques are recommended for assessing the purity of this compound?

The following techniques are commonly used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying this compound and various impurities.[8] Derivatization may be necessary for certain impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Often used for the quantitative analysis of this compound and its isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for the unambiguous identification of the cis and trans isomers.[2]

3. What is a typical yield and purity for the purification of cis-cinnamoylcocaine from a crude extract?

The yield and purity are highly dependent on the initial concentration of cis-cinnamoylcocaine in the crude material and the purification method employed. A published study using alumina column chromatography reported the following:

Parameter Value Reference
Initial concentration of cis-cinnamoylcocaine in crude base~13%[2]
Purity after first chromatographic passNot specified
Purity after second chromatographic pass96%[2]
Final purity after recrystallization99%[2]
Overall recovery28%[2]

4. How can I differentiate between the cis and trans isomers of this compound?

Spectroscopic methods are essential for distinguishing between the isomers:

  • NMR Spectroscopy: Proton and carbon NMR spectra will show distinct differences in chemical shifts and coupling constants for the protons and carbons near the double bond of the cinnamoyl group.[2]

  • UV Spectroscopy: The isomers may exhibit slight differences in their UV absorption maxima.

  • Chromatography: Under optimized conditions, the two isomers will have different retention times in both GC and HPLC.[12]

5. What are the recommended storage conditions for purified this compound?

To ensure stability and prevent degradation or isomerization:

  • Short-term storage: Store in a cool, dark place in a tightly sealed container.

  • Long-term storage: For cis-cinnamoylcocaine, it is crucial to store it in amber glass bottles or otherwise protected from light to prevent isomerization to the trans form.[2] Refrigeration or freezing can also help to preserve its integrity.

Experimental Protocols

Isolation of cis-Cinnamoylcocaine via Alumina Column Chromatography

This protocol is adapted from a published method for isolating gram quantities of cis-cinnamoylcocaine.[2]

Materials:

  • Crude cocaine base containing this compound

  • Basic alumina (150 mesh), deactivated with 4% (w/w) water

  • Diethyl ether

  • Hexane

  • Chloroform

  • Petroleum ether (20-40 °C)

  • Glass chromatographic column (e.g., 100 cm x 5.5 cm ID)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of 1.0 kg of deactivated basic alumina in a suitable solvent (e.g., hexane) and pour it into the glass column. Allow the alumina to settle, ensuring a well-packed, uniform bed.

  • Sample Loading: Dissolve 170 g of crude cocaine base (containing approximately 13% cis-cinnamoylcocaine) in 1 L of warm diethyl ether/hexane (1:1). Carefully load the solution onto the top of the alumina column.

  • Elution (First Pass):

    • Elute the column with 1.0 L of diethyl ether.

    • Follow with 1.0 L of diethyl ether/chloroform (1:1).

    • Collect fractions and monitor their composition by a suitable analytical method (e.g., TLC or GC-MS). Cocaine and trans-cinnamoylcocaine tend to elute in the earlier fractions, while cis-cinnamoylcocaine is enriched in the later diethyl ether fractions.[2] More polar impurities are retained on the alumina.[2]

  • Concentration: Combine the fractions rich in cis-cinnamoylcocaine and evaporate the solvent in vacuo to obtain an oil.

  • Re-chromatography (Second Pass):

    • Prepare a second alumina column with 1.0 kg of basic alumina.

    • Dissolve the oil from the previous step in a minimal amount of a non-polar solvent and load it onto the column.

    • Elute the column with the following solvent sequence:

      • 500 mL diethyl ether/hexane (1:2)

      • 500 mL diethyl ether/hexane (1:1)

      • 500 mL diethyl ether/hexane (2:1)

      • 500 mL diethyl ether/hexane (5:1)

      • 2000 mL diethyl ether

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of cis-cinnamoylcocaine. Combine the purest fractions. For example, the first 750 mL of the diethyl ether fractions may yield a product of approximately 96% purity.[2]

  • Recrystallization:

    • Evaporate the solvent from the combined pure fractions to obtain an oil that should crystallize upon standing.[2]

    • Dissolve the solid in a minimal amount of warm diethyl ether and add petroleum ether until the solution becomes turbid.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with cold petroleum ether, and dry in vacuo. This step can increase the purity to over 99%.[2]

Visualizations

PurificationWorkflow CrudeExtract Crude Extract (Cocaine, Cinnamoylcocaines, Impurities) Dissolution Dissolution (e.g., Diethyl ether/Hexane) CrudeExtract->Dissolution ColumnChromatography1 Alumina Column Chromatography (First Pass) Dissolution->ColumnChromatography1 Fractions1 Early Fractions (Cocaine, trans-Cinnamoylcocaine) ColumnChromatography1->Fractions1 Fractions2 Enriched cis-Cinnamoylcocaine Fractions ColumnChromatography1->Fractions2 Waste1 Polar Impurities (Retained on Column) ColumnChromatography1->Waste1 Evaporation1 Solvent Evaporation Fractions2->Evaporation1 ColumnChromatography2 Alumina Column Chromatography (Second Pass - Gradient Elution) Evaporation1->ColumnChromatography2 Fractions3 Purified cis-Cinnamoylcocaine Fractions ColumnChromatography2->Fractions3 Waste2 Residual Impurities ColumnChromatography2->Waste2 Evaporation2 Solvent Evaporation Fractions3->Evaporation2 Recrystallization Recrystallization (e.g., Diethyl ether/Petroleum ether) Evaporation2->Recrystallization PureProduct Pure cis-Cinnamoylcocaine (>99%) Recrystallization->PureProduct

Caption: Workflow for the purification of cis-cinnamoylcocaine from crude extracts.

TroubleshootingTree Start Low Purity of Final Product CheckImpurity Identify Major Impurity (e.g., via GC-MS) Start->CheckImpurity IsCocaine Impurity is Cocaine? CheckImpurity->IsCocaine IsIsomer Impurity is trans-isomer? IsCocaine->IsIsomer No SolutionCocaine Re-chromatograph impure fractions and/or Recrystallize IsCocaine->SolutionCocaine Yes IsUnknown Unknown Impurity? IsIsomer->IsUnknown No SolutionIsomer Optimize chromatography (longer column, shallow gradient) or use HPLC IsIsomer->SolutionIsomer Yes SolutionUnknown Characterize impurity (MS, NMR) Consider oxidation products and adjust purification to remove IsUnknown->SolutionUnknown Yes

Caption: Troubleshooting decision tree for low purity of purified this compound.

References

Validation & Comparative

comparative analysis of cinnamoylcocaine and cocaine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative bioactivity of cinnamoylcocaine and its well-known analog, cocaine. This guide provides a summary of available data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction

This compound is a naturally occurring alkaloid found in the leaves of the Erythroxylum coca plant, alongside the more abundant and psychoactive cocaine.[1][2] Structurally, this compound is a close analog of cocaine, differing in the substituent at the C-3 position of the tropane ring. While cocaine possesses a benzoyloxy group, this compound features a cinnamoyloxy group. This seemingly minor structural variance has significant implications for the bioactivity of the molecule. Historically, this compound has been considered pharmacologically less active or even inactive compared to cocaine.[2] This guide aims to provide a detailed comparative analysis of the bioactivity of these two compounds, drawing upon available experimental data to inform researchers in the fields of pharmacology, neuroscience, and drug development.

The primary mechanism of action for cocaine's reinforcing and psychostimulant effects is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT).[3][4] By blocking the reuptake of dopamine from the synaptic cleft, cocaine elevates extracellular dopamine levels, leading to enhanced dopaminergic neurotransmission.[5] The affinity and potency with which a compound binds to and inhibits these transporters are critical determinants of its psychoactive properties. This guide will delve into a comparison of these parameters for both this compound and cocaine, where data is available.

Furthermore, the in vivo effects of these compounds, such as their impact on locomotor activity, provide valuable insights into their overall pharmacological profile. Cocaine is well-documented to produce a dose-dependent increase in locomotor activity in rodents, a behavioral measure often used to assess its stimulant properties.[1][6] This guide will present available data on the locomotor effects of this compound in comparison to cocaine.

Finally, understanding the pharmacokinetic properties of these compounds, including their ability to cross the blood-brain barrier, is crucial for interpreting their bioactivity. Cocaine is known to readily penetrate the blood-brain barrier to exert its central nervous system effects.[7][8][9] This guide will summarize the current knowledge on the pharmacokinetics of both molecules.

Data Presentation

Table 1: Comparative Monoamine Transporter Binding Affinities (Kᵢ in nM)
CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Cocaine ~100 - 600[10][11][12]~200 - 2000[11][13][14]~300 - 3000[11][15]
This compound Data not availableData not availableData not available

Note: The reported Kᵢ values for cocaine can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Table 2: Comparative In Vitro Functional Potency (IC₅₀ in nM)
CompoundDopamine Uptake Inhibition
Cocaine ~200 - 900[16][17]
This compound Data not available

Note: IC₅₀ values are dependent on the specific assay conditions, including substrate concentration.

Table 3: Comparative In Vivo Effects
CompoundLocomotor Activity
Cocaine Dose-dependent increase[6][18][19][20][21][22]
This compound Data not available
Table 4: Comparative Pharmacokinetic Properties
PropertyCocaineThis compound
Bioavailability (Oral) ~20-60%[16]Data not available
Blood-Brain Barrier Permeability Readily crosses[7][8][9]Data not available
Metabolism Primarily hydrolyzed to benzoylecgonine and ecgonine methyl ester[12]Data not available

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of this compound and cocaine for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant DAT, SERT, or NET.

  • Radioligand: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds: Cocaine and this compound at various concentrations.

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determination of non-specific binding, incubate the membranes with the radioligand and a high concentration of the respective non-specific binding control.

  • Incubate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Dopamine Uptake Assay

Objective: To determine the functional potency (IC₅₀) of this compound and cocaine in inhibiting dopamine uptake into cells expressing the dopamine transporter.

Materials:

  • Human neuroblastoma cell line SH-SY5Y, differentiated to a dopaminergic phenotype.[9][21][23][24]

  • [³H]Dopamine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds: Cocaine and this compound at various concentrations.

  • Non-specific uptake control (e.g., incubation at 4°C or in the presence of a high concentration of a DAT inhibitor like GBR 12909).

  • Lysis buffer.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate differentiated SH-SY5Y cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle in uptake buffer for a specified time.

  • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Determine the non-specific uptake in parallel incubations at 4°C or in the presence of a saturating concentration of a DAT inhibitor.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC₅₀ values by non-linear regression analysis of the concentration-response data.

Rodent Locomotor Activity Assay

Objective: To assess the in vivo stimulant effects of this compound and cocaine by measuring changes in locomotor activity in rodents.

Materials:

  • Male adult mice or rats.

  • Locomotor activity chambers equipped with infrared beams or video tracking software.

  • Test compounds: Cocaine and this compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control (e.g., saline).

Procedure:

  • Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce novelty-induced hyperactivity.[25][26][27]

  • On the test day, administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).

  • Immediately place the animals individually into the locomotor activity chambers.

  • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a specified duration (e.g., 60-120 minutes).[28][29]

  • Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated group.

  • Data can be analyzed in time bins to assess the time course of the drug's effect.

Mandatory Visualization

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_extracellular Dopamine Dopamine_vesicle->Dopamine_extracellular Release Dopamine_synthesis Dopamine Synthesis Dopamine_synthesis->Dopamine_vesicle Packaging DAT Dopamine Transporter (DAT) Cocaine Cocaine / this compound Cocaine->DAT Inhibition Dopamine_extracellular->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_extracellular->Dopamine_receptor Binding Postsynaptic_response Postsynaptic Response Dopamine_receptor->Postsynaptic_response Signal Transduction

Caption: Dopamine transporter (DAT) inhibition by cocaine or this compound.

Experimental_Workflow cluster_invitro In Vitro Bioactivity cluster_invivo In Vivo Bioactivity cluster_pk Pharmacokinetics Binding_Assay Radioligand Binding Assay (DAT, SERT, NET) Binding_Result Binding Affinity (Ki) Binding_Assay->Binding_Result Uptake_Assay Dopamine Uptake Assay (SH-SY5Y cells) Uptake_Result Functional Potency (IC50) Uptake_Assay->Uptake_Result Locomotor_Result Stimulant Effects Binding_Result->Locomotor_Result Correlation Uptake_Result->Locomotor_Result Correlation Locomotor_Assay Rodent Locomotor Activity Locomotor_Assay->Locomotor_Result BBB_Assay Blood-Brain Barrier Permeability Assay BBB_Result CNS Penetration BBB_Assay->BBB_Result BBB_Result->Locomotor_Result Influence

Caption: Workflow for comparative bioactivity assessment.

Conclusion

The comparative analysis of this compound and cocaine reveals a significant gap in the scientific literature regarding the bioactivity of this compound. While cocaine's pharmacology is extensively studied, quantitative data on this compound's interaction with key molecular targets, its functional effects, and its in vivo properties are largely unavailable. The structural similarity between the two molecules suggests that this compound may interact with monoamine transporters, but the affinity and potency of this interaction remain to be determined. The general consensus in the available literature suggests that this compound is less psychoactive than cocaine, a notion that can only be definitively confirmed through rigorous experimental investigation using the protocols outlined in this guide.

Future research should prioritize the systematic evaluation of this compound's bioactivity. Determining its binding affinities for DAT, SERT, and NET, as well as its functional potency in inhibiting monoamine uptake, will provide a foundational understanding of its molecular pharmacology. Furthermore, in vivo studies, such as the assessment of locomotor activity, are essential to characterize its overall behavioral effects. A comprehensive pharmacokinetic analysis, including its ability to cross the blood-brain barrier, will be crucial for interpreting its potential central nervous system effects. The synthesis and purification of both cis- and trans-isomers of this compound are critical first steps to enable these much-needed investigations.[2][30][31] By filling these knowledge gaps, the scientific community can gain a more complete understanding of the structure-activity relationships of cocaine-related alkaloids and their potential contributions to the overall pharmacology of coca leaf preparations. This knowledge will be invaluable for researchers in pharmacology, neuroscience, and drug development.

References

A Comparative Guide to the Analytical Validation of Cinnamoylcocaine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of cinnamoylcocaine, a minor alkaloid found in illicit cocaine samples. The presence and concentration of this compound can be crucial for chemical profiling and sourcing of seized drugs. This document outlines the performance of common analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The quantification of this compound is predominantly achieved through chromatographic techniques, primarily Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and the laboratory's available instrumentation. The following tables summarize the validation parameters for different analytical methods used for this compound quantification.

Table 1: Gas Chromatography-Flame Ionization Detector (GC-FID) Method Validation Data

ParameterResultReference
Linearity (R²) ≥ 0.998[1][2]
Concentration Range 1.0 - 3,500 mg L⁻¹[1][2]
Precision (RSD) < 10%[1][2]
Accuracy (Recovery) 90 - 108%[1][2]
Limit of Detection (LOD) Not explicitly stated for this compound
Limit of Quantification (LOQ) Not explicitly stated for this compound

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data

ParameterResultReference
Linearity (R²) 0.9939[3]
Concentration Range 0.1 - 949.6 mg mL⁻¹ (for cocaine)[3]
Precision (CV) 6.2 - 13% (for cocaine adulterants)[4]
Accuracy (Bias) 2.7 - 7.8% (for cocaine adulterants)[4]
Limit of Detection (LOD) 25 ng/mL (for benzoylecgonine)[5]
Limit of Quantification (LOQ) Not explicitly stated for this compound

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Data

ParameterResultReference
Linearity (r) 0.9947 - 0.9992 (for cocaine and metabolites)[6]
Concentration Range 4.25 - 544 ng/mL (in oral fluid)[6]
Lower Limit of Quantification (LLOQ) ~1.9 - 3.2 ng/mL (for cocaine and metabolites in whole blood)[7]
Precision Within ±15% (for most analytes)
Accuracy Within ±15% (for most analytes)[7]
Recovery > 66.7%[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are outlines of the experimental protocols for the key techniques discussed.

Gas Chromatography-Flame Ionization Detector (GC-FID)

This method is widely used for the chemical profiling of cocaine samples. The United States Drug Enforcement Administration (DEA) utilizes a GC-FID based method for the quantification of cis- and trans-cinnamoylcocaine.[2][8][9]

  • Sample Preparation: Illicit cocaine samples are typically dissolved in a suitable organic solvent, such as methanol. An internal standard (e.g., p-fluorococaine) is added to improve the precision of the quantification.[8][9]

  • Derivatization: To improve the chromatographic properties of the analytes, a derivatization step is often employed. A common reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in chloroform, heated at 75°C for 30 minutes.[2][8][9]

  • GC-FID Analysis:

    • Column: A capillary column with a phase such as 14% cyanopropylphenyl/86% dimethyl polysiloxane (e.g., DB-1701) is used.[8][9]

    • Injector: Split or splitless injection may be used.

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of all analytes of interest.

    • Detector: A Flame Ionization Detector (FID) is used for quantification.

  • Data Analysis: The quantification of this compound is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to GC-FID and is a powerful tool for the identification and quantification of substances in complex mixtures.

  • Sample Preparation: Similar to GC-FID, samples are dissolved in an appropriate solvent. For biological matrices like blood, a protein precipitation step with a solvent like acetonitrile is performed.[4]

  • Extraction: Solid-phase extraction (SPE) can be used for sample clean-up and concentration of analytes from biological matrices.[5]

  • Derivatization: Derivatization with reagents like BSTFA or MTBSTFA is often necessary, especially for metabolites containing polar functional groups.[5]

  • GC-MS Analysis:

    • Column: A common choice is a 5% phenyl/95% dimethyl polysiloxane phase column (e.g., DB-5).

    • Ionization: Electron Ionization (EI) at 70 eV is typically used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is common. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis: Quantification is based on the response of a specific ion fragment of the analyte relative to an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is particularly useful for the analysis of biological samples without the need for derivatization.

  • Sample Preparation: For solid samples, dissolution in a suitable solvent is the first step. For biological fluids like oral fluid, urine, or plasma, a simple dilution or protein precipitation is often sufficient.[6] One-step solid-phase extraction can also be employed for cleaner extracts.[7]

  • LC Separation:

    • Column: A reverse-phase C18 or a HILIC column can be used depending on the polarity of the analytes.[6][7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically used.[6]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for cocaine and its related compounds.

    • Mass Analyzer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion for the analyte and then monitoring for a specific product ion after fragmentation, which provides high selectivity.

  • Data Analysis: Calibration curves are constructed by plotting the peak area ratios of the analyte to the internal standard against the concentration.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, a critical process to ensure reliable and accurate results.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method sample_prep Sample Preparation (Extraction, Derivatization) start->sample_prep instrument_analysis Instrumental Analysis (GC, LC-MS) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition validation_params Validation Parameter Assessment data_acquisition->validation_params linearity Linearity & Range validation_params->linearity Evaluate accuracy Accuracy & Recovery validation_params->accuracy Evaluate precision Precision (Repeatability, Intermediate) validation_params->precision Evaluate lod_loq LOD & LOQ validation_params->lod_loq Evaluate selectivity Selectivity & Specificity validation_params->selectivity Evaluate robustness Robustness validation_params->robustness Evaluate system_suitability System Suitability validation_params->system_suitability Evaluate documentation Documentation & Reporting linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation selectivity->documentation robustness->documentation system_suitability->documentation end End: Validated Method documentation->end

Caption: General workflow for analytical method validation.

References

A Comparative Guide to Cinnamoylcocaine Identification: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the confident identification and cross-validation of cinnamoylcocaine, a key minor alkaloid found in coca leaves. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the analytical methodologies, performance characteristics, and experimental workflows for both techniques. While direct cross-validation studies on this compound are not extensively documented, this guide extrapolates from the well-established analytical principles of cocaine and other coca alkaloids due to their structural similarities.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the identification and quantification of this compound. GC-MS, a long-established method, offers high chromatographic resolution and is particularly effective for volatile and thermally stable compounds. However, it often necessitates a derivatization step to improve the volatility of analytes like this compound. In contrast, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and specificity with simpler sample preparation, often eliminating the need for derivatization.[1][2] The choice between these techniques depends on specific laboratory needs, including desired sensitivity, sample throughput, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the analysis of cocaine and its related alkaloids, including this compound, using GC-MS and LC-MS/MS. These values are indicative and can vary based on the specific instrumentation, method parameters, and sample matrix.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 1 - 10 ng/mL0.005 - 1 ng/mL[1]
Limit of Quantification (LOQ) 5 - 50 ng/mL0.025 - 5 ng/mL[1]
Linearity (R²) typical ≥ 0.99≥ 0.99
Sample Preparation Often requires derivatization[3]Typically "dilute-and-shoot" or simple protein precipitation
Analysis Time per Sample 10 - 30 minutes5 - 15 minutes
Specificity HighVery High (with MS/MS)
Matrix Effects Less susceptibleMore susceptible to ion suppression/enhancement

Experimental Protocols

GC-MS Methodology for this compound Identification

This protocol is a generalized procedure based on methods for analyzing minor coca alkaloids.[3]

  • Sample Preparation & Derivatization:

    • Accurately weigh 1 mg of the sample into a vial.

    • Add 1 mL of a suitable organic solvent (e.g., methanol, chloroform).

    • Vortex to dissolve.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

LC-MS/MS Methodology for this compound Identification

This protocol is a generalized procedure based on methods for analyzing cocaine and its metabolites.[1][4]

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

    • Vortex to dissolve.

    • Centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Parameters:

    • LC System: Agilent 1260 Infinity II or equivalent.

    • Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[1]

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-7 min: 95% B.

      • 7.1-10 min: 5% B (re-equilibration).

    • Injection Volume: 5 µL.

    • MS System: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. For cocaine, a common transition is m/z 304 -> 182.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of this compound identification using both GC-MS and LC-MS techniques.

CrossValidationWorkflow Sample Sample Containing This compound Prep_GC Sample Preparation (Derivatization) Sample->Prep_GC Prep_LC Sample Preparation (Dilution) Sample->Prep_LC GCMS GC-MS Analysis Prep_GC->GCMS LCMS LC-MS/MS Analysis Prep_LC->LCMS Data_GC GC-MS Data (Retention Time, Mass Spectrum) GCMS->Data_GC Data_LC LC-MS/MS Data (Retention Time, Precursor/Product Ions) LCMS->Data_LC Compare Data Comparison and Cross-Validation Data_GC->Compare Data_LC->Compare Result Confirmed Identification of This compound Compare->Result

Caption: Workflow for this compound cross-validation by GC-MS and LC-MS.

Discussion: A Comparative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a cornerstone of forensic drug analysis.[2] Its primary strength lies in the high efficiency of gas chromatography, which can provide excellent separation of complex mixtures. The electron ionization (EI) source in GC-MS produces reproducible fragmentation patterns that are valuable for library matching and structural elucidation.[5] For this compound, the resulting mass spectrum would provide a unique fingerprint for identification. However, a significant drawback of GC-MS for the analysis of many alkaloids is the need for derivatization to increase their volatility and thermal stability.[3] This additional sample preparation step can be time-consuming and introduce potential sources of error.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem mass spectrometry (MS/MS) configuration, has emerged as a powerful alternative and is often considered the gold standard for many bioanalytical applications.[1] The key advantage of LC-MS is its ability to analyze a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. This simplifies sample preparation, increases sample throughput, and reduces the risk of analyte degradation. For this compound, an LC-MS/MS method would offer high selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM), where specific precursor and product ion transitions are monitored. This significantly reduces chemical noise and improves the limits of detection and quantification.[4] However, LC-MS can be more susceptible to matrix effects, where components of the sample matrix can interfere with the ionization of the target analyte, potentially affecting accuracy.

Cross-validation of results between GC-MS and LC-MS provides the highest level of confidence in the identification of this compound. The orthogonal nature of the separation mechanisms (gas phase vs. liquid phase) and ionization techniques (EI vs. ESI) means that if both methods positively identify the compound, the probability of a false positive is virtually eliminated.

Conclusion

Both GC-MS and LC-MS are highly capable techniques for the identification of this compound.

  • GC-MS is a robust and reliable technique, particularly when coupled with a comprehensive mass spectral library. Its main limitation is the common requirement for derivatization.

  • LC-MS/MS offers superior sensitivity, higher throughput due to simpler sample preparation, and excellent specificity, making it the preferred method for many modern analytical laboratories.

For researchers and scientists requiring the highest degree of certainty, a cross-validation approach utilizing both GC-MS and LC-MS is recommended. This ensures unambiguous identification and provides a comprehensive analytical characterization of this compound in various sample matrices.

References

Comparative Pharmacological Effects of Cinnamoylcocaine Isomers: A Review of Current Knowledge and Proposed Experimental Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the pharmacological effects of cis- and trans-cinnamoylcocaine at the dopamine transporter and on locomotor activity. While these geometric isomers are recognized as naturally occurring minor alkaloids in Erythroxylum species, their primary significance to date has been in the field of forensic chemistry, where they serve as biomarkers for tracking the origin and processing of illicit cocaine.[1][2][3] This guide synthesizes the available information and presents a proposed experimental framework for the direct comparison of these isomers, addressing a clear gap in the current scientific understanding.

Multiple sources suggest that cinnamoylcocaine isomers are largely considered to be pharmacologically inactive regarding the central stimulant effects characteristic of cocaine, although some contentious reports suggest potential psychoactivity upon pyrolysis (smoking).[4][5] However, they have been noted to possess local anesthetic properties, likely through the blockade of voltage-gated sodium channels.[2][4]

Quantitative Data Summary

A thorough search of scientific literature yielded no quantitative data directly comparing the dopamine transporter (DAT) binding affinity or the in vivo locomotor effects of cis- and trans-cinnamoylcocaine. The following table summarizes the known properties and highlights the existing data gap.

Parametercis-Cinnamoylcocainetrans-CinnamoylcocaineCocaine (for reference)
DAT Binding Affinity (Kᵢ, nM) Data Not AvailableData Not Available~100-300 nM
Dopamine Uptake Inhibition (IC₅₀, nM) Data Not AvailableData Not Available~100-400 nM
Locomotor Activity Stimulation Data Not AvailableData Not AvailableDose-dependent increase
Local Anesthetic Activity Reported[2][4]Reported[4]Yes
Natural Occurrence Found in Erythroxylum species, predominant in Amazonian coca (E. coca var. ipadu)[2]Found in Erythroxylum species, elevated in E. novogranatense[2]Main alkaloid in Erythroxylum species

Proposed Experimental Protocols

To address the current knowledge gap, the following experimental protocols are proposed for a comprehensive pharmacological comparison of cis- and trans-cinnamoylcocaine.

In Vitro Dopamine Transporter Binding Assay

Objective: To determine the binding affinity (Kᵢ) of cis- and trans-cinnamoylcocaine for the dopamine transporter.

Methodology:

  • Tissue Preparation: Striatal tissue from adult male Sprague-Dawley rats will be dissected and homogenized in ice-cold sucrose buffer. The homogenate will be centrifuged, and the resulting pellet containing the synaptosomal fraction will be resuspended.

  • Radioligand Binding: The assay will be performed using a competitive binding paradigm with a high-affinity radioligand for the DAT, such as [³H]WIN 35,428.

  • Incubation: Aliquots of the membrane preparation will be incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (cis-cinnamoylcocaine, trans-cinnamoylcocaine, and cocaine as a positive control). Non-specific binding will be determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Analysis: Following incubation, the samples will be filtered and washed to separate bound from free radioligand. The radioactivity of the filters will be quantified using liquid scintillation counting. The data will be analyzed using non-linear regression to determine the IC₅₀ values, which will then be converted to Kᵢ values using the Cheng-Prusoff equation.

In Vivo Locomotor Activity Assay

Objective: To assess and compare the stimulant effects of cis- and trans-cinnamoylcocaine on spontaneous locomotor activity in mice.

Methodology:

  • Animals: Adult male C57BL/6 mice will be used. Animals will be habituated to the testing environment prior to the experiment.

  • Apparatus: Locomotor activity will be measured in automated activity chambers equipped with infrared beams to track horizontal and vertical movements.

  • Procedure: On the test day, mice will be placed in the activity chambers for a 60-minute habituation period. Following habituation, animals will receive an intraperitoneal (i.p.) injection of either vehicle (e.g., saline), cocaine (positive control), cis-cinnamoylcocaine, or trans-cinnamoylcocaine at various doses.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) will be recorded for 120 minutes post-injection.

  • Analysis: The data will be analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests will be used to compare the effects of the different isomers to the vehicle and cocaine control groups.

Visualizations

Dopamine Transporter Inhibition Pathway

The primary mechanism by which cocaine and its psychoactive analogs are understood to exert their stimulant effects is through the inhibition of the dopamine transporter (DAT). This blockade leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic signaling.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Cocaine_Analog This compound Isomer Cocaine_Analog->DAT Inhibition Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Effect Activation

Caption: Proposed mechanism of action for psychoactive this compound isomers.

Experimental Workflow for Pharmacological Comparison

The following workflow outlines the proposed steps to systematically compare the pharmacological effects of this compound isomers.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison arrow arrow Binding_Assay DAT Binding Assay ([³H]WIN 35,428) Uptake_Assay [³H]Dopamine Uptake Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis Locomotor_Activity Locomotor Activity Assay (Mice) Drug_Discrimination Drug Discrimination Studies (Rats) Locomotor_Activity->SAR_Analysis Drug_Discrimination->SAR_Analysis start Synthesize or Isolate cis- & trans- This compound start->Binding_Assay start->Uptake_Assay start->Locomotor_Activity start->Drug_Discrimination

References

Geographic Sourcing of Cocaine: A Comparative Guide to Cinnamoylcocaine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the geographic sourcing of illicit cocaine, with a primary focus on the profiling of cinnamoylcocaine and other key alkaloid impurities. Illicit cocaine seizures are often compared to each other by using gas chromatography-mass spectrometry (GC-MS) data from cocaine alkaloid compounds to determine whether two specimens originate from the same production batch or not.[1] This information can provide valuable intelligence for law enforcement and forensic investigations.

The geographic origin of cocaine can be determined by analyzing the unique chemical signature of impurities, particularly the coca plant alkaloids that are carried through the manufacturing process. Among these, cis- and trans-cinnamoylcocaine are significant marker compounds. Their relative abundance, along with other alkaloids such as tropacocaine and truxilline, can vary depending on the coca plant variety and the specific growing region in South America.[2][3]

This guide compares the two primary analytical techniques for impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents supporting data for geographic sourcing based on alkaloid profiles and complementary techniques like stable isotope analysis.

Comparison of Analytical Techniques for Cocaine Impurity Profiling

The two most common and powerful techniques for the analysis of cocaine and its impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the nature of the analytes of interest.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass analysis.Separates compounds in the liquid phase based on their polarity and interactions with a stationary phase, followed by tandem mass analysis for enhanced selectivity and sensitivity.
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile impurities.Suitable for a wider range of compounds, including non-volatile and thermally labile alkaloids, without the need for derivatization.[4][5]
Sensitivity Generally offers good sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the low ng/mL range.[6][7]Typically provides higher sensitivity than GC-MS, with LODs and LOQs often in the sub-ng/mL to low ng/mL range.[8]
Specificity High specificity, especially when using Selected Ion Monitoring (SIM).Very high specificity due to the use of Multiple Reaction Monitoring (MRM), which reduces matrix interference.[5]
Sample Throughput Can be lower due to longer run times and potential need for sample derivatization.Generally offers higher throughput with shorter analysis times.[5]
Matrix Effects Less susceptible to matrix effects compared to LC-MS/MS.[5]Can be prone to ion suppression or enhancement from matrix components, requiring careful method development and validation.
Instrumentation Cost Generally lower initial instrument cost compared to LC-MS/MS.Higher initial instrument cost.

Quantitative Data for Geographic Sourcing of Cocaine

The geographic origin of cocaine can be inferred by the relative abundance of specific alkaloids. While a single, universally accepted database with definitive concentration ranges for every growing region is not publicly available, scientific literature and reports from forensic agencies provide valuable insights. The following table summarizes typical alkaloid profiles observed in cocaine samples from different regions of South America. These values are indicative and can be influenced by various factors including the specific coca variety, environmental conditions, and processing methods.

Geographic RegionKey Alkaloid ImpuritiesTypical Relative Abundance/CharacteristicsSupporting Techniques
Colombia (Southwestern - Nariño, Cauca, Putumayo) TropacocaineGenerally lower amounts of tropacocaine.Stable Isotope Analysis (δ¹³C, δ¹⁵N, δ²H, δ¹⁸O) shows distinct isotopic signatures.[2]
Peru (Ucayali-Huallaga Valley, Cusco-Apurimac) Tropacocaine, CinnamoylcocainesRelatively low tropacocaine content (<0.25%). Minor differences in alkaloid profiles compared to other Peruvian regions. Stable isotope analysis, particularly enriched δ²H and δ¹⁸O values in regions like Puno, can help differentiate.[9]Stable Isotope Analysis provides significant discriminatory power.
Bolivia (Chapare) Tropacocaine, CinnamoylcocainesAlso characterized by relatively low tropacocaine levels.Stable Isotope Analysis is crucial for distinguishing from Peruvian and some Colombian cocaine.[10]
Mexico (Chiapas - emerging region) 1-hydroxytropacocaine, CinnamoylcocainesUniquely high levels of 1-hydroxytropacocaine (21.3%) and cinnamoylcocaines (242%) relative to cocaine. Distinctly depleted δ¹⁵N values.[11]The unique alkaloid and isotopic profile is unlike any of the 19 known South American regional profiles.[11]

Note on Cinnamoylcocaines: The ratio of cis- and trans-cinnamoylcocaine to cocaine can also be an indicator of the processing method used. For instance, a high ratio may suggest a less refined product.[12] Furthermore, the presence of cinnamoylcocaines is a key characteristic of coca leaf extracts.[3][13][14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results in cocaine impurity profiling.[4] The following are representative methodologies for GC-MS and LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of cocaine and its impurities.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh approximately 10 mg of the homogenized cocaine sample.[4]

  • Dissolve the sample in 1 mL of methanol.[4]

  • Add an internal standard (e.g., cocaine-d3) at a known concentration.[4]

  • Add 1 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.[4]

  • Add 5 mL of a mixture of diethyl ether and ethyl acetate (4:1 v/v) and vortex for 2 minutes.[4]

  • Centrifuge at 3000 rpm for 5 minutes.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent[4]
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4]
Injector Temperature 250 °C - 280 °C[4][6]
Injection Mode Splitless (1 µL injection volume)[4]
Oven Temperature Program Initial 150°C, hold for 1 min, ramp to 290°C at 10°C/min, hold for 1 min.[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer Single Quadrupole or Triple Quadrupole
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for target analytes
Transfer Line Temp 280 °C[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it particularly useful for the detection of trace-level impurities and for the analysis of non-volatile or thermally labile compounds without derivatization.[4][15]

1. Sample Preparation

  • For seized samples: Accurately weigh approximately 1 mg of the homogenized sample and dissolve it in 10 mL of the initial mobile phase.[4]

  • Add an internal standard (e.g., cocaine-d3).

  • Further dilute as necessary to fall within the calibration range.[4]

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Parameters

ParameterSetting
Liquid Chromatograph Agilent 1260 Infinity UHPLC or equivalent[15]
Column Agilent Poroshell 120EC-C18 (2.1 mm × 50 mm, 2.7 µm particle size) or equivalent[15]
Column Temperature 40 - 60 °C[15]
Mobile Phase A 0.1% Formic acid in Water[8][15]
Mobile Phase B Acetonitrile with 0.1% Formic acid[8][15]
Gradient Elution A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all compounds of interest, followed by re-equilibration. For example: 0-0.5 min (15% B), 3 min (65% B), 4-5 min (95% B), 6 min (15% B).[15]
Flow Rate 0.5 mL/min[15]
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Drying Gas Temp 300 °C[16]
Nebulizer Pressure 20 psig[16]

Visualization of Workflows

The following diagrams illustrate the general workflows for cocaine impurity profiling and geographic sourcing.

Cocaine_Impurity_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Interpretation seized_sample Seized Cocaine Sample weighing Weighing & Homogenization seized_sample->weighing dissolution Dissolution & IS Spiking weighing->dissolution extraction Liquid-Liquid or Solid Phase Extraction dissolution->extraction concentration Evaporation & Reconstitution extraction->concentration final_extract Final Extract for Analysis concentration->final_extract gcms GC-MS Analysis final_extract->gcms Volatiles lcmsms LC-MS/MS Analysis final_extract->lcmsms Non-volatiles chromatogram Chromatogram Generation gcms->chromatogram lcmsms->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration impurity_profile Impurity Profile Generation peak_integration->impurity_profile

Figure 1. A generalized workflow for cocaine impurity profiling.

Geographic_Sourcing_Logic cluster_alkaloids Alkaloid Analysis cluster_isotopes Stable Isotope Analysis cocaine_profile Cocaine Impurity Profile (GC-MS or LC-MS/MS Data) This compound This compound (cis & trans) cocaine_profile->this compound tropacocaine Tropacocaine cocaine_profile->tropacocaine truxillines Truxillines cocaine_profile->truxillines other_alkaloids Other Minor Alkaloids cocaine_profile->other_alkaloids delta_13C δ¹³C cocaine_profile->delta_13C delta_15N δ¹⁵N cocaine_profile->delta_15N delta_2H δ²H cocaine_profile->delta_2H delta_18O δ¹⁸O cocaine_profile->delta_18O statistical_analysis Multivariate Statistical Analysis (e.g., PCA, LDA) This compound->statistical_analysis tropacocaine->statistical_analysis truxillines->statistical_analysis other_alkaloids->statistical_analysis delta_13C->statistical_analysis delta_15N->statistical_analysis delta_2H->statistical_analysis delta_18O->statistical_analysis database Geographic Sourcing Database (Known Origin Samples) database->statistical_analysis origin_determination Geographic Origin Determination (e.g., Colombia, Peru, Bolivia) statistical_analysis->origin_determination

Figure 2. Logical flow for geographic sourcing of cocaine.

References

Navigating the Analytical Landscape: A Guide to Inter-Laboratory Comparison of Cinnamoylcocaine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of cinnamoylcocaine analytical results. While publicly available, multi-laboratory proficiency test data specifically for this compound is limited, this document outlines the essential experimental protocols and data presentation structures necessary for a robust comparative study. The methodologies described are based on established and validated analytical techniques for the quantification of minor alkaloids in cocaine samples.

Data Presentation: A Template for Comparison

Effective inter-laboratory comparison hinges on the clear and standardized presentation of quantitative data. The following tables are templates that should be used to summarize the results from participating laboratories.

Table 1: Quantitative Analysis of this compound in a Test Sample

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Standard DeviationRecovery (%)
Lab-001GC-MS
Lab-002LC-MS/MS
Lab-003GC-FID
......

Table 2: Method Validation Parameters Reported by Participating Laboratories

Laboratory IDAnalytical MethodLinearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Precision (RSD%)
Lab-001GC-MS
Lab-002LC-MS/MS
Lab-003GC-FID
......

Experimental Protocols

Detailed and harmonized experimental protocols are critical for minimizing inter-laboratory variability. The following are representative methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of this compound and other coca alkaloids.[1][2]

a. Sample Preparation (for cocaine seizures):

  • Accurately weigh approximately 10 mg of the homogenized sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol).

  • If necessary, perform a liquid-liquid extraction to isolate the alkaloids.

  • Evaporate the solvent and reconstitute the residue in a known volume of solvent compatible with the GC system.

  • A derivatization step, for example using silylation reagents, may be required for certain alkaloids, though not always for this compound itself.[3]

b. Instrumental Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 329, 198, 105). Full scan mode can be used for initial identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound, particularly in complex matrices.[4][5][6]

a. Sample Preparation (for biological matrices):

  • To 100 µL of the sample (e.g., plasma, urine), add an internal standard (e.g., this compound-d3).

  • Perform a protein precipitation with a solvent like acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

b. Instrumental Analysis:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion pairs for this compound should be optimized (e.g., 330.2 -> 198.1).

Mandatory Visualization

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical analytical workflow for this compound.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Analysis and Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare and Validate Test Materials B->C D Establish Standardized Protocols C->D E Distribute Test Materials and Protocols D->E F Laboratories Perform Analysis E->F G Laboratories Submit Results F->G H Statistical Analysis of Results G->H I Identify Outliers and Sources of Variability H->I J Prepare and Distribute Final Report I->J

Caption: Workflow for an inter-laboratory comparison study.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing A Sample Weighing/Aliquoting B Extraction (LLE or SPE) A->B C Solvent Evaporation B->C D Reconstitution C->D E GC-MS or LC-MS/MS Analysis D->E E_sub Separation and Detection F Peak Integration E->F G Calibration Curve Generation F->G H Quantification of this compound G->H I Reporting H->I

Caption: General analytical workflow for this compound.

References

statistical analysis of cinnamoylcocaine ratios in forensic samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the statistical analysis of cinnamoylcocaine ratios in forensic samples. This compound, an alkaloid naturally present in coca leaves, serves as a crucial marker in determining the origin and processing methods of illicit cocaine. The relative abundance of its isomers, cis-cinnamoylcocaine and trans-cinnamoylcocaine, along with their ratio to cocaine, offers valuable chemical signatures for forensic investigations. This document summarizes quantitative data from various studies, details the experimental protocols for their analysis, and provides visual representations of the analytical workflow and the logical relationships in data interpretation.

Data Summary: this compound Ratios in Seized Cocaine Samples

The concentration of this compound in illicit cocaine samples is generally low, typically 1% or less of the cocaine content.[1] However, the precise ratio of cis- and trans-cinnamoylcocaine to cocaine can vary significantly depending on the geographical origin of the coca leaves and the methods used for extraction and purification. The following table summarizes quantitative data on these ratios from forensic studies.

Sample TypeAnalyteRatio/Concentration RangeAnalytical MethodReference
Illicit Cocaine Seizurescis- and trans-Cinnamoylcocaine< 1% of cocaine amountGC-FID, GC-MS[1]
Crack-Cocaine (Bazuco) - Colombiatrans-CinnamoylcocaineIdentified as a componentGC-MS[2]
Hair of Coca ChewersThis compound (CIN)0.005-16.8 ng/mg (median 0.79 ng/mg)HILIC-MS/MS[3]
Illicit Cocaine Seizurescis- and trans-CinnamoylcocaineArea ratios to cocaine calculated for origin comparisonGC-NPD[4]

Experimental Protocols

The accurate quantification of this compound isomers is paramount for reliable forensic analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This method is widely used for the separation and identification of cocaine and its related alkaloids.

a. Sample Preparation:

  • Weigh approximately 10 mg of the homogenized seized cocaine sample.

  • Dissolve the sample in a suitable organic solvent, such as methanol or a mixture of chloroform and methanol.

  • For the analysis of certain impurities, a derivatization step may be necessary. For instance, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to improve the volatility and chromatographic properties of the analytes.[5]

b. Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for alkaloid separation, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

    • Injector: Split/splitless injector, typically operated in split mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of different components. For example, an initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass range of m/z 50-500 is typically scanned to detect cocaine and its characteristic impurities, including this compound isomers.

c. Data Analysis:

  • Identification of cis- and trans-cinnamoylcocaine is based on their retention times and mass spectra, which are compared to reference standards.

  • Quantification is achieved by creating a calibration curve using standards of known concentrations and calculating the area ratios of the analytes to an internal standard.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC offers an alternative for the analysis of cocaine and its alkaloids, particularly for samples that may not be suitable for GC analysis without derivatization.

a. Sample Preparation:

  • Accurately weigh about 10 mg of the homogenized sample.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

b. Instrumental Analysis:

  • HPLC System:

    • Column: A reverse-phase column, such as a C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). The separation can be performed in isocratic or gradient elution mode.[6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detector:

    • Diode Array Detector (DAD): This detector allows for the monitoring of absorbance at multiple wavelengths simultaneously. The selection of specific wavelengths is based on the UV spectra of the analytes. For cinnamoylcocaines, their conjugated system provides strong UV absorbance.[7]

c. Data Analysis:

  • Peaks are identified based on their retention times and UV spectra compared to reference standards.

  • Quantification is performed by constructing a calibration curve based on the peak areas of the standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis & Interpretation SampleReceipt Sample Receipt & Homogenization Weighing Weighing SampleReceipt->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Derivatization Derivatization (if GC) Dissolution->Derivatization GC Filtration Filtration (if HPLC) Dissolution->Filtration HPLC GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-DAD Analysis Filtration->HPLC Identification Peak Identification GCMS->Identification HPLC->Identification Quantification Quantification Identification->Quantification Ratio Ratio Calculation (cis/trans, Cinnamoyl/Cocaine) Quantification->Ratio Interpretation Origin/Purity Interpretation Ratio->Interpretation

Caption: Experimental workflow for this compound analysis.

Logical Relationships in Data Interpretation

logical_relationship cluster_input Input Data cluster_interpretation Interpretation cluster_factors Influencing Factors CisTransRatio cis/trans-Cinnamoylcocaine Ratio Origin Geographical Origin of Coca CisTransRatio->Origin Sunlight Sunlight Exposure (Truxilline Formation) CisTransRatio->Sunlight CinnamoylCocaineRatio This compound/Cocaine Ratio Processing Clandestine Processing Method CinnamoylCocaineRatio->Processing CocaVariety Coca Leaf Variety CocaVariety->CisTransRatio Oxidation Oxidation during Processing Oxidation->CinnamoylCocaineRatio

References

A Comparative Study of Cinnamoylcocaine and Other Minor Coca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cinnamoylcocaine and other minor alkaloids found in the coca plant (Erythroxylum coca) in relation to the principal psychoactive alkaloid, cocaine. While extensive research has elucidated the pharmacological profile of cocaine, the biological activities of many minor coca alkaloids remain less understood. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key concepts to provide a comprehensive resource for researchers.

The primary psychoactive effects of cocaine are attributed to its ability to block the reuptake of monoamine neurotransmitters, specifically dopamine, norepinephrine, and serotonin, by binding to their respective transporters (DAT, NET, and SERT).[1][2] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in the characteristic stimulant effects of the drug.[1] In contrast, many of the minor coca alkaloids are considered to be pharmacologically inactive or to have significantly lower potency at these transporters.[1][3]

Data Presentation: A Comparative Overview

For comparative purposes, the established in vitro binding affinities (Ki) of cocaine for the human dopamine, norepinephrine, and serotonin transporters are presented below. These values represent the concentration of the drug required to occupy 50% of the transporters in radioligand binding assays and are a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

AlkaloidDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)
Cocaine 230 - 341[5]2700[5]740
This compound Data not available (Generally considered inactive)[1]Data not available (Generally considered inactive)[1]Data not available (Generally considered inactive)[1]
Truxillines Data not available[1]Data not available[1]Data not available[1]
Tropacocaine Data not availableData not availableData not available
Cuscohygrine Data not available[3][4]Data not available[3][4]Data not available[3][4]
Hygrine Data not available[3][4]Data not available[3][4]Data not available[3][4]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols

The determination of binding affinities of compounds to monoamine transporters is typically conducted using in vitro radioligand binding assays. This technique allows for the quantification of the interaction between a drug and its target receptor or transporter.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.

Materials:

  • Cell membranes prepared from cell lines (e.g., HEK293 cells) stably expressing the human recombinant DAT, NET, or SERT.

  • Radioligand: A specific radioactive ligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compounds (e.g., cocaine, minor coca alkaloids) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor: A high concentration of a known non-radioactive ligand to determine non-specific binding (e.g., benztropine for DAT, desipramine for NET, fluoxetine for SERT).

  • Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a multi-well plate, the cell membranes are incubated with the radioligand and varying concentrations of the test compound. A set of wells containing the radioligand and the non-specific binding inhibitor is also included to determine the level of non-specific binding.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) is used to calculate the amount of specifically bound radioligand at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathway of Cocaine at the Dopamine Transporter

Cocaine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Cocaine Cocaine Cocaine->DAT Inhibition Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Simplified signaling pathway of cocaine at a dopaminergic synapse.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Cell Membranes (Expressing Transporter) Start->Prepare_Membranes Prepare_Ligands Prepare Radioligand and Test Compounds Start->Prepare_Ligands Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Membranes->Incubation Prepare_Ligands->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: General experimental workflow for a radioligand binding assay.

References

Distinguishing Coca Leaf Chewing from Cocaine Abuse: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in forensic toxicology and workplace drug testing is the ability to differentiate between the traditional, legal consumption of coca leaves and the illicit use of manufactured cocaine. This guide provides a comprehensive comparison of potential biomarkers, with a focus on validating the use of cinnamoylcocaine, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical protocols.

The primary psychoactive component in both coca leaves and illicit cocaine is the tropane alkaloid, cocaine. However, the chemical profile of raw coca leaves is far more complex, containing a variety of other alkaloids. The manufacturing process of illicit cocaine significantly alters this profile, removing or reducing the concentration of many of these minor alkaloids. This fundamental difference forms the basis for distinguishing between the two forms of consumption. This guide will delve into the experimental data supporting the use of this compound and other key alkaloids as discriminatory biomarkers.

Comparative Analysis of Biomarkers

The selection of a reliable biomarker hinges on its ability to be consistently present in coca leaf consumers and absent or present in significantly lower concentrations in individuals who have used processed cocaine. Key candidates that have been investigated include this compound, hygrine, and cuscohygrine.

A pivotal study analyzing hair samples from Argentinian coca chewers and German cocaine users provides valuable quantitative data for comparison. The concentrations of various alkaloids and metabolites were determined, highlighting significant differences between the two groups.[1][2][3]

BiomarkerSample TypeCoca Chewers (ng/mg)Cocaine Users (ng/mg)Key Findings
This compound (CIN) Hair0.005 - 16.8 (median: 0.79)Not typically reported, but expected to be low or absentThe ratio of CIN/COC is significantly higher in coca chewers.[1][2][3]
Cuscohygrine (CUS) Hair0.026 - 26.7 (median: 0.31)Not detectedConsidered a strong candidate due to its absence in cocaine users.[1][2][4] The ratio of CUS/COC is a key discriminator.[1][2][3]
Hygrine (HYG) HairQualitatively detectedNot detectedAlso a strong candidate, but quantitative data is less common.[1][2]
Tropacocaine (TRO) Hair0.02 - 0.16 (median: 0.023)No significant difference observedNot a reliable discriminator.[1][2]
Ecgonine Methyl Ester (EME) Hair0.014 - 6.0 (median: 0.66)Lower concentrationsThe EME/COC ratio is higher in coca chewers.[1][2][3]
Cocaine (COC) Hair0.085 - 75.5 (median: 17.0)Present in high concentrationsThe absolute concentration of cocaine is not a reliable differentiator on its own.

Table 1: Comparison of Biomarker Concentrations in Hair Samples of Coca Chewers and Cocaine Users. Data extracted from a study by Rubio et al.[1][2][3]

The data clearly indicates that while cocaine is present in both cohorts, the presence and relative abundance of minor alkaloids like this compound, cuscohygrine, and hygrine are starkly different. Notably, the ratios of these alkaloids to cocaine (e.g., CIN/COC, CUS/COC) appear to be the most robust criteria for differentiation.[1][2][3] Cuscohygrine and hygrine, being pyrrolidine alkaloids, are effectively removed during the illicit cocaine manufacturing process, making them highly specific markers for coca leaf consumption.[5]

Experimental Protocols

The accurate detection and quantification of these biomarkers require sensitive and specific analytical methodologies. The most commonly employed techniques are based on mass spectrometry coupled with chromatographic separation.

Sample Preparation (Hair)
  • Decontamination: Wash hair samples sequentially with water, acetone, and dichloromethane to remove external contaminants.

  • Pulverization: Finely cut or pulverize the hair to increase the surface area for extraction.

  • Extraction: Incubate the hair sample in an acidic methanolic solution overnight at a controlled temperature.

  • Purification: Perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest from the matrix.

Analysis by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This method is particularly well-suited for the analysis of polar compounds like the coca alkaloids.

  • Chromatographic Column: A HILIC column is used to achieve separation of the analytes.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for each analyte.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, though it can present challenges for certain alkaloids.

  • Derivatization: For some of the more polar and less volatile compounds, a derivatization step (e.g., silylation) may be necessary to improve their chromatographic behavior.

  • Chromatographic Column: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.

  • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode, and specific ions are monitored for quantification. It is important to note that analytical challenges, such as thermal degradation and adsorption, have been reported for cuscohygrine and hygrine using GC-MS, making LC-MS/MS the preferred method for these specific biomarkers.[6]

Visualizing the Rationale and Workflow

To better understand the basis for biomarker selection and the analytical process, the following diagrams illustrate the biosynthetic origins of the key alkaloids and a generalized experimental workflow.

Coca_Alkaloid_Biosynthesis cluster_pyrrolidine Pyrrolidine Alkaloids cluster_tropane Tropane Alkaloids Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine N_Methylputrescine N-Methyl- putrescine Putrescine->N_Methylputrescine Tropinone Tropinone Putrescine->Tropinone Hygrine Hygrine N_Methylputrescine->Hygrine Cuscohygrine Cuscohygrine Hygrine->Cuscohygrine Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine N_Carbamoylputrescine N-Carbamoyl- putrescine Agmatine->N_Carbamoylputrescine N_Carbamoylputrescine->Putrescine Ecgonine_Methyl_Ester Ecgonine Methyl Ester (EME) Tropinone->Ecgonine_Methyl_Ester Cocaine Cocaine Ecgonine_Methyl_Ester->Cocaine This compound This compound Ecgonine_Methyl_Ester->this compound

Caption: Biosynthetic pathways of pyrrolidine and tropane alkaloids in coca leaves.

Biomarker_Analysis_Workflow Sample_Collection Sample Collection (e.g., Hair, Urine) Decontamination Decontamination (for hair samples) Sample_Collection->Decontamination Extraction Extraction of Analytes Decontamination->Extraction Purification Sample Purification (LLE or SPE) Extraction->Purification Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Interpretation Interpretation of Results (Biomarker Ratios) Data_Processing->Interpretation Conclusion Conclusion: Coca Leaf Chewing vs. Cocaine Abuse Interpretation->Conclusion

Caption: General experimental workflow for biomarker analysis.

Conclusion

The validation of this compound as a biomarker for coca leaf chewing is strongly supported by scientific evidence, particularly when used in conjunction with other minor coca alkaloids and expressed as a ratio to cocaine concentration. While this compound is a valuable indicator, a multi-biomarker approach that includes the highly specific pyrrolidine alkaloids, cuscohygrine and hygrine, offers the most robust and defensible strategy for distinguishing between the licit consumption of coca leaves and the illicit use of cocaine. The choice of analytical methodology is critical, with HILIC-MS/MS demonstrating significant advantages for the comprehensive and reliable quantification of these key analytes. Future research should focus on further validating these biomarkers in larger and more diverse populations and standardizing analytical protocols to ensure consistency across different laboratories.

References

Assessing the Reproducibility of Cinnamoylcocaine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthesis methods for cinnamoylcocaine, a tropane alkaloid closely related to cocaine. Understanding the reproducibility of these methods is crucial for researchers in various fields, including pharmacology, forensic science, and drug development. This document outlines key chemical and enzymatic synthesis strategies, presenting available quantitative data, detailed experimental protocols, and analytical characterization methods to aid in the selection of the most suitable synthesis route for specific research needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be broadly categorized into chemical and enzymatic methods. Each approach offers distinct advantages and disadvantages in terms of yield, purity, scalability, and environmental impact. The following table summarizes the key performance indicators for the most common synthesis routes.

Synthesis MethodKey ReagentsReported YieldReaction TimeKey AdvantagesKey Disadvantages
Acyl Chloride Method Methylecgonine, Cinnamoyl Chloride, Base (e.g., Pyridine)Moderate (Analogous reaction for cinnamyl cinnamate reports 41%)1-24 hoursReadily available starting materials.Use of corrosive and hazardous acyl chloride; potential for side reactions.
Steglich Esterification Methylecgonine, Cinnamic Acid, DCC, DMAPHigh (Analogous reaction for cinnamyl cinnamate reports 98%)[1]1.5 - 24 hoursMild reaction conditions; high yields.[1][2]DCC is a potent allergen; formation of dicyclohexylurea (DCU) byproduct requires removal.[3]
Enzymatic Synthesis Methylecgonine, Cinnamoyl-CoA, BAHD AcyltransferaseN/A (Specific activity reported, but no preparative yield)[4]Not specified for preparative scaleHigh specificity; environmentally friendly.Requires enzyme production and purification; cinnamoyl-CoA precursor synthesis needed.[4]

Experimental Protocols

Chemical Synthesis: Acyl Chloride Method

This method involves the direct acylation of methylecgonine with cinnamoyl chloride. The following protocol is adapted from established procedures for the synthesis of similar tropane alkaloid esters.

Materials:

  • Methylecgonine hydrochloride

  • Cinnamoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Methylecgonine free base is prepared by dissolving methylecgonine hydrochloride in water and basifying with a suitable base (e.g., sodium carbonate) to pH > 9, followed by extraction with an organic solvent like chloroform or DCM. The organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The dried methylecgonine is dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous pyridine (as a base and catalyst) is added to the solution.

  • Cinnamoyl chloride, dissolved in anhydrous DCM, is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for the specified time (typically monitored by TLC).

  • Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Chemical Synthesis: Steglich Esterification

This method utilizes a carbodiimide coupling agent to facilitate the esterification of methylecgonine with cinnamic acid under mild conditions.[2][5]

Materials:

  • Methylecgonine

  • Cinnamic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: [1]

  • To a solution of cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (2 mL) in a flask, add a solution of methylecgonine (1 mmol) in anhydrous DCM (3 mL).[1]

  • Add a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL) to the mixture.[1]

  • Stir the reaction mixture at room temperature for 1.5 hours or until completion (monitored by TLC).[1]

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Enzymatic Synthesis: BAHD Acyltransferase

This method employs a specific acyltransferase from Erythroxylum coca to catalyze the esterification of methylecgonine.[4][6][7]

Conceptual Protocol:

  • Enzyme Production: The gene encoding the BAHD acyltransferase is cloned and expressed in a suitable host system (e.g., E. coli or yeast), followed by purification of the recombinant enzyme.[7]

  • Substrate Preparation: Methylecgonine is obtained as described previously. Cinnamoyl-CoA is synthesized from cinnamic acid. A published method involves reacting cinnamic acid with carbonyldiimidazole to form an activated intermediate, which is then reacted with Coenzyme A.[7]

  • Enzymatic Reaction: The purified BAHD acyltransferase is incubated with methylecgonine and cinnamoyl-CoA in a suitable buffer system at an optimal pH (reported to be around 9.4 for a similar enzyme).[4]

  • Product Extraction and Purification: After the reaction, the mixture is extracted with an organic solvent. The organic extract is then washed, dried, and concentrated. The final product is purified using chromatographic techniques like HPLC.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound and assessing its purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for separating cis- and trans-isomers of this compound.

Visualizing Synthesis and Experimental Workflows

To better illustrate the relationships between the different synthesis components and the general workflow, the following diagrams are provided.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Methylecgonine Methylecgonine Cinnamoylcocaine_Chem This compound Methylecgonine->Cinnamoylcocaine_Chem Cinnamic_Acid_Derivative Cinnamic Acid Derivative Acyl_Chloride Cinnamoyl Chloride Cinnamic_Acid_Derivative->Acyl_Chloride SOCl2 or (COCl)2 Steglich Cinnamic Acid Cinnamic_Acid_Derivative->Steglich Acyl_Chloride->Cinnamoylcocaine_Chem Base Steglich->Cinnamoylcocaine_Chem DCC, DMAP Methylecgonine_Enz Methylecgonine Cinnamoylcocaine_Enz This compound Methylecgonine_Enz->Cinnamoylcocaine_Enz Cinnamoyl_CoA Cinnamoyl-CoA Cinnamoyl_CoA->Cinnamoylcocaine_Enz BAHD_Acyltransferase BAHD Acyltransferase BAHD_Acyltransferase->Cinnamoylcocaine_Enz G start Start: Crude Synthesis Product extraction Solvent Extraction start->extraction washing Aqueous Washing (Acid/Base) extraction->washing drying Drying (e.g., Na2SO4) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography characterization Purity & Identity Confirmation (NMR, MS, HPLC) chromatography->characterization end End: Pure this compound characterization->end

References

Safety Operating Guide

Navigating the Safe Disposal of Cinnamoylcocaine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. Cinnamoylcocaine, a tropane alkaloid found in coca plants and a close structural relative of cocaine, requires stringent disposal procedures due to its acute toxicity and its likely classification as a controlled substance analogue.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Chemical and Physical Properties

A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. Key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₉H₂₃NO₄[2][3][4][5]
Molecular Weight 329.4 g/mol [3][4]
CAS Number 521-67-5[3][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[6]
GHS Hazard Statements H300+H330: Fatal if swallowed or if inhaled. H311: Toxic in contact with skin.[3]

Disposal Protocol: A Step-by-Step Approach

Given that this compound is a cocaine analogue, its disposal must adhere to the regulations for controlled substances set forth by the Drug Enforcement Administration (DEA) and other relevant authorities. The primary principle is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance.[7][8]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to wear appropriate PPE to mitigate exposure risks. This includes:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Given the "Fatal if inhaled" warning, a suitable respirator should be used, especially when handling powders or creating aerosols.[3]

Step 2: Rendering the Substance Non-Retrievable

The chosen method of destruction should be irreversible and comply with all applicable federal, state, and local regulations.[9]

  • Incineration: This is the preferred method for the disposal of controlled substances.[10] The incineration should be carried out in a licensed hazardous waste incinerator. This ensures complete destruction of the compound.

  • Chemical Degradation: If incineration is not an option, chemical degradation can be employed. This involves reacting the this compound with a chemical agent to break down its structure. The specific method should be developed by a qualified chemist and validated to ensure complete destruction.

Step 3: Disposal of Residue

The final residue after destruction must be disposed of in accordance with hazardous waste regulations.

  • Waste Characterization: The resulting waste stream should be characterized to determine its hazardous properties.

  • Licensed Waste Carrier: A licensed hazardous waste disposal company must be used to transport and dispose of the final waste material.

Important Considerations:

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department and ensure compliance with all DEA, EPA, and local regulations regarding controlled substance and hazardous waste disposal.[7][11]

  • Documentation: Maintain meticulous records of the disposal process, including the amount of substance destroyed, the date, the method used, and the personnel involved. This documentation is critical for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe assess Step 2: Assess Disposal Options (Consult EHS) ppe->assess incineration Option A: Incineration (Preferred Method) assess->incineration Feasible degradation Option B: Chemical Degradation assess->degradation Not Feasible transport_incineration Transport to Licensed Hazardous Waste Incinerator incineration->transport_incineration perform_degradation Perform Validated Chemical Degradation Protocol degradation->perform_degradation waste_characterization Step 3: Characterize Resulting Waste transport_incineration->waste_characterization perform_degradation->waste_characterization final_disposal Step 4: Dispose of Waste via Licensed Hazardous Waste Carrier waste_characterization->final_disposal documentation Step 5: Document Entire Disposal Process final_disposal->documentation end End: Compliant Disposal documentation->end

Caption: Logical workflow for the compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling Cinnamoylcocaine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Cinnamoylcocaine is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, step-by-step handling procedures, and operational and disposal plans to ensure a safe laboratory environment.

Hazard Summary

This compound is classified as an acutely toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following primary hazard statements for this compound:

  • H300: Fatal if swallowed.[1]

  • H330: Fatal if inhaled.[1]

  • H311: Toxic in contact with skin.[1]

Given these significant hazards, stringent adherence to safety protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).[2]High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[2]
Solution Preparation - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile).[2][3]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[2]
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound.Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.

General PPE Workflow Diagram

cluster_ppe PPE Workflow don_ppe Don Appropriate PPE handle_compound Handle this compound don_ppe->handle_compound Proceed to work doff_ppe Doff PPE Correctly handle_compound->doff_ppe After completion dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe Segregate for disposal

Caption: A simple workflow for donning, using, and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical when handling this compound to minimize the risk of exposure.

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the essential steps for safely weighing this compound powder and preparing a solution.

  • Preparation of the Work Area:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box.[4]

    • Ensure the work surface is covered with absorbent, plastic-backed paper to contain any potential spills.[4]

    • Verify that an emergency shower and eyewash station are readily accessible.

  • Donning PPE:

    • Put on all required PPE as specified in the table above for "Weighing and Dispensing."

  • Weighing the Compound:

    • Perform all weighing operations within a ventilated enclosure to prevent the dispersion of powder.[5][6]

    • Use dedicated, clearly labeled weighing tools (e.g., spatulas, weighing boats).

    • Handle the compound gently to minimize aerosol generation.

  • Preparing the Solution:

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • Cap the vessel securely before mixing or vortexing.

  • Decontamination and Clean-up:

    • Wipe down all surfaces, equipment, and the exterior of the sealed solution container with an appropriate deactivating agent, followed by a cleaning agent.

    • Carefully doff PPE, avoiding self-contamination, and dispose of it as hazardous waste.[2]

    • Wash hands and arms thoroughly with soap and water after completing the procedure.[4]

Safe Handling Workflow Diagram

start Start: Prepare Work Area don_ppe Don Full PPE start->don_ppe weigh Weigh this compound in Containment don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end cluster_waste This compound Waste Disposal waste_generation Waste Generation (Unused compound, contaminated PPE, labware) segregation Segregate as Acute Hazardous Waste waste_generation->segregation labeling Label Waste Container Clearly segregation->labeling secure_storage Store in a Secure, Designated Area labeling->secure_storage professional_disposal Arrange for Professional Hazardous Waste Disposal secure_storage->professional_disposal

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.